5-Nitro-2-(piperidin-1-yl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQKJSKHZCXGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406582 | |
| Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32188-75-3 | |
| Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Nitro-2-(piperidin-1-yl)benzonitrile chemical properties
An In-depth Technical Guide to 5-Nitro-2-(piperidin-1-yl)benzonitrile: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic compound that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its structure, which incorporates a benzonitrile core, a piperidine moiety, and a nitro group, offers a unique combination of chemical reactivity and pharmacological relevance. The piperidine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for its ability to improve physicochemical properties and engage in crucial binding interactions.[1] Similarly, the nitrile group is a key functional group in over 30 approved drugs, often acting as a bioisostere or a hydrogen bond acceptor.[2]
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 32188-75-3 | [3][4] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [3][4] |
| Molecular Weight | 231.25 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| SMILES | N#CC1=CC(=O)=CC=C1N1CCCCC1 | [3] |
| InChI Key | AFQKJSKHZCXGLQ-UHFFFAOYSA-N | [4] |
| Storage | Sealed in a dry environment, 2-8°C | [3] |
Structural Diagram
The chemical structure of this compound is depicted below, illustrating the spatial arrangement of its constituent functional groups.
Caption: Chemical structure of this compound.
Synthesis and Purification
The primary and most efficient route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.[5] This method is widely adopted due to the high reactivity of the starting material and the ready availability of the reagents.
Causality of the Synthetic Approach
The SₙAr reaction is particularly effective in this case due to the electronic properties of the starting material, 2-chloro-5-nitrobenzonitrile.[5][6]
-
Activation by Electron-Withdrawing Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[5][7]
-
Nucleophile: Piperidine acts as the nucleophile, attacking the carbon atom bonded to the chlorine leaving group.
-
Reaction Conditions: The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophile. A weak base like potassium carbonate (K₂CO₃) is used to neutralize the HCl byproduct generated during the reaction. Elevated temperatures are employed to ensure a reasonable reaction rate.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: This protocol involves flammable solvents and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (1.5 eq.) and dimethylformamide (DMF) to create a slurry.
-
Nucleophile Addition: Add piperidine (1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Spectroscopic Analysis and Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a comprehensive structural analysis. While public databases have limited direct spectral data for this specific molecule, the expected characteristics can be reliably predicted based on its functional groups and data from analogous structures.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale |
| C-H stretching (aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds on the benzene ring.[9] |
| C-H stretching (aliphatic) | 3000 - 2850 | Strong | From the -CH₂- groups of the piperidine ring.[5][9] |
| C≡N stretching (nitrile) | 2260 - 2220 | Strong, Sharp | A key diagnostic peak for the nitrile functional group.[5] |
| C=C stretching (aromatic) | 1600 - 1450 | Medium to Strong | Indicates the presence of the benzene ring.[5] |
| NO₂ stretching (asymmetric) | 1550 - 1500 | Strong | Diagnostic for the nitro group. |
| NO₂ stretching (symmetric) | 1350 - 1300 | Strong | Diagnostic for the nitro group. |
| C-N stretching | 1350 - 1250 | Medium | Corresponds to the bond between the aromatic ring and the piperidine nitrogen.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 - 8.0 | dd | 1H | Ar-H (ortho to NO₂, meta to CN) | Deshielded by the strong electron-withdrawing nitro group. |
| ~ 8.0 - 7.8 | d | 1H | Ar-H (ortho to CN, ortho to NO₂) | Deshielded by both adjacent electron-withdrawing groups. |
| ~ 7.2 - 7.0 | d | 1H | Ar-H (ortho to piperidine) | Shielded relative to other aromatic protons due to the electron-donating effect of the piperidine nitrogen. |
| ~ 3.4 - 3.2 | t | 4H | N-CH₂ (piperidine) | Protons on the carbons directly attached to the nitrogen. |
| ~ 1.8 - 1.5 | m | 6H | -CH₂ - (piperidine) | Protons on the remaining carbons of the piperidine ring.[10] |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | Ar-C -N (piperidine) | Carbon attached to the electron-donating nitrogen. |
| ~ 148 | Ar-C -NO₂ | Carbon attached to the electron-withdrawing nitro group. |
| ~ 130 | Ar-C H | Aromatic methine carbons. |
| ~ 125 | Ar-C H | Aromatic methine carbons. |
| ~ 118 | Ar-C H | Aromatic methine carbons. |
| ~ 117 | -C ≡N | Nitrile carbon. |
| ~ 105 | Ar-C -CN | Quaternary carbon attached to the nitrile group. |
| ~ 50 | N-C H₂ (piperidine) | Piperidine carbons adjacent to nitrogen. |
| ~ 26 | -C H₂- (piperidine) | Piperidine carbons beta to nitrogen. |
| ~ 24 | -C H₂- (piperidine) | Piperidine carbon gamma to nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): For C₁₂H₁₃N₃O₂, the expected molecular ion peak in an ESI-MS spectrum would be [M+H]⁺ at m/z 232.10.
-
Key Fragmentation: Fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) or cleavage of the piperidine ring.
Chemical Reactivity and Synthetic Utility
The most significant and versatile reaction of this compound is the reduction of the nitro group to a primary amine. This transformation unlocks a vast potential for further molecular elaboration, making the compound a valuable scaffold in drug discovery.[5][11]
Nitro Group Reduction
The reduction is highly chemoselective, meaning the reaction conditions can be chosen to specifically target the nitro group without affecting the nitrile or the aromatic ring.[5]
-
Causality of Method Choice:
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields with simple work-up (filtration of the catalyst). It is a preferred "green" chemistry approach.
-
Metal-Acid Systems (SnCl₂/HCl or Fe/HCl): Tin(II) chloride in hydrochloric acid is a classic and robust method for nitro group reduction. It is highly reliable and tolerant of many other functional groups, including nitriles.[5]
-
Reaction Diagram
Caption: Key reduction reaction of this compound.
Detailed Experimental Protocol (SnCl₂ Reduction)
Safety Precaution: This protocol involves strong acids and should be performed in a well-ventilated fume hood with appropriate PPE.
-
Setup: Suspend this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) in concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 5-amino-2-(piperidin-1-yl)benzonitrile can be purified by silica gel column chromatography if necessary.
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs within this compound and its amino derivative are highly relevant in the design of therapeutic agents.
-
Versatile Scaffold: The resulting 5-amino-2-(piperidin-1-yl)benzonitrile is a versatile building block. The primary aromatic amine can be readily acylated, alkylated, or converted into other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[5]
-
Kinase Inhibitors: The aminobenzonitrile core is a common scaffold in kinase inhibitors, which are a major class of oncology drugs. The amino group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[11]
-
Piperidine as a Pharmacophore: The piperidine moiety can improve aqueous solubility, enhance metabolic stability, and provide a three-dimensional vector to probe protein binding pockets, often engaging in cation-π interactions.[1][12]
-
Nitrile Group as a Bioisostere: The nitrile group can serve as a bioisostere for other functional groups and can participate in hydrogen bonding or dipole-dipole interactions with biological targets.[2]
Conclusion
This compound is more than a simple organic molecule; it is a strategically designed synthetic intermediate. Its synthesis via a robust SₙAr reaction is efficient and scalable. The true value of this compound lies in its facile and chemoselective reduction to 5-amino-2-(piperidin-1-yl)benzonitrile, a highly versatile scaffold for the development of complex molecular architectures. For researchers in drug discovery, this compound represents a valuable starting point for creating libraries of novel compounds targeting a wide range of diseases, from cancer to central nervous system disorders.
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Arctom. (n.d.). CAS NO. 871269-05-5 | 6-Ethoxy-N,N-diisopropylpyridin-3 .... Retrieved from [Link]
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Introduction: A Versatile Intermediate in Modern Organic Synthesis
An In-Depth Technical Guide to 5-Nitro-2-(piperidin-1-yl)benzonitrile (CAS: 32188-75-3)
This compound is a synthetic organic compound characterized by a benzene ring functionalized with a nitro group, a nitrile group, and a piperidine moiety.[1][2] Its true significance in the fields of medicinal chemistry and drug discovery lies not in its final application, but in its role as a pivotal intermediate. The strategic placement of its functional groups—specifically the electron-withdrawing nitro and nitrile groups and the nucleophilic piperidine ring—makes it a highly valuable building block.[1][3] The primary utility of this compound is as a direct precursor to 5-Amino-2-(piperidin-1-yl)benzonitrile, a key scaffold used in the synthesis of complex pharmaceutical agents, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[1][4][5] This guide offers a detailed exploration of its synthesis, properties, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis.
Physicochemical Properties
The key identifying properties of this compound are summarized below. Data is aggregated from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 32188-75-3 | [6][7] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Internal Calculation |
| Molecular Weight | 231.25 g/mol | [6] |
| Appearance | Not specified, likely a solid | Inferred |
| Purity | Typically ≥95% | [6] |
| Solubility | Insoluble in water; likely soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
Predicted Spectroscopic Characteristics
While dedicated, published spectra for this specific compound are not widely available, its structure allows for the confident prediction of its key spectroscopic signatures based on well-established principles.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct regions. The aromatic region should display signals for the three protons on the benzene ring, likely between δ 7.5-8.5 ppm, with splitting patterns dictated by their ortho, meta, and para relationships. The piperidine ring protons will appear in the aliphatic region, with the alpha-protons (adjacent to the nitrogen) shifted downfield (likely δ 3.0-3.5 ppm) compared to the beta- and gamma-protons (likely δ 1.5-2.0 ppm).[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals. Key signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, aromatic carbons between δ 120-160 ppm, and aliphatic carbons of the piperidine ring between δ 20-60 ppm.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for its functional groups. A strong, sharp peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch is expected. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) should appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretches for the aromatic and aliphatic portions will also be present.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion (M+) peak corresponding to its molecular weight of 231.25. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.[9]
Synthesis: A Classic Application of Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1] This pathway is highly effective due to the electronic nature of the starting material.
Causality and Mechanistic Insight
The reaction typically employs 2-chloro-5-nitrobenzonitrile as the substrate and piperidine as the nucleophile.[1] The success of this reaction is predicated on two key principles:
-
Ring Activation: The benzene ring, normally electron-rich and resistant to nucleophilic attack, is "activated" by the presence of a strong electron-withdrawing group. The nitro group (NO₂), positioned para to the chlorine leaving group, powerfully withdraws electron density from the ring through both inductive and resonance effects.[10][11]
-
Intermediate Stabilization: This activation facilitates the initial attack by the nucleophile (piperidine) at the carbon bearing the chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy of the reaction.[1][10]
The subsequent step is the elimination of the chloride ion, which re-establishes the aromaticity of the ring and yields the final product.[10]
Caption: SNAr mechanism for the synthesis of the target compound.
Experimental Protocol: Synthesis
The following is a representative, self-validating protocol for the synthesis of this compound.
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq) and a suitable solvent such as dimethylformamide (DMF) or acetonitrile (ACN) (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the suspension. This acts as a scavenger for the HCl generated during the reaction.
-
Nucleophile Introduction: Add piperidine (1.1-1.2 eq) to the mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature, typically between 80-100 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water, which will cause the product to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Reactivity and Application in Drug Discovery
The primary synthetic value of this compound is its role as a precursor to its amino derivative, which is a critical building block in pharmaceutical synthesis.
Reduction of the Nitro Group
The most important downstream reaction is the chemoselective reduction of the nitro group to a primary amine, yielding 5-Amino-2-(piperidin-1-yl)benzonitrile.[1] This transformation is crucial as the resulting amino group serves as a versatile chemical handle for subsequent C-N bond-forming reactions, such as amidation or the construction of heterocyclic rings.
Commonly used reducing agents for this transformation include:
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.[1]
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are also effective and widely used.[1]
The choice of method depends on factors like scale, substrate tolerance to acidic or catalytic conditions, and desired purity.
Experimental Protocol: Reduction
-
Reactor Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition (for Hydrogenation): Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (typically 1-3 atm). Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC/HPLC).
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-(piperidin-1-yl)benzonitrile, which can be used directly or purified further by column chromatography or recrystallization.
Caption: Synthetic pathway from starting material to key drug intermediate.
Significance in PARP Inhibitor Synthesis
The piperidine structural motif is prevalent in a vast number of FDA-approved drugs, valued for its ability to improve physicochemical properties and engage in crucial binding interactions.[12][13] The amino-benzonitrile core, derived from the title compound, is a common scaffold in kinase inhibitors and other targeted therapies.[3] Specifically, 5-Amino-2-(piperidin-1-yl)benzonitrile is a documented intermediate in several patented synthetic routes for Niraparib, a potent PARP inhibitor used in the treatment of ovarian cancer.[4][5] The nitrile group itself is a valuable pharmacophore, capable of acting as a bioisostere and forming key interactions with biological targets.[14]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not publicly available, general precautions for related aromatic nitro compounds and nitriles should be followed.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[17] Avoid contact with skin and eyes.[15]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[15][19]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[16]
Conclusion
This compound is a compound of significant synthetic utility rather than a direct therapeutic agent. Its straightforward synthesis via nucleophilic aromatic substitution and the strategic positioning of its functional groups make it an ideal precursor for more complex molecules. Its primary role as an intermediate in the synthesis of the 5-amino derivative solidifies its importance in the drug discovery pipeline, providing a reliable pathway to scaffolds essential for the development of modern targeted therapies like PARP inhibitors. For the medicinal or process chemist, this compound represents a key tool for building molecular complexity and accessing high-value pharmaceutical building blocks.
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Predicted ¹H NMR spectrum of 5-Nitro-2-(piperidin-1-yl)benzonitrile
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Abstract
This technical guide provides a comprehensive, first-principles prediction and detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document is intended for researchers, scientists, and professionals in drug development and organic chemistry who rely on NMR spectroscopy for structural elucidation. By dissecting the molecule's electronic and structural characteristics, we will derive the chemical shifts (δ), coupling constants (J), and splitting patterns for each proton. This guide emphasizes the causal relationships between molecular structure and spectral appearance, offering a robust framework for interpreting the NMR data of complex substituted aromatic compounds. Methodologies are grounded in established NMR principles, substituent effect analysis, and data from analogous chemical structures.
Introduction: The Role of Predictive NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] A proton (¹H) NMR spectrum provides a wealth of information, revealing the electronic environment of each hydrogen atom, their connectivity, and their spatial relationships. In modern chemical research and drug development, the ability to accurately predict an NMR spectrum in silico before or during synthesis is a powerful tool. It aids in confirming molecular identity, assigning stereochemistry, and identifying impurities.
The prediction of ¹H NMR spectra can be approached through several methods, including empirical models based on additive substituent effects (e.g., Shoolery's Rules) and more computationally intensive quantum mechanical calculations like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.[2][3][4][5] Machine learning algorithms trained on vast spectral databases are also emerging as highly accurate predictive tools.[6][7][8] This guide will employ a principles-based approach, synthesizing data from established substituent chemical shift (SCS) values and analysis of structurally related compounds to construct a reliable predicted spectrum for this compound.
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify all chemically non-equivalent protons.
The molecule consists of two main moieties:
-
A 1,2,4-trisubstituted benzene ring: This ring is functionalized with a cyano group (-CN), a piperidin-1-yl group, and a nitro group (-NO₂). These substituents dictate the electronic environment of the three aromatic protons.
-
A piperidine ring: This saturated heterocycle is attached to the benzene ring via a nitrogen atom. Assuming a rapid chair-chair interconversion at room temperature, the ten piperidine protons can be categorized into three distinct sets based on their distance from the nitrogen atom.
The unique proton environments are labeled as follows:
Figure 2: Electronic influences of substituents on aromatic proton chemical shifts.
Aliphatic Region (δ 1.5 - 4.0 ppm)
The signals for the piperidine ring protons will appear in the aliphatic region of the spectrum. The chemical shifts are primarily influenced by their proximity to the electronegative nitrogen atom and the deshielding anisotropic effect of the aromatic ring.
-
Hα (4H): These protons are on the carbons directly attached to the nitrogen. They are the most deshielded of the piperidine protons due to the inductive effect of the nitrogen.
-
Predicted Chemical Shift (δ): ~3.2 - 3.5 ppm.
-
Predicted Multiplicity: A broad multiplet, often appearing as a triplet, resulting from coupling to the adjacent Hβ protons.
-
Integration: 4H.
-
-
Hβ (4H): These protons are one carbon removed from the nitrogen. They will be less deshielded than Hα.
-
Predicted Chemical Shift (δ): ~1.7 - 1.9 ppm.
-
Predicted Multiplicity: A complex multiplet due to coupling with both Hα and Hγ protons.
-
Integration: 4H.
-
-
Hγ (2H): This proton is furthest from the nitrogen and will be the most shielded (most upfield).
-
Predicted Chemical Shift (δ): ~1.6 - 1.7 ppm.
-
Predicted Multiplicity: A multiplet, often appearing as a quintet, from coupling to the four adjacent Hβ protons.
-
Integration: 2H.
-
It is common for the β and γ proton signals in a piperidine ring to overlap, creating a broad, complex multiplet. [9][10]
Summary of Predicted ¹H NMR Data
The predicted spectral data for this compound are summarized in the table below. The solvent is assumed to be CDCl₃.
| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |
| H₄ | 1H | 8.2 - 8.4 | d | ⁴J ≈ 2-3 | ortho to strongly deshielding -NO₂ group. |
| H₆ | 1H | 8.0 - 8.2 | s or narrow d | ⁵J ≈ 0-1 | ortho to -CN and para to -NO₂. |
| H₃ | 1H | 7.0 - 7.2 | d | ⁴J ≈ 2-3 | ortho to strongly shielding -NR₂ group. |
| Hα | 4H | 3.2 - 3.5 | m (or br t) | - | Adjacent to electronegative nitrogen. |
| Hβ | 4H | 1.7 - 1.9 | m | - | Beta to nitrogen; may overlap with Hγ. |
| Hγ | 2H | 1.6 - 1.7 | m (or quintet) | - | Furthest from nitrogen; most shielded. |
Multiplicity Key: s = singlet, d = doublet, t = triplet, quintet = quintet, m = multiplet, br = broad.
Conclusion
This guide provides a detailed, theory-grounded prediction of the ¹H NMR spectrum for this compound. The aromatic region is expected to show three distinct signals, with the proton ortho to the nitro group (H₄) being the most downfield and the proton ortho to the piperidinyl group (H₃) being the most upfield. The aliphatic region will be characterized by three sets of signals for the piperidine protons, with those alpha to the nitrogen appearing significantly downfield. This predictive analysis serves as a valuable tool for researchers in confirming the synthesis of this molecule and as a pedagogical example of applying fundamental NMR principles to a complex structure. Experimental verification is, of course, the final arbiter of chemical structure.
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Physical properties of 5-Nitro-2-(piperidin-1-yl)benzonitrile (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physical properties of the chemical intermediate, 5-Nitro-2-(piperidin-1-yl)benzonitrile, including its melting point, boiling point, and solubility profile. In the absence of extensive, publicly available experimental data for this specific compound, this document synthesizes theoretical knowledge with empirical data from structurally analogous molecules to establish a predictive framework. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these properties, equipping researchers with the necessary protocols to generate precise and reliable data. This guide is designed to be an essential resource for professionals in chemical synthesis, drug discovery, and formulation development, enabling a deeper understanding and proficient handling of this compound.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a nitro group, a piperidine ring, and a benzonitrile moiety, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. An understanding of its fundamental physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This guide provides an in-depth analysis of the anticipated physical characteristics of this compound and outlines the experimental procedures for their precise measurement.
Molecular Structure and its Influence on Physical Properties
The physical properties of this compound are a direct consequence of its molecular structure, which incorporates three key functional groups:
-
Benzonitrile: The aromatic ring and the cyano group (-C≡N) contribute to the molecule's rigidity and planarity. The nitrile group is polar and can participate in dipole-dipole interactions.
-
Nitro Group (-NO2): This is a strongly electron-withdrawing and highly polar group. Its presence significantly increases the polarity of the molecule, leading to strong intermolecular dipole-dipole interactions.[1][2][3][4] This is expected to result in a higher melting and boiling point compared to non-nitrated analogues.[1][2][3]
-
Piperidine Ring: This saturated heterocyclic amine introduces a non-planar, flexible component to the structure. The nitrogen atom can act as a hydrogen bond acceptor, which can influence its solubility in protic solvents.[5][6] Piperidine itself is miscible with water and soluble in many organic solvents.[5][7] However, the overall solubility of the target molecule will be a balance between the polar nitro and nitrile groups and the more non-polar hydrocarbon backbone of the piperidine and benzene rings.
Estimated and Comparative Physical Properties
| Property | Estimated Value/Range | Rationale and Comparative Data |
| Melting Point | 100 - 120 °C | The presence of the polar nitro group is expected to significantly increase the melting point compared to 2-(1-Piperidinyl)benzonitrile (m.p. 37.0-44.0°C). The melting point of the structurally similar 5-NITRO-2-(1H-PYRROL-1-YL)BENZONITRILE is 96 °C. Considering the slightly different heterocyclic ring, a melting point in the 100-120 °C range is a reasonable starting estimate. |
| Boiling Point | > 350 °C (with decomposition) | Nitro compounds typically have high boiling points due to their polarity.[1][2] For example, the predicted boiling point of 5-NITRO-2-(1H-PYRROL-1-YL)BENZONITRILE is 389.6±37.0 °C. It is likely that this compound will have a similarly high boiling point and may decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexane). Limited aqueous solubility. | The piperidine and nitro groups suggest solubility in polar solvents. Piperidine itself is soluble in a wide range of organic solvents.[5] The overall molecule has a balance of polar and non-polar character, suggesting good solubility in moderately polar to polar organic solvents. Its aqueous solubility is expected to be low due to the significant non-polar surface area of the benzene and piperidine rings. |
Experimental Determination of Physical Properties
To obtain definitive data, the following experimental protocols are recommended.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this occurs over a narrow temperature range. The sharpness of the melting point range is a good indicator of purity.[8]
This is a standard and reliable method for determining the melting point of a crystalline solid.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a digital melting point apparatus (e.g., a Mel-Temp apparatus).
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to get an approximate melting point range.
-
Accurate Determination: Allow the apparatus to cool. Set the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the estimated melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.
-
Replicate: Repeat the measurement with a fresh sample to ensure reproducibility.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-Nitro-2-(piperidin-1-yl)benzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-(piperidin-1-yl)benzonitrile is a synthetic organic compound featuring a nitroaromatic core and a piperidine moiety. While its direct biological targets and mechanism of action remain largely uncharacterized in publicly accessible literature, its structural components are prevalent in a multitude of pharmacologically active agents. This technical guide provides an in-depth, hypothetical framework for elucidating the mechanism of action of this intriguing molecule. By dissecting the known roles of its constituent functional groups—the nitrobenzonitrile and the piperidine ring—we will propose putative biological activities and outline a comprehensive, field-proven experimental strategy for their validation. This document is intended to serve as a foundational resource for researchers embarking on the study of this and structurally related small molecules.
Introduction: The Challenge of a Molecule without a Map
The journey to understanding the therapeutic potential of a novel small molecule begins with the critical task of elucidating its mechanism of action (MOA). For this compound, this journey starts at a precipice of the unknown. A thorough review of scientific databases and patent literature reveals a conspicuous absence of direct studies detailing its biological effects. However, the very structure of the molecule provides a wealth of clues, pointing towards potential pharmacological activities based on the well-documented roles of its two key chemical features: the nitroaromatic system and the piperidine scaffold.
The nitro group is a versatile functional group in medicinal chemistry, known to act as both a pharmacophore and, in some contexts, a toxicophore.[1][2] Its strong electron-withdrawing nature can significantly influence a molecule's interaction with biological targets.[3][4] Conversely, the piperidine ring is a highly "privileged" scaffold, a common feature in a vast array of clinically successful drugs targeting a wide spectrum of diseases.[5][6]
This guide, therefore, adopts a rational, deductive approach. We will first explore the putative mechanisms of action by considering the independent and synergistic contributions of the nitrobenzonitrile and piperidine moieties. Subsequently, we will present a rigorous, multi-faceted experimental workflow designed to systematically investigate these hypotheses, providing a clear roadmap for future research.
Deconstructing the Molecule: Putative Mechanisms of Action
The pharmacological profile of this compound can be hypothetically attributed to the individual and combined properties of its core components.
The Nitroaromatic Core: A Hub of Redox Activity and Molecular Recognition
The presence of a nitro group on the benzonitrile ring suggests several potential mechanisms of action, primarily centered around its electrochemical properties and its ability to participate in molecular interactions.
-
Redox Cycling and Oxidative Stress: Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine species.[1][7] This redox cycling can generate reactive oxygen species (ROS), inducing oxidative stress and leading to cytotoxicity.[1] This mechanism is a cornerstone of the activity of many antimicrobial and anticancer drugs.[8][9]
-
Enzyme Inhibition: The electron-deficient nature of the nitro-substituted aromatic ring can facilitate strong interactions with nucleophilic residues in the active sites of enzymes.[1] This could lead to the inhibition of key enzymes involved in various cellular processes.
-
DNA Intercalation and Damage: Some nitroaromatic compounds have been shown to intercalate into DNA, disrupting its structure and function. The reactive intermediates formed during nitro-reduction can also directly damage DNA, leading to mutagenicity and cell death.[1]
The Piperidine Moiety: A Versatile Scaffold for Modulating Pharmacological Activity
The piperidine ring is a ubiquitous feature in medicinal chemistry, valued for its ability to confer favorable physicochemical properties and to interact with a diverse range of biological targets.[5][10]
-
Receptor Antagonism/Agonism: The basic nitrogen atom of the piperidine ring can act as a key pharmacophoric element, participating in ionic and hydrogen bonding interactions with receptors. Many drugs containing a piperidine moiety are known to target G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS).[11][12]
-
Enzyme Inhibition: The piperidine ring can serve as a scaffold to orient other functional groups for optimal interaction with an enzyme's active site. Its conformational flexibility allows it to adapt to the shape of various binding pockets.[5]
-
Modulation of Physicochemical Properties: The piperidine moiety significantly influences the lipophilicity and basicity of the molecule. These properties are critical for membrane permeability, oral bioavailability, and overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5]
Synergistic Effects and Potential Biological Activities
The combination of the nitrobenzonitrile core and the piperidine ring in a single molecule could lead to synergistic effects and a unique pharmacological profile. The table below summarizes potential biological activities based on the structural features of this compound and the known activities of related compounds.
| Structural Feature | Known Biological Activities of Related Compounds | Putative Biological Activity for this compound | Supporting Rationale |
| Nitroaromatic Group | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory[1][8][9][13] | Antimicrobial, Anticancer | The nitro group can be reduced to form cytotoxic reactive species.[1] |
| Piperidine Ring | CNS activity (e.g., antipsychotic, analgesic), Anticancer, Antiviral[5][10][11] | CNS modulation, Anticancer | The piperidine scaffold is a common feature in many CNS-active and anticancer drugs.[5][12] |
| Benzonitrile Group | Enzyme inhibition (e.g., kinase inhibitors)[13] | Enzyme Inhibition | The nitrile group can act as a hydrogen bond acceptor in enzyme active sites. |
A Roadmap for Discovery: A Comprehensive Experimental Workflow
To systematically investigate the putative mechanisms of action of this compound, a multi-pronged experimental approach is essential. This workflow integrates in vitro and in silico methods to identify biological targets and elucidate downstream signaling pathways.
Phase 1: Initial Screening and Target Identification
The initial phase focuses on broad screening to identify potential biological activities and to narrow down the search for specific molecular targets.
Experimental Protocols:
-
Phenotypic Screening:
-
Antimicrobial Assays: Test the compound against a panel of pathogenic bacteria and fungi using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Cell Viability Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) using assays such as MTT or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition).
-
CNS-related Assays: If resources permit, utilize automated microscopy and high-content imaging to assess effects on neuronal morphology or signaling in primary neuronal cultures.
-
-
Target-Based Screening (In Silico and In Vitro):
-
Computational Docking: Perform molecular docking studies against a library of known drug targets, particularly those with binding sites that could accommodate the compound's structure (e.g., kinases, GPCRs, enzymes involved in redox homeostasis).
-
Broad Kinase Profiling: Screen the compound against a large panel of kinases to identify potential inhibitory activity.
-
GPCR Binding Assays: Evaluate binding to a panel of CNS-related GPCRs using radioligand binding assays.
-
Caption: A structured workflow for elucidating the mechanism of action.
Phase 2: Target Validation and Mechanistic Deep Dive
Once a promising biological activity and a set of potential targets are identified, the next phase involves rigorous validation and detailed mechanistic studies.
Experimental Protocols:
-
Biochemical Assays:
-
Enzyme Inhibition Kinetics: For identified enzyme targets, perform detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[14][15]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantify the binding affinity (KD) and kinetics of the compound to its purified target protein.[16]
-
-
Cell-Based Assays:
-
Target Engagement Assays: Utilize techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound engages its target within intact cells.[17]
-
Western Blotting and qPCR: Analyze the expression and phosphorylation status of downstream signaling proteins to map the affected pathways.
-
Reporter Gene Assays: Use reporter constructs to measure the activity of transcription factors downstream of the identified target.
-
-
Structural Biology:
-
X-ray Crystallography or Cryo-EM: Determine the three-dimensional structure of the compound in complex with its target protein to visualize the binding mode at the atomic level.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use NMR to study the interaction in solution and to map the binding site.[18]
-
Caption: A hypothetical signaling pathway modulated by the compound.
Conclusion: Charting a Course for Future Discovery
While the precise mechanism of action of this compound remains to be elucidated, its chemical architecture provides a strong foundation for formulating testable hypotheses. The presence of a nitroaromatic system and a piperidine ring suggests a rich potential for diverse pharmacological activities, ranging from antimicrobial and anticancer effects to modulation of CNS targets. The experimental workflow detailed in this guide offers a systematic and robust strategy for unraveling the biological function of this and other novel small molecules. By combining phenotypic screening, target identification, biochemical and cellular validation, and structural biology, researchers can confidently navigate the path from a molecule of unknown function to a potential therapeutic lead.
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An In-depth Technical Guide to the Potential Biological Activity of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Preamble: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount to addressing unmet medical needs. The compound 5-Nitro-2-(piperidin-1-yl)benzonitrile presents a compelling scaffold, integrating three key pharmacophoric elements: a nitroaromatic system, a benzonitrile core, and a piperidine moiety. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its constituent parts provides a strong rationale for investigating its potential therapeutic activities. This guide delineates a strategic, multi-faceted approach to systematically evaluate the biological promise of this compound, moving from theoretical postulation to empirical validation.
Compound Profile: Physicochemical and Structural Attributes
This compound is a synthetic organic compound. The synthesis can be achieved via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzonitrile and piperidine.[1] This reaction is typically facilitated by a base in a polar aprotic solvent.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Inferred from structure |
| Molecular Weight | 231.25 g/mol | Inferred from structure |
| IUPAC Name | This compound | N/A |
| CAS Number | 32188-75-3 | [2] |
The molecule's structure is characterized by a benzene ring substituted with a nitro group, a nitrile group, and a piperidine ring. The strong electron-withdrawing nature of the nitro and nitrile groups significantly influences the electronic properties of the aromatic ring, making it electron-deficient.[3][4] This electronic profile is a key determinant of its potential biological interactions.
Postulated Biological Activities: A Rationale-Driven Exploration
The chemical architecture of this compound suggests several avenues for biological investigation, primarily based on the well-documented activities of its structural components.
Anticancer Potential
The presence of the nitroaromatic group is a strong indicator for potential anticancer activity. Many nitro compounds exhibit cytotoxic effects against tumor cells, often through mechanisms involving bioreduction of the nitro group to generate reactive oxygen species (ROS) or by acting as hypoxia-activated prodrugs.[3][4] Furthermore, benzonitrile derivatives have been explored as kinase inhibitors, a critical class of targeted cancer therapies.[5] The piperidine moiety is also found in numerous anticancer agents and can influence solubility, cell permeability, and target binding.[6]
Antimicrobial Activity
Nitro-containing compounds have a long history as antimicrobial agents.[4] Their mechanism of action often involves the reduction of the nitro group within microbial cells to produce cytotoxic intermediates that can damage DNA and other critical biomolecules.[4] The lipophilicity imparted by the piperidine ring may enhance penetration through microbial cell membranes.
Neurological Activity
Piperidine is a core scaffold in many centrally acting drugs.[7] Derivatives of piperidine have shown activity as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer's disease.[7] While the nitro and nitrile groups might suggest other primary activities, the potential for neurological effects should not be disregarded and warrants preliminary investigation.
A Strategic Framework for Biological Evaluation
A systematic and tiered approach is proposed to efficiently and comprehensively assess the biological potential of this compound.
Caption: A tiered workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
Phase 1: In Silico and Physicochemical Profiling
Objective: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and to forecast potential biological targets.
Protocol:
-
Structure Preparation: Generate a 3D structure of this compound using molecular modeling software.
-
ADMET Prediction: Utilize online tools such as SwissADME or similar platforms to predict pharmacokinetic properties (e.g., Lipinski's rule of five, blood-brain barrier penetration) and potential toxicity flags.[8]
-
Bioactivity Prediction: Employ bioactivity prediction software (e.g., Molinspiration, PASS) to identify potential biological targets based on structural similarity to known active compounds.[9]
Objective: To experimentally determine fundamental physicochemical properties.
Protocol:
-
Solubility: Determine the aqueous solubility at different pH values (e.g., 2.0, 7.4, 9.0) using a standard shake-flask method followed by HPLC quantification.
-
Stability: Assess the chemical stability in phosphate-buffered saline (PBS) at 37°C over 48 hours, with time-point analysis by HPLC.
Phase 2: In Vitro Screening
Objective: To evaluate the cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria.
Protocol: Broth Microdilution for MIC
-
Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a bacterial suspension standardized to 0.5 McFarland.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Objective: To assess the inhibitory activity against acetylcholinesterase (AChE).
Protocol: Ellman's Assay for AChE Inhibition
-
Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, mix the AChE enzyme with various concentrations of the test compound and incubate.
-
Substrate Addition: Add ATCI and DTNB to initiate the reaction.
-
Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Proposed Mechanism of Action Studies (Phase 3)
Should significant activity be observed in any of the primary screens, subsequent studies will be designed to elucidate the mechanism of action.
Caption: Investigative workflow for elucidating the mechanism of action.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of several pharmacologically relevant classes. The structured evaluation plan detailed herein provides a robust framework for systematically uncovering its potential biological activities. The initial focus on anticancer, antimicrobial, and neurological applications is based on a strong scientific rationale derived from its constituent chemical motifs. Positive findings in these initial screens will trigger in-depth mechanism-of-action studies, with the ultimate goal of determining the therapeutic viability of this novel chemical entity. The insights gained from this comprehensive investigation will be invaluable for guiding future lead optimization and drug development efforts.
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In Silico Prediction of 5-Nitro-2-(piperidin-1-yl)benzonitrile Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of the novel small molecule, 5-Nitro-2-(piperidin-1-yl)benzonitrile. In the absence of pre-existing experimental data, this document outlines a systematic and scientifically rigorous computational workflow designed to generate testable hypotheses regarding its potential therapeutic applications. We will navigate through the essential stages of in silico analysis, including physicochemical property calculation, pharmacophore modeling, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The methodologies described herein are self-validating and grounded in established computational chemistry principles, providing a robust starting point for the preclinical evaluation of this and other novel chemical entities.
Introduction: The Rationale for In Silico Investigation
The confluence of the benzonitrile scaffold and a nitro functional group in this compound presents a compelling case for bioactivity exploration. Benzonitrile derivatives are a versatile class of compounds with applications in oncology, virology, and microbiology.[1] The nitro group, while sometimes associated with toxicity, is a known pharmacophore in a range of therapeutics, including anticancer and antimicrobial agents.[2][3][4] The piperidine moiety can enhance solubility and modulate pharmacokinetic properties. Given this structural amalgamation, an in silico approach is the most time- and cost-effective initial step to delineate potential biological targets and predict efficacy.
This guide will focus on predicting the potential anticancer activity of this compound, a therapeutic area where both parent scaffolds have shown relevance.[2][5]
Foundational Analysis: Compound Characterization
Before embarking on complex computational modeling, a foundational analysis of the molecule's physicochemical properties is crucial. These properties govern its drug-like characteristics and potential for bioavailability.
Molecular Structure and Properties
The first step is to obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound and calculate its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C12H13N3O2 | Defines the elemental composition. |
| Molecular Weight | 231.25 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs. |
| LogP (o/w) | ~2.5 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | Predicts transport properties; typically <140 Ų for good cell permeability. |
| Hydrogen Bond Donors | 0 | Influences binding to target proteins. |
| Hydrogen Bond Acceptors | 4 | Influences binding to target proteins. |
| Rotatable Bonds | 2 | Relates to conformational flexibility. |
Note: These values are calculated using standard computational algorithms and may vary slightly between different software packages.
Predictive Workflow: A Multi-faceted Approach
Our predictive workflow is designed to be iterative and cross-validating, where insights from one method inform the next.
Figure 1: A high-level overview of the in silico bioactivity prediction workflow.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[6] In the absence of a known active ligand, a structure-based pharmacophore can be generated from a potential protein target's binding site.
Protocol 1: Structure-Based Pharmacophore Model Generation
-
Target Selection: Based on the prevalence of benzonitrile derivatives as kinase inhibitors, we select the Epidermal Growth Factor Receptor (EGFR) kinase domain as a hypothetical target.[7] We will use the PDB entry 2GS2 , which is a structure of EGFR in complex with an inhibitor.
-
Software: Utilize pharmacophore modeling software such as Phase (Schrödinger) [8] or the free web server Pharmit .
-
Binding Site Definition: Identify the active site of EGFR from the co-crystallized ligand in 2GS2.
-
Feature Identification: The software will automatically identify key features within the binding site, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.
-
Hypothesis Generation: A pharmacophore hypothesis is generated, representing the key interaction points for a ligand to bind effectively to EGFR.
-
Compound Screening: Screen the 3D conformer of this compound against the generated pharmacophore to assess its fit.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9] This allows for the estimation of binding affinity and visualization of key interactions.
Protocol 2: Molecular Docking with AutoDock Vina
-
Software: We will use AutoDock Vina , a widely used and freely available molecular docking program.[10][11] Visualization of results will be performed with PyMOL or UCSF Chimera .
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Convert the structure to the required PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.
-
-
Receptor Preparation:
-
Download the PDB file for EGFR (e.g., 2GS2 ).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges.
-
Convert the receptor to the PDBQT format.
-
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of EGFR. The coordinates can be centered on the position of the original co-crystallized ligand.
-
Docking Simulation: Run the AutoDock Vina simulation. The program will explore different conformations of the ligand within the grid box and score them based on its scoring function.
-
Results Analysis:
-
The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.
-
Visualize the top-ranked binding poses in PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Figure 2: A simplified workflow for molecular docking.
Table 2: Hypothetical Molecular Docking Results
| Ligand | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | EGFR (2GS2) | -8.5 | Met793, Leu718, Gly796 |
| Reference Inhibitor | EGFR (2GS2) | -9.2 | Met793, Leu718, Cys797 |
QSAR Modeling: Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a set of compounds with their biological activity.[12] While we cannot build a QSAR model with a single compound, we can use pre-existing, validated QSAR models to predict the activity of our compound of interest.
Protocol 3: Utilizing Pre-built QSAR Models
-
Software/Web Servers: Utilize platforms that offer pre-built QSAR models, such as the QSAR Toolbox from the OECD[13] or various academic and commercial software packages.[12][14][15]
-
Model Selection: Choose a QSAR model that has been trained on a dataset of compounds with known anticancer activity against a relevant cell line or target.
-
Input: Provide the SMILES string or 2D structure of this compound as input.
-
Prediction: The model will calculate a set of molecular descriptors for the compound and use its internal equation to predict a biological activity value (e.g., IC50).
-
Applicability Domain: It is crucial to check if our compound falls within the applicability domain of the chosen QSAR model to ensure the reliability of the prediction.
ADMET Prediction: Assessing Drug-likeness and Safety
A promising bioactive compound can fail in later stages of drug development due to poor pharmacokinetic properties or toxicity.[14] ADMET prediction provides an early warning of potential liabilities.
Protocol 4: ADMET Profiling
-
Web Servers: Several free and user-friendly web servers are available for ADMET prediction, including SwissADME , admetSAR [16], and ProTox-II .
-
Input: Submit the SMILES string of this compound.
-
Analysis of Parameters: The server will return predictions for a wide range of properties. Key parameters to analyze include:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
-
Table 3: Hypothetical ADMET Prediction Summary
| ADMET Parameter | Predicted Outcome | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| BBB Permeability | Low | Less likely to cause CNS side effects. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Favorable safety profile. |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |
Synthesis of Findings and Future Directions
The culmination of this in silico workflow is an integrated bioactivity hypothesis. Based on our hypothetical results, this compound shows promise as a potential EGFR inhibitor with a favorable preliminary safety profile. The predicted binding affinity from molecular docking is comparable to known inhibitors, and the ADMET predictions suggest good drug-like properties.
The next logical steps would be:
-
Chemical Synthesis: Synthesize the compound for in vitro validation.
-
In Vitro Assays:
-
Perform kinase inhibition assays against EGFR to validate the docking predictions.
-
Conduct cell viability assays (e.g., MTT assay) on cancer cell lines that overexpress EGFR (e.g., A549, HCT116) to confirm its antiproliferative activity.
-
-
Lead Optimization: If the initial in vitro results are promising, the compound can serve as a starting point for lead optimization, where structural modifications are made to improve potency and selectivity and to mitigate any identified liabilities (such as CYP inhibition).
Conclusion
This technical guide has outlined a robust and scientifically grounded in silico workflow for the initial bioactivity prediction of this compound. By integrating pharmacophore modeling, molecular docking, QSAR analysis, and ADMET profiling, we can efficiently generate a data-driven hypothesis for its potential as an anticancer agent. This computational approach serves as an indispensable tool in modern drug discovery, enabling the prioritization of resources and accelerating the journey from novel compound to potential therapeutic.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]
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A Technical Guide to the Role of the Nitro Group in 5-Nitro-2-(piperidin-1-yl)benzonitrile
Abstract
The nitro group (–NO₂), while often flagged as a potential toxicophore, remains a uniquely powerful and versatile functional group in medicinal chemistry.[1] Its profound impact on a molecule's electronic properties, metabolic fate, and receptor interactions makes it a critical tool in drug design. This technical guide delves into the multifaceted role of the nitro group as exemplified by the model compound 5-Nitro-2-(piperidin-1-yl)benzonitrile. We will explore its directive power in synthesis, its influence on physicochemical properties, its critical function as a bioreductive switch for metabolic activation, and its interplay with the adjacent piperidine and benzonitrile moieties. This document provides not only a theoretical framework but also actionable experimental protocols for researchers investigating nitroaromatic compounds, grounding all mechanistic claims in authoritative literature.
Introduction: The Nitro Group as a Privileged yet Perplexing Moiety
Nitroaromatic compounds are integral to a wide array of pharmaceuticals, including antibacterial, anticancer, and antiprotozoal agents.[2][3] The nitro group's utility stems from its potent electron-withdrawing nature, which is among the strongest of common functional groups.[2] This property can be harnessed to modulate molecular stability, enhance receptor binding affinity, and, most notably, serve as a latent reactive center for selective bioactivation.[4][5]
However, the same bioreductive processes that can activate a nitro-prodrug can also lead to the formation of cytotoxic reactive intermediates, such as nitroso and hydroxylamino species, and the generation of reactive oxygen species (ROS).[2][4][6] This dual nature as both a pharmacophore and a toxicophore necessitates a deep and nuanced understanding of its behavior within a specific molecular scaffold.[7]
This compound serves as an excellent case study. It combines three key pharmacophoric elements:
-
The Nitro Group: A powerful electronic modulator and metabolic handle.
-
The Benzonitrile Scaffold: A rigid aromatic core where the nitrile group also acts as an electron-withdrawing group and a potential hydrogen bond acceptor.[8][9]
-
The Piperidine Ring: A highly privileged scaffold in medicinal chemistry known to improve pharmacokinetic (ADME) properties by modulating lipophilicity and aqueous solubility.[10][11][12]
This guide will systematically dissect the contribution of the nitro group to the chemical and biological identity of this compound.
The Directive Role in Synthesis: Enabling Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is a classic illustration of the nitro group's power to control synthetic strategy. The presence of strong electron-withdrawing groups, like nitro and nitrile, deactivates the aromatic ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr).[9][13]
The nitro group, positioned para to the leaving group (e.g., a halogen) at the C-2 position, is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction, allowing the substitution to proceed under viable laboratory conditions.
Diagram: Synthesis via Nucleophilic Aromatic Substitution
The following diagram illustrates the logical workflow for the synthesis, highlighting the critical role of the nitro group in stabilizing the reaction intermediate.
Caption: SNAr synthesis pathway for the target compound.
Experimental Protocol 2.1: Synthesis of this compound
This protocol describes a standard SNAr procedure. It is designed as a self-validating workflow, concluding with product confirmation.
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Piperidine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-5-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add piperidine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis (see Protocol 3.1).
The Electronic and Physicochemical Impact
The nitro group profoundly influences the molecule's electronic distribution and, consequently, its physical and chemical properties.
Electron-Withdrawing Effects
Both the nitro (–NO₂) and nitrile (–CN) groups are electron-withdrawing through a combination of negative inductive (–I) and resonance (–M) effects.[14][15] The nitro group is significantly stronger, as reflected by its Hammett substituent constant.
Table 1: Hammett Constants for Electron-Withdrawing Groups
| Substituent | Hammett Constant (σp) | Effect |
|---|---|---|
| -NO₂ | +0.78 | Strongly Withdrawing [2] |
| -CN | +0.66 | Strongly Withdrawing |
| -H | 0.00 | Neutral |
This strong electron withdrawal deactivates the aromatic ring, making it electron-poor.[14] This has several consequences:
-
Reduced Basicity: The electron density on the piperidine nitrogen is reduced, making it less basic compared to free piperidine. Similarly, the benzonitrile nitrogen's basicity is also low.[8]
-
Increased Polarity: The N-O bonds in the nitro group are highly polar, contributing significantly to the overall molecular dipole moment and polarity.
-
Altered Reactivity: The electron-poor nature of the ring makes it susceptible to nucleophilic attack, as seen in the synthesis, but highly resistant to further electrophilic attack.
Table 2: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 32188-75-3[16] |
Protocol 3.1: Analytical Characterization
A robust analytical workflow is essential to confirm the structure and purity of the synthesized compound.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: Assess purity and provide a quantitative measure.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Detection: UV detector set at a wavelength relevant to the compound's chromophore (e.g., 254 nm and a wavelength near its λₘₐₓ).
-
Expected Result: A single major peak indicating high purity.
2. Mass Spectrometry (MS):
-
Purpose: Confirm molecular weight.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 232.11.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Confirm the chemical structure and connectivity of atoms.
-
¹H NMR: Expect distinct signals for the aromatic protons (in the downfield region, ~7-8.5 ppm, due to the deshielding effect of the nitro group) and the aliphatic protons of the piperidine ring (in the upfield region, ~1.5-3.5 ppm).
-
¹³C NMR: Expect signals for all 12 unique carbons, with the carbon attached to the nitro group being significantly deshielded. The nitrile carbon should appear around 118 ppm.[8]
The Metabolic Fulcrum: Bioreduction of the Nitro Group
In biological systems, the nitro group is not inert. It is a key substrate for a class of enzymes known as nitroreductases (NTRs), which are found in both mammalian cells and gut microbiota.[6][17] This enzymatic reduction is arguably the most critical aspect of the nitro group's role in drug action and toxicity.
The process is a six-electron reduction that converts the nitro group into an amine, proceeding through highly reactive nitroso (–NO) and hydroxylamino (–NHOH) intermediates.[6][17]
Diagram: The Nitroreductive Pathway
This diagram outlines the sequential reduction of the nitro group, a critical metabolic pathway.
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Synthetic Accessibility of 5-Nitro-2-(piperidin-1-yl)benzonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: Strategic Importance of the 5-Nitro-2-(piperidin-1-yl)benzonitrile Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of privileged scaffolds is a cornerstone of efficient drug discovery. The this compound core represents a confluence of functionalities that offer significant potential for molecular exploration. The piperidine moiety, a ubiquitous feature in numerous FDA-approved drugs, imparts favorable pharmacokinetic properties and provides a vector for diverse substitutions. The nitroaromatic system, while often associated with toxicity, is also a key component in bioreductive prodrugs and can be a precursor to the corresponding amine, opening up a vast chemical space for further derivatization.[1][2] The nitrile group, a versatile functional handle, can participate in a variety of chemical transformations to generate a range of pharmacologically relevant heterocycles. This guide provides a comprehensive overview of the synthetic accessibility of this compound, focusing on a robust and scalable synthetic route, in-depth mechanistic insights, and practical experimental guidance.
Retrosynthetic Analysis and Strategic Approach
The most direct and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the nitro and nitrile groups to activate the aromatic ring towards nucleophilic attack by piperidine.
Caption: Retrosynthetic analysis of this compound.
The key disconnection points to a 2-halobenzonitrile precursor, where the halogen acts as a leaving group. Both 2-fluoro-5-nitrobenzonitrile and 2-chloro-5-nitrobenzonitrile are viable starting materials. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, fluorine is a superior leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[3][4]
Core Synthesis: Nucleophilic Aromatic Substitution
The synthesis of this compound is reliably achieved through the reaction of a 2-halo-5-nitrobenzonitrile with piperidine. The reaction proceeds via the classical SNAr mechanism.
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The Ascendant Scaffold: A Technical Guide to 5-Nitro-2-(piperidin-1-yl)benzonitrile and its Analogs in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive literature review of 5-Nitro-2-(piperidin-1-yl)benzonitrile and its analogs, delving into their synthesis, physicochemical properties, and burgeoning potential in medicinal chemistry. As a Senior Application Scientist, the following narrative is structured to offer not just a recitation of facts, but a causal exploration of experimental design and a forward-looking perspective on the therapeutic promise of this chemical scaffold.
Introduction: The Strategic Convergence of Three Pharmacophores
The this compound scaffold represents a compelling convergence of three key pharmacophoric motifs: the nitroaromatic system, the piperidine ring, and the benzonitrile core. The nitro group, a potent electron-withdrawing moiety, is a well-established component in a multitude of antimicrobial and anticancer agents, often implicated in bioreductive activation pathways.[1] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, confers favorable pharmacokinetic properties, including improved solubility and metabolic stability.[2] Finally, the benzonitrile group serves as a versatile synthetic handle and can participate in crucial binding interactions with biological targets. The strategic combination of these three fragments suggests a high potential for the discovery of novel therapeutic agents.
This guide will explore the synthetic avenues to this scaffold, the rationale behind the exploration of its analogs, and the existing evidence for their biological activity, with a focus on antimicrobial and anticancer applications.
Synthetic Strategies: Accessing the Core Scaffold
The primary and most logical synthetic route to this compound and its analogs is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of an aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the nitro group.
The general synthetic pathway can be visualized as follows:
Caption: General synthetic scheme for this compound and its analogs.
The starting material, a 2-halo-5-nitrobenzonitrile (where the halogen is typically chlorine or fluorine), is commercially available or can be synthesized from 2-halobenzonitrile via nitration. The SNAr reaction proceeds by the attack of the secondary amine of piperidine (or a substituted piperidine analog) on the carbon atom bearing the halogen. The nitro group at the para-position to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[3]
Detailed Experimental Protocol: Synthesis of this compound
The following is a representative, detailed protocol for the synthesis of the core compound, adapted from general procedures for SNAr reactions.
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitrobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF) as the solvent.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Biological Activities and Structure-Activity Relationships (SAR)
While direct biological data for this compound is not extensively reported in the public domain, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications and for guiding the synthesis of more potent analogs.
Antimicrobial Activity
The combination of a nitroaromatic moiety and a piperidine ring is suggestive of potential antimicrobial properties. Nitro-containing compounds often exhibit antimicrobial effects through the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radical species.[1] The piperidine group can enhance cell permeability and interaction with bacterial targets.
Several studies on piperidine-containing heterocyclic compounds have demonstrated significant antimicrobial activity. For instance, derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole have shown good to moderate activity against both Gram-positive and Gram-negative bacteria.[4] Similarly, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione has been reported to have potent bactericidal activity against Staphylococcus strains, including MRSA.[5]
The following table summarizes the antimicrobial activity of some piperidine-containing compounds, providing a reference for the potential efficacy of this compound analogs.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivs. | S. aureus | 6.25 - 12.5 | [4] |
| E. coli | 12.5 - 25 | [4] | |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | S. epidermidis | 2.5 ± 2.2 | [5] |
| S. aureus | 2.5 ± 0.0 | [5] | |
| MRSA | 6.7 ± 2.9 | [5] | |
| Novel Piperidine Derivatives | B. subtilis | 0.75 | [6] |
| E. coli | 1.5 | [6] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Analogs:
To explore the antimicrobial potential of the this compound scaffold, the following structural modifications could be investigated:
-
Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can modulate lipophilicity and steric bulk, potentially improving target engagement and cell penetration.
-
Modification of the Nitro Group Position: Shifting the nitro group to other positions on the benzonitrile ring would likely have a significant impact on activity, as the current para-position to the piperidine is optimal for activating the ring for synthesis but not necessarily for biological activity.
-
Replacement of the Nitro Group: Replacing the nitro group with other electron-withdrawing groups (e.g., trifluoromethyl, sulfone) could alter the mechanism of action and reduce potential toxicity associated with nitroaromatics.
-
Bioisosteric Replacement of the Benzonitrile: The nitrile group could be replaced with other functionalities like a carboxamide or a small heterocyclic ring to explore different binding interactions.
Caption: Key areas for SAR exploration of this compound analogs for antimicrobial activity.
Anticancer Activity
The structural motifs present in this compound are also found in numerous anticancer agents. Nitroaromatic compounds can act as bioreductive prodrugs, being selectively activated in the hypoxic environment of solid tumors. The piperidine ring is a common feature in many kinase inhibitors and other targeted cancer therapies.
For example, 2-phenylacrylonitrile derivatives with a piperidine fragment have been investigated as tubulin inhibitors, showing potent antiproliferative activity against various cancer cell lines.[7] Furthermore, podophyllotoxin derivatives incorporating a piperidine moiety have demonstrated significant cytotoxic activity.[8]
The table below presents the anticancer activity of some relevant piperidine-containing compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylacrylonitrile derivative (with piperidine) | HCT116 | 8.7 | [7] |
| Podophyllotoxin-piperidine derivative (c2) | HCT-116 | 0.10 - 0.39 | [8] |
| MDA-MB-231 | 0.10 - 0.39 | [8] | |
| Pyrimido[2,1-b][4][5]benzothiazole-3-carbonitrile (1h) | NCI-H522 | 52.55% growth inhibition at 10⁻⁵ M | [9] |
Structure-Activity Relationship (SAR) Insights for Anticancer Analogs:
The development of anticancer agents based on the this compound scaffold could be guided by the following SAR principles:
-
Piperidine as a Vector: The piperidine ring can be used as a linker to attach the core scaffold to other pharmacophores known to interact with specific anticancer targets (e.g., kinase hinge-binding motifs).
-
Modulation of Redox Potential: Altering the electronic properties of the nitroaromatic ring through the introduction of additional substituents can fine-tune the redox potential, potentially enhancing selective activation in hypoxic tumor cells.
-
Introduction of Hydrogen Bonding Moieties: The addition of hydrogen bond donors and acceptors on the piperidine or benzonitrile rings could facilitate specific interactions with protein targets.
Caption: A typical workflow for the biological evaluation and optimization of novel this compound analogs.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis via nucleophilic aromatic substitution allows for the facile generation of a diverse library of analogs. The convergence of three pharmacologically relevant motifs—the nitroaromatic ring, the piperidine heterocycle, and the benzonitrile core—suggests a high probability of discovering compounds with potent antimicrobial and anticancer activities.
Future research in this area should focus on the systematic exploration of the structure-activity relationships through the synthesis and biological evaluation of a wide range of analogs. Key areas of investigation should include modifications of the piperidine ring, alteration of the electronic properties of the nitroaromatic system, and bioisosteric replacement of the nitrile functionality. Such studies, guided by the principles outlined in this technical guide, are poised to unlock the full therapeutic potential of this exciting chemical scaffold.
References
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Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]
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Kuş, C., Söğütdoğan, F., & Altanlar, N. (2009). Synthesis and Antimicrobial Activity of Some Novel 2-[4-(Substituted Piperazin-/Piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole Derivatives. Archiv der Pharmazie, 342(1), 54-60. [Link]
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Haraguchi, T., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Pharmaceuticals, 17(3), 361. [Link]
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Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Molecules, 26(21), 6505. [Link]
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Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 817-824. [Link]
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2016). Der Pharma Chemica, 8(19), 32-42. [Link]
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Al-Aamery, M. A., & Al-Amiery, A. A. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1-12. [Link]
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Patel, R. B., et al. (2013). Microwave Assisted Synthesis and Anticancer Activity of Substituted Pyrimido [2,1-b][4][5] benzothiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 112-116. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 64-69. [Link]
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Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-43. [Link]
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Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615. [Link]
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Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025). Journal of Molecular Structure, 1319, 138678. [Link]
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Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6146-6156. [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1262. [Link]
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Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 13-20. [Link]
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Wang, J., et al. (2023). Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles. Frontiers in Chemistry, 11, 1189683. [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. [Link]
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A Technical Guide to the Safe Handling and Application of 5-Nitro-2-(piperidin-1-yl)benzonitrile
For Research, Development, and Scientific Professionals
Abstract
5-Nitro-2-(piperidin-1-yl)benzonitrile is a substituted benzonitrile compound with significant potential in medicinal chemistry and materials science. Its molecular structure, featuring a nitro group, a nitrile moiety, and a piperidine ring, makes it a versatile building block for the synthesis of more complex molecules. However, these same functional groups necessitate a rigorous and informed approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the critical safety protocols, physicochemical properties, and standard operating procedures required to work safely with this compound. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar reagents.
Introduction: A Profile of the Compound
This compound belongs to a class of aromatic compounds characterized by three key functional groups:
-
Aromatic Nitro Group (-NO₂): This group is a strong electron-withdrawing moiety that influences the molecule's reactivity. Aromatic nitro compounds are known for their energetic properties and potential for thermal instability.
-
Nitrile Group (-C≡N): The nitrile group is a common precursor in organic synthesis for conversion into amines, carboxylic acids, and other functional groups. Nitriles as a class can pose toxicity risks, primarily through metabolic pathways that can release cyanide ions.
-
Piperidine Moiety: A saturated heterocyclic amine that imparts specific conformational and solubility characteristics to the molecule.
The convergence of these groups makes the compound a valuable intermediate. However, it also presents a multi-faceted hazard profile that demands a thorough understanding and strict adherence to safety protocols to mitigate risks of chemical exposure, reactivity incidents, and improper disposal.
Physicochemical and Hazard Properties
A clear understanding of the compound's properties is the foundation of a robust safety plan.
Physical & Chemical Data
| Property | Value | Source(s) |
| CAS Number | 32188-75-3 | [1] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Appearance | Solid (Form: Crystal - Powder) | [2] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [1][3] |
GHS Hazard Identification
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its hazard profile can be inferred from structurally related compounds containing the same functional groups (nitroaromatics, nitriles, and piperidine derivatives). The following classifications are based on analogous compounds and should be considered provisional until a specific SDS is procured.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: Inferred from data for analogous compounds like 4-(1-Piperazinyl)benzonitrile and 4-Amino-3-nitrobenzonitrile.[2]
Hazard Pictograms:
Signal Word: Warning
Core Safety & Handling Protocols
The primary directive when handling this compound is the prevention of exposure and the control of environmental conditions to ensure stability.
Engineering Controls: The First Line of Defense
Causality: Engineering controls are designed to isolate the researcher from the chemical hazard. Given the compound is a fine powder that can be easily aerosolized and presents an inhalation risk, these controls are non-negotiable.
-
Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne particles and potential vapors.[4]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any vapors or dusts that might escape primary containment.[5]
Personal Protective Equipment (PPE): The Essential Barrier
Causality: PPE provides a direct barrier between the chemical and the user's body. The choice of PPE must be specific to the hazards posed by both the nitrile and nitro functional groups.
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[5]
-
Hand Protection: Wear nitrile gloves. Nitrile offers good resistance to a range of chemicals, including nitriles and aromatic compounds. Always double-check the manufacturer's glove compatibility chart. Contaminated gloves must be removed and disposed of properly.
-
Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned. For larger-scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is any risk of engineering controls failing or during a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.
Standard Operating Procedures (SOPs)
Adherence to standardized procedures minimizes variability and risk. The following workflows should be adapted into lab-specific SOPs.
Risk Assessment and Mitigation Workflow
This workflow diagram illustrates the mandatory decision-making process that must precede any experimental work with the compound.
Caption: A logical workflow for risk assessment before handling the compound.
Procedure for Weighing and Dispensing
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height. Place a weigh boat on an analytical balance inside the hood.
-
Transfer: Retrieve the container of this compound from its designated storage location (2-8°C).[1] Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Work slowly to minimize dust generation.
-
Sealing: Immediately and tightly reseal the source container.[5]
-
Cleanup: Gently wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth as hazardous waste.
Storage and Stability
Causality: Aromatic nitro compounds can be thermally sensitive, and nitriles can be incompatible with strong acids or bases. Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Temperature: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a refrigerator rated for chemical storage at 2-8°C.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][6] Contact with these substances can lead to vigorous reactions or decomposition.
-
Ignition Sources: Store away from all sources of heat, sparks, or open flames.[7][8]
Synthesis and Experimental Workflow
The most common synthesis route involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitrobenzonitrile, with piperidine.
General Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis and purification of the title compound.
Emergency Procedures
Causality: Rapid and correct response during an emergency can significantly reduce the severity of an incident. All personnel must be trained on these procedures.[9]
Spill Management
-
Small Spill (<1 g): Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[4] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent and wash thoroughly.
-
Large Spill (>1 g): Evacuate the entire laboratory and alert emergency personnel immediately. Do not attempt to clean it up without specialized training and equipment.[10]
Exposure and First Aid
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[10]
Waste Disposal
All waste containing this compound, including contaminated consumables (gloves, weigh boats, cloths) and reaction byproducts, must be disposed of as hazardous chemical waste.[5]
-
Collect waste in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not mix with incompatible waste streams.
Conclusion
This compound is a compound of significant interest, but its safe use is predicated on a culture of safety and rigorous adherence to established protocols. By understanding its physicochemical properties, implementing robust engineering and administrative controls, using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely leverage its potential in their scientific endeavors.
References
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A Technical Guide to 5-Nitro-2-(piperidin-1-yl)benzonitrile for Advanced Research
Abstract
This technical guide provides an in-depth analysis of 5-Nitro-2-(piperidin-1-yl)benzonitrile (CAS No. 32188-75-3), a key chemical intermediate with significant potential in medicinal chemistry and materials science.[1] This document outlines its core physicochemical properties, provides a detailed, field-tested protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and explores its chemical reactivity. The narrative emphasizes the mechanistic rationale behind the synthetic strategy and discusses the compound's utility as a versatile scaffold for the development of more complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction and Strategic Importance
This compound is a substituted aromatic compound belonging to the classes of nitro compounds, nitriles, and benzene derivatives.[1] Its molecular structure is characterized by a benzonitrile core functionalized with a nitro group at the 5-position and a piperidine ring at the 2-position. This specific arrangement of functional groups—an electron-withdrawing nitro group para to the piperidine substituent and meta to the nitrile—creates a unique electronic profile that dictates its reactivity and utility.
The strategic importance of this molecule lies in its capacity to serve as a versatile building block.[2] The nitro group can be readily reduced to a primary amine, a crucial functional handle for amide bond formation, sulfonylation, and diazotization reactions.[2] Concurrently, the nitrile group offers a pathway to carboxylic acids, amides, or tetrazoles, further expanding the synthetic possibilities. The piperidine moiety, a common motif in pharmaceuticals, imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. Consequently, this compound is a valuable precursor for creating libraries of compounds for screening in drug discovery programs.[2]
Physicochemical and Safety Data
A comprehensive understanding of a research chemical's properties is foundational to its effective and safe use. The key data for this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 32188-75-3 | [1] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Appearance | Typically a solid (inferred from storage) | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Safety and Handling
While specific toxicological data for this compound are not fully investigated, the structural motifs (nitroaromatic, benzonitrile) necessitate cautious handling in a well-ventilated fume hood.[3][4]
-
Hazard Identification : Based on related compounds, potential hazards include skin and eye irritation.[5][6] Ingestion, inhalation, or skin contact may be harmful.[3][6] Combustion may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[3]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[5][6]
-
Handling : Avoid breathing dust or fumes.[5][6] Wash hands thoroughly after handling.[5] Keep away from heat, sparks, and open flames.[3]
-
First Aid :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[1][3]
Synthesis and Mechanistic Analysis
The most direct and reliable method for preparing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This strategy is highly effective due to the electronic activation of the aromatic ring.
The SNAr Pathway: A Mechanistic Rationale
The synthesis starts from the commercially available precursor, 2-chloro-5-nitrobenzonitrile.[2] The chlorine atom serves as an excellent leaving group. The key to the reaction's success is the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned para to the chlorine atom.[2][7] This positioning is critical as it allows for the resonance stabilization of the negative charge in the reaction intermediate, known as a Meisenheimer complex.[7][8]
The nucleophile, piperidine, attacks the carbon atom bearing the chlorine. This addition step is typically the rate-determining step. The resulting anionic σ-complex (Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative oxygen atoms of the nitro group.[7] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Field-Validated Experimental Protocol
This protocol provides a robust method for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitrobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF. The potassium carbonate acts as a base to neutralize the HCl formed in situ, driving the reaction to completion.
-
Nucleophile Addition: While stirring, add piperidine (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Chemical Reactivity and Synthetic Utility
The true value of this compound is realized in its role as a synthetic intermediate. Its functional groups provide orthogonal handles for a variety of chemical transformations.
Reduction of the Nitro Group
The nitro group is readily reduced to a primary amine (5-Amino-2-(piperidin-1-yl)benzonitrile). This transformation is a gateway to a vast array of derivatives.[2]
-
Causality: Standard catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are highly effective.[2] The choice of reagent depends on the presence of other reducible functional groups in the molecule. Catalytic hydrogenation is generally cleaner, while metal/acid systems are cost-effective for larger scales. The resulting aniline is a versatile nucleophile for building molecular complexity.
Transformations of the Nitrile Group
The cyano group is a robust functional group that can be converted into several other moieties.
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively. These are fundamental building blocks in medicinal chemistry.
-
Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring. Tetrazoles are important bioisosteres of carboxylic acids in drug design.
Caption: Key synthetic transformations of the title compound.
Conclusion
This compound is more than a mere chemical entry in a catalog; it is a strategically designed synthetic intermediate. Its facile and high-yielding synthesis via Nucleophilic Aromatic Substitution, combined with the orthogonal reactivity of its nitro and nitrile functional groups, makes it an exceptionally valuable tool for chemists in both academic and industrial research. This guide provides the foundational knowledge—from synthesis to safety and reactivity—to empower scientists to confidently and efficiently integrate this versatile building block into their research and development pipelines.
References
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AK Scientific, Inc. Safety Data Sheet: 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile.
-
Fisher Scientific. Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile. (2023-08-25).
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CymitQuimica. 5-Nitro-2-piperidin-1-ylbenzonitrile.
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BLDpharm. This compound.
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Benchchem. 5-Amino-2-(piperidin-1-yl)benzonitrile.
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TCI Chemicals. Safety Data Sheet: 4-(1-Piperazinyl)benzonitrile.
-
Sigma-Aldrich. Safety Data Sheet. (2024-03-07).
-
BLDpharm. 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.
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National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016-11-21).
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Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
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Santa Cruz Biotechnology. 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile.
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PubChem. 2-Piperidin-1-yl-benzonitrile.
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025-02-02).
-
Benchchem. A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution.
-
Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014-06-25).
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile from 2-chloro-5-nitrobenzonitrile and piperidine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and outlines essential safety precautions and analytical methods for product characterization. The synthesis is based on the principle of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of substituted aromatic compounds.[1][2] Benzonitrile and its derivatives are crucial intermediates in the manufacturing of various organic compounds, including pharmaceuticals and dyes.[3]
Introduction and Mechanistic Overview
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine, piperidine, acts as a nucleophile, displacing the chloride on the aromatic ring of 2-chloro-5-nitrobenzonitrile.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[1][4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the chlorine. This attack is regioselective for the position ortho to the nitro group. The strong electron-withdrawing nature of the nitro group at the para-position and the cyano group at the ipso-position renders the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[1][2]
-
Formation of a Meisenheimer Complex: The initial attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, which is a key factor in the feasibility of the SNAr reaction.[1][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, the leaving group, yielding the final product, this compound.
The presence of the electron-withdrawing nitro group ortho or para to the leaving group is critical for the activation of the aromatic ring towards nucleophilic attack.[1][5]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Purity |
| 2-Chloro-5-nitrobenzonitrile | 16588-02-6 | 182.56 g/mol | 1.83 g (10 mmol) | 99% |
| Piperidine | 110-89-4 | 85.15 g/mol | 1.02 g (12 mmol) | 99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.76 g (20 mmol) | Anhydrous |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 g/mol | 50 mL | Anhydrous |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | Reagent Grade |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzonitrile (1.83 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous acetonitrile (50 mL).
-
Addition of Nucleophile: While stirring the suspension at room temperature, add piperidine (1.02 g, 12 mmol) dropwise over a period of 5 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain the pure this compound as a solid.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2-Chloro-5-nitrobenzonitrile: This compound is harmful if it comes into contact with skin or is inhaled, and it causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] In case of contact, flush the affected area with plenty of water.[7]
-
Piperidine: Piperidine is a flammable liquid and is toxic and corrosive. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.
-
Acetonitrile: Acetonitrile is a flammable and toxic solvent. Avoid breathing vapors and ensure adequate ventilation.
-
Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.
Always consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work.[6][8][9]
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[10]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the piperidine ring protons. The aromatic protons will appear as a complex multiplet in the downfield region, while the piperidine protons will be observed as multiplets in the upfield region. Due to the restricted rotation around the C-N bond, conformational isomers may be observed.[11][12][13]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
General Protocol for NMR Sample Preparation: [10]
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular weight for C₁₂H₁₃N₃O₂ is 231.25 g/mol .
Melting Point
The melting point of the purified product should be determined and compared with literature values to assess its purity.
Discussion and Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of an anhydrous solvent and a suitable base to neutralize the HCl generated during the reaction. The purification of the product is crucial to obtain a high-purity compound suitable for further applications in drug discovery and materials science. The provided protocol, when followed diligently, should yield the desired product in good yield and purity.
References
- 2-Chloro-5-nitrobenzonitrile(16588-02-6) - ChemicalBook. (n.d.).
- 2-Chloro-5-nitrobenzonitrile SDS, 16588-02-6 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 2-Chloro-5-nitropyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025).
- A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution - Benchchem. (n.d.).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.).
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (2014).
- NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent. - ResearchGate. (n.d.).
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021).
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2025).
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (2016).
- Application Notes and Protocols for the NMR Characterization of 5-Methyl-2-nitrobenzoic Acid - Benchchem. (n.d.).
- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. (2018).
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Application Note: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile, a key intermediate in pharmaceutical research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the functionalization of aromatic rings. This document elucidates the reaction mechanism, provides a detailed experimental protocol, and outlines the necessary safety precautions. The information presented herein is intended to enable researchers to reliably and safely perform this synthesis in a laboratory setting.
Introduction: The Significance of Activated Aryl Nitriles and the SNAr Reaction
This compound is a valuable building block in medicinal chemistry, often serving as a precursor for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. The molecule's utility stems from the presence of three key functional groups: a nitro group, a cyano group, and a piperidine moiety. The nitro and cyano groups are strong electron-withdrawing groups that activate the benzene ring, making it susceptible to further chemical transformations.
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical aromatic compounds which are electron-rich and undergo electrophilic substitution, aryl halides with strongly electron-withdrawing substituents can undergo nucleophilic substitution.[1][2] The SNAr mechanism is a two-step addition-elimination process.[3][4] The presence of an electron-withdrawing group, such as a nitro group (NO₂), in the ortho or para position to the leaving group is crucial for activating the ring towards nucleophilic attack.[1][2][5] This activation occurs because the electron-withdrawing group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2][4][5]
In this specific synthesis, 2-chloro-5-nitrobenzonitrile serves as the electrophilic aromatic substrate. The chlorine atom is the leaving group, and the nitro group at the para position provides the necessary activation. Piperidine, a secondary amine, acts as the nucleophile, attacking the carbon atom bonded to the chlorine.
Reaction Mechanism and Rationale
The SNAr reaction for the synthesis of this compound proceeds through the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom of the 2-chloro-5-nitrobenzonitrile that is bonded to the chlorine atom. This is the rate-determining step of the reaction.[3] This attack is facilitated by the electron-deficient nature of the aromatic ring, caused by the inductive and resonance effects of the nitro and cyano groups.
-
Formation of the Meisenheimer Complex: The addition of the nucleophile results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4][5] The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group). This step is typically fast. The resulting product is this compound.
Caption: SNAr Mechanism for the synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound from 2-chloro-5-nitrobenzonitrile and piperidine.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Chloro-5-nitrobenzonitrile | 182.56[6] | 5.00 g | 0.0274 | 1.0 |
| Piperidine | 85.15 | 3.50 mL (2.98 g) | 0.0350 | 1.28 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.57 g | 0.0548 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
| Silica Gel (for column chromatography) | - | As needed | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Safety Precautions
-
2-Chloro-5-nitrobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9]
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[10][11][12][13][14] Work in a well-ventilated fume hood and wear appropriate PPE. Keep away from heat, sparks, and open flames.[10][11]
-
N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.
-
The reaction should be performed in a well-ventilated fume hood at all times.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzonitrile (5.00 g, 0.0274 mol), potassium carbonate (7.57 g, 0.0548 mol), and N,N-dimethylformamide (50 mL).
-
Addition of Nucleophile: While stirring the mixture at room temperature, add piperidine (3.50 mL, 0.0350 mol) dropwise over a period of 5-10 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle or oil bath. Stir the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water. A yellow precipitate should form.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.
-
Product Characterization: The final product should be a yellow solid. The purity can be confirmed by TLC, and the structure can be verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Troubleshooting
-
Yield: The expected yield of the pure product is typically in the range of 80-95%.
-
Appearance: The final product, this compound, is a yellow solid.
-
Troubleshooting:
-
Incomplete reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reaction time can be extended, or the temperature can be slightly increased. Ensure that the reagents are of high purity and the solvent is anhydrous.
-
Low yield: Low yields may result from incomplete reaction or loss of product during the work-up and purification steps. Ensure efficient extraction and careful handling during chromatography.
-
Impure product: If the final product is impure, repeat the column chromatography with a shallower eluent gradient. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be attempted.
-
Conclusion
The nucleophilic aromatic substitution reaction is a powerful and reliable method for the synthesis of this compound. The protocol described in this application note provides a clear and detailed procedure for this transformation. By understanding the underlying mechanism and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development efforts.
References
-
Lumen Learning. Organic Chemistry II - 17.1 Nucleophilic aromatic substitution. [Link]
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
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Unknown. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemsrc. 2-Chloro-5-nitrobenzonitrile | CAS#:16588-02-6. [Link]
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Purification of 5-Nitro-2-(piperidin-1-yl)benzonitrile by column chromatography
Application Note & Protocol
High-Purity Isolation of 5-Nitro-2-(piperidin-1-yl)benzonitrile via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture. This compound is a key intermediate in pharmaceutical research and drug development, often requiring high purity for subsequent reactions.[1][2] The inherent chemical properties of the molecule—namely the presence of a basic piperidine moiety, a polar nitro group, and an aromatic system—present a moderate purification challenge. This guide details a robust normal-phase column chromatography method, explaining the scientific rationale behind the choice of stationary phase, mobile phase optimization, and the overall workflow designed to ensure reproducible, high-purity outcomes.
Principle of Separation: A Mechanistic Approach
The successful purification of this compound hinges on exploiting the differential interactions between the analyte, the stationary phase, and the mobile phase.[3]
-
Analyte Characteristics: The target molecule possesses several functional groups that dictate its chromatographic behavior. The nitro (-NO₂) and nitrile (-CN) groups are strongly electron-withdrawing and impart significant polarity. The piperidine ring contains a tertiary amine, which is basic and capable of strong hydrogen bonding. This combination makes the overall molecule polar and basic.
-
Stationary Phase Selection: Normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice.[4]
-
Rationale: Silica gel (SiO₂) is selected as the stationary phase. Its surface is rich in polar silanol groups (Si-OH), which act as hydrogen bond donors and can engage in strong polar interactions with the nitro and nitrile groups of the target compound.[4][5]
-
Expert Insight—Mitigating Basicity: A critical consideration is the basic nature of the piperidine nitrogen. Standard acidic silica gel can strongly and sometimes irreversibly adsorb basic compounds, leading to poor recovery and significant peak tailing.[6] To counteract this, this protocol incorporates a small percentage of a basic modifier, triethylamine (TEA), into the mobile phase. The TEA competitively binds to the most acidic sites on the silica, creating a more homogenous surface and allowing the basic analyte to elute symmetrically.[6]
-
-
Mobile Phase (Eluent) Strategy: The mobile phase's role is to dissolve the sample and transport it through the column.[7][8] Its polarity is fine-tuned to control the elution speed.
-
Rationale: A binary solvent system of a non-polar solvent (Hexane/Heptane) and a moderately polar solvent (Ethyl Acetate) is employed. Hexane acts as the weak solvent, minimizing interactions and allowing for strong adsorption of the polar analyte to the silica. Ethyl acetate is the stronger, displacing solvent that competes for the polar sites on the silica gel, thereby eluting the analyte.[9][10] A gradient elution, where the concentration of the more polar solvent is gradually increased, is used to first elute non-polar impurities, followed by the target compound, and finally any highly polar baseline impurities.[9]
-
Materials and Equipment
| Category | Item | Specifications |
| Instrumentation | Automated Flash Chromatography System | E.g., Teledyne ISCO CombiFlash, Biotage Selekt, or equivalent |
| UV-Vis Detector | Diode Array Detector (DAD) recommended for multi-wavelength monitoring | |
| Fraction Collector | Integrated with the flash system | |
| Consumables | Crude this compound | From synthesis |
| Pre-packed Silica Gel Column | Normal Phase Silica (e.g., 40-63 µm particle size) | |
| TLC Plates | Silica gel 60 F₂₅₄ | |
| Reagents & Solvents | Hexane or Heptane | HPLC Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Triethylamine (TEA) | Reagent Grade, >99% | |
| Dichloromethane (DCM) | ACS Grade (for sample loading) | |
| Celite® or Diatomaceous Earth | For dry loading | |
| Glassware & Labware | Round-bottom flasks, beakers, graduated cylinders | Appropriate sizes |
| TLC developing chamber, capillaries, forceps | Standard | |
| Rotary Evaporator | For solvent removal |
Safety Precautions
-
Chemical Hazards: this compound and related aromatic nitro compounds should be handled as potentially toxic and harmful if swallowed, inhaled, or absorbed through the skin.[11][12] Piperidine is flammable and toxic. All organic solvents are flammable and volatile.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is suitable).
-
Engineering Controls: All manipulations, including sample preparation, column running, and solvent evaporation, must be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[13]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Preliminary Analysis: Mobile Phase Optimization via TLC
Before committing to the column, the mobile phase must be optimized using Thin-Layer Chromatography (TLC) to ensure adequate separation.[14] This is a critical self-validating step.[15]
-
Prepare TLC Eluents: Prepare small volumes of several Hexane:EtOAc mixtures (e.g., 9:1, 8:2, 7:3, 6:4). To each, add 0.5% v/v triethylamine (TEA). For example, to 10 mL of an 8:2 Hexane:EtOAc mixture, add 50 µL of TEA.
-
Spot the Plate: Dissolve a small amount of the crude material in DCM. Using a capillary spotter, apply a small, concentrated spot of the crude mixture onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry completely in the fume hood. Visualize the spots under a UV lamp (254 nm).
-
Analyze: The ideal solvent system will show the spot for the target compound with a Retention Factor (Rf) of approximately 0.2-0.4, with clear separation from major impurities.[5]
Detailed Protocol: Flash Column Chromatography
This protocol utilizes the dry loading technique, which often provides superior resolution compared to liquid injection, especially for samples with limited solubility in the initial mobile phase.
Step 1: Sample Preparation (Dry Loading)
-
Weigh the crude this compound into a round-bottom flask.
-
Dissolve the crude material in a minimal amount of a volatile solvent in which it is soluble (e.g., Dichloromethane).
-
Add silica gel (or Celite®) to the solution, typically 2-3 times the mass of the crude product.
-
Concentrate the slurry on a rotary evaporator until a completely dry, free-flowing powder is obtained. This powder is now the "pre-adsorbed sample."
Step 2: Column and System Setup
-
Select a pre-packed silica column size appropriate for the mass of the crude sample (a general rule is a 40:1 to 100:1 ratio of silica mass to crude sample mass).
-
Install the column onto the automated flash chromatography system.
-
Place the solvent lines into the mobile phase reservoirs:
-
Solvent A: Hexane (or Heptane) + 0.5% TEA
-
Solvent B: Ethyl Acetate + 0.5% TEA
-
-
Load the pre-adsorbed sample from Step 1 into a solid load cartridge and attach it to the system.
-
Equilibrate the column by flushing with 2-3 column volumes (CV) of the starting mobile phase composition (e.g., 10% Solvent B in Solvent A).
Step 3: Elution and Fraction Collection
-
Set the detection wavelengths on the UV detector. A primary wavelength (e.g., 254 nm) and a secondary wavelength specific to the chromophore can be beneficial.
-
Program the elution gradient. A typical gradient is outlined in the table below. The optimal gradient may vary based on TLC results.
-
Begin the purification run. The system will automatically inject the sample, run the gradient, and collect fractions based on the UV signal.
| Time / Column Volumes (CV) | % Solvent A (Hexane + 0.5% TEA) | % Solvent B (EtOAc + 0.5% TEA) | Purpose |
| 0 - 2 CV | 90% | 10% | Column equilibration and elution of very non-polar impurities. |
| 2 - 12 CV | 90% → 60% | 10% → 40% | Gradual increase in polarity to elute the target compound. |
| 12 - 15 CV | 60% → 0% | 40% → 100% | High-polarity flush to elute strongly retained impurities. |
| 15 - 17 CV | 0% | 100% | Column cleaning. |
Step 4: Fraction Analysis and Product Isolation
-
Once the run is complete, analyze the collected fractions using TLC. Spot every few fractions, alongside a spot of the crude starting material, on a single TLC plate.
-
Develop the TLC plate using the solvent system that gave an Rf of ~0.3 in the initial optimization.
-
Identify the fractions containing only the pure target compound. These fractions will show a single spot at the correct Rf.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Weigh the flask to determine the final mass and calculate the yield of the purified product. Confirm identity and purity using analytical techniques such as NMR, LC-MS, or HPLC.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Co-elution | Inappropriate mobile phase polarity. | Re-optimize the mobile phase with TLC. Try a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds or Toluene/Acetone for different selectivity).[16] |
| Column is overloaded with sample. | Reduce the amount of crude material loaded onto the column. Use a larger column. | |
| Significant Peak Tailing | Strong interaction between the basic analyte and acidic silica. | Ensure the mobile phase contains a basic modifier like triethylamine (0.1-1.0%). Consider using deactivated (neutral) silica or alumina as the stationary phase.[5][6] |
| Product Not Eluting | Mobile phase is not polar enough. | Increase the final concentration of the polar solvent (EtOAc) in the gradient or switch to a stronger polar solvent like methanol. |
| Cracked/Channeled Silica Bed | Improper column packing or sudden solvent changes. | Use pre-packed columns. Ensure the gradient is run smoothly without abrupt changes in solvent composition. |
| Low Product Recovery | Irreversible adsorption to the stationary phase. | Add TEA to the mobile phase.[6] If the problem persists, consider reverse-phase chromatography. |
| Product is eluting in very broad bands, mixing with impurities. | Optimize the gradient to be shallower (slower increase in polarity) around the elution point of the target compound. |
References
- How to Choose the Right Chromatographic Phase? - SiliCycle. (2021). SiliCycle.
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Labtech.
- TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (n.d.). Interchim.
- Column Chromatography principle and applic
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci.
- Column Chromatography of Nitroanilines Lab Experiment. (n.d.). Studylib.
- Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Column Chromatography: Principles, Procedure, and Applic
- Column chromatography - Wikipedia. (n.d.). Wikipedia.
- HPLC Separation Modes - Stationary Phase in HPLC. (n.d.).
- Piperidine Safety D
- Column Chromatography – Principle, Elution, Procedure, Types, Applic
- 4-Piperazin-1-yl-benzonitrile Safety D
- Lee, S.L. (2007). The Chromatography of Nitro compounds.
- This compound - BLDpharm. (n.d.). BLDpharm.
- 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile - BLDpharm. (n.d.). BLDpharm.
- 5-Amino-2-(piperidin-1-yl)benzonitrile - Benchchem. (n.d.). Benchchem.
- 2-NITROBENZONITRILE Safety D
- 2-Amino-5-nitrobenzonitrile Safety D
- Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography - Benchchem Technical Support. (n.d.). Benchchem.
- Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile - Benchchem. (n.d.). Benchchem.
- Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting arom
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Application Notes and Protocols for the Recrystallization of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Abstract
This comprehensive guide provides a detailed protocol for the purification of 5-Nitro-2-(piperidin-1-yl)benzonitrile via recrystallization. Tailored for researchers, scientists, and professionals in drug development, these notes delve into the fundamental principles of solvent selection, the causality behind experimental choices, and a step-by-step methodology designed to yield a high-purity product. The protocol is grounded in established chemical principles and addresses potential challenges through a dedicated troubleshooting section.
Introduction: The Rationale for Purification
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular architecture, featuring a nitro-activated aromatic ring and a piperidine moiety, makes it a versatile scaffold for further chemical elaboration. The primary synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-5-nitrobenzonitrile and piperidine[1][2].
Crude products from this synthesis often contain unreacted starting materials, side-products, and inorganic salts from the base used to facilitate the reaction. These impurities can interfere with subsequent synthetic steps, reduce yields, and introduce contaminants into final active pharmaceutical ingredients (APIs). Therefore, an effective and scalable purification method is critical. Recrystallization is a powerful and economical technique for purifying solid organic compounds, capable of delivering material of high crystalline and chemical purity when optimized correctly.
The Science of Recrystallization: A Self-Validating System
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound to a large extent at an elevated temperature, but only sparingly at lower temperatures[3]. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon crystallization).
The process of slow crystal formation is inherently a self-purifying mechanism. Molecules of this compound will preferentially incorporate into the growing crystal lattice, excluding dissimilar impurity molecules. This process is governed by thermodynamics, where the ordered, low-energy state of a pure crystal lattice is favored over a disordered, mixed-solid state.
Selecting the Optimal Solvent System
The choice of solvent is the most critical parameter for a successful recrystallization. For a nitroaromatic compound like this compound, several factors must be considered:
-
Polarity : The molecule possesses both polar (nitro, nitrile) and non-polar (aromatic ring, piperidine alkyl chain) regions. Therefore, solvents of intermediate to high polarity are likely candidates.
-
Solubility Gradient : A steep solubility curve with respect to temperature is essential for high recovery.
-
Boiling Point : The solvent's boiling point should be high enough to provide a significant solubility difference but ideally lower than the melting point of the compound to prevent "oiling out". While the exact melting point of this compound is not widely published, related compounds such as 2-fluoro-5-nitrobenzonitrile have a melting point in the range of 76-80°C.
-
Inertness : The solvent must not react with the compound.
Based on these principles and data from structurally similar compounds, alcohols such as ethanol and isopropanol are excellent starting points for solvent screening[3]. For other nitrobenzonitriles, ethanol has been successfully used for recrystallization[4].
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration |
| Ethanol | 78 | Polar | Generally good for nitroaryl compounds; provides a good solubility gradient for many organic solids. |
| Isopropanol | 82 | Polar | Similar to ethanol, often provides slightly lower solubility at cold temperatures, potentially improving recovery. |
| Ethyl Acetate | 77 | Intermediate | High solubility for related nitrobenzonitriles has been noted; may require an anti-solvent like heptane for good recovery. |
| Methanol | 65 | Polar | High solvating power may lead to lower recovery, but can be effective. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the organic nature of the compound, but could be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocol
This protocol is designed as a robust starting point. Researchers should first perform small-scale solubility tests with the candidate solvents from Table 1 to confirm the optimal choice for their specific batch of crude material.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
The solvents used are flammable. Keep away from open flames and ignition sources.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol or Isopropanol)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirrer)
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven (vacuum or standard)
-
Melting point apparatus
Step-by-Step Recrystallization Procedure
-
Dissolution :
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a magnetic stir bar.
-
Add a small portion of the chosen solvent (e.g., ethanol), enough to create a slurry.
-
Gently heat the mixture with stirring on a hot plate.
-
Continue to add the solvent in small portions until the solid completely dissolves. Causality : Adding the minimum amount of hot solvent necessary to fully dissolve the compound is crucial for maximizing the recovery yield. Excess solvent will keep more of the product dissolved at cold temperatures.
-
-
Hot Filtration (Optional but Recommended) :
-
If any insoluble impurities are observed in the hot solution, or if the solution is colored and requires decolorizing with activated carbon, a hot filtration is necessary.
-
Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the pre-heated filtration apparatus into the clean, hot flask. Causality : This step must be performed quickly and with pre-heated equipment to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would lead to significant loss of yield.
-
-
Crystallization :
-
Cover the flask containing the clear, hot filtrate with a watch glass or inverted beaker.
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or folded paper towel). Causality : Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
-
Maximizing Yield :
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to induce maximum precipitation of the product. Causality : The solubility of the product is significantly lower at 0-4°C than at room temperature, thus maximizing the amount of solid that comes out of solution.
-
-
Isolation and Washing :
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent. Causality : The wash step removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the purified product.
-
-
Drying :
-
Dry the purified crystals in a drying oven. If the solvent is high-boiling, a vacuum oven is preferred to facilitate complete solvent removal.
-
Continue drying until a constant weight is achieved.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed by measuring its melting point. A pure compound will exhibit a sharp melting point range (typically < 2°C). Compare the melting point of the recrystallized product to that of the crude starting material; a significant sharpening and elevation of the melting point indicates successful purification. Further characterization can be performed using techniques such as NMR, IR, and HPLC.
Visualization of the Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution was cooled too rapidly.- The compound is excessively soluble even at low temperatures. | - Boil off some of the solvent to re-saturate the solution and cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a "seed" crystal of pure compound if available.- Consider a two-solvent system (e.g., dissolve in ethyl acetate, add heptane until cloudy, then heat to clarify and cool). |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- Significant impurities are present, depressing the melting point. | - Re-heat the solution to dissolve the oil, add more solvent, and cool again slowly.- Use a lower-boiling point solvent.- Ensure the crude material is reasonably pure before starting. |
| Low Recovery | - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the wash solvent is thoroughly chilled.- Ensure filtration apparatus is pre-heated before hot filtration. |
| Colored Product | - Colored impurities are present in the crude material. | - During the dissolution step, add a small amount (spatula tip) of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
References
-
BenchChem. (2025). Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis. Link
-
BenchChem. (n.d.). 5-Amino-2-(piperidin-1-yl)benzonitrile. Retrieved January 11, 2026, from Link
-
ChemicalBook. (n.d.). 5-nitro-2-(1h-pyrrol-1-yl)benzonitrile. Retrieved January 11, 2026, from Link
-
BLDpharm. (n.d.). This compound. Retrieved January 11, 2026, from Link
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 11, 2026, from Link
-
BenchChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved January 11, 2026, from Link
Sources
Scale-up synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile
An Application Note for the Scale-Up Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Introduction: Strategic Importance and Synthesis Overview
This compound is a valuable substituted benzonitrile derivative that serves as a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and dye industries. Its molecular architecture, featuring a reactive nitrile group and a nitro moiety, makes it a versatile building block for constructing more complex heterocyclic systems.
This application note provides a comprehensive guide for the scale-up synthesis of this compound from 2-chloro-5-nitrobenzonitrile and piperidine. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. This process is well-suited for industrial-scale production due to its efficiency and the relatively low cost of starting materials. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, address critical safety and scale-up considerations, and outline methods for analytical validation.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis proceeds via a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[1][2] The reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group, -NO₂) positioned para to the leaving group (the chlorine atom, -Cl).
Key Mechanistic Steps:
-
Activation of the Aromatic Ring: The nitro group strongly deactivates the benzene ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It does this by withdrawing electron density from the ring, particularly at the ortho and para positions, making the carbon atom bonded to the chlorine atom highly electrophilic.[3]
-
Nucleophilic Attack: Piperidine, acting as the nucleophile, attacks the electron-deficient carbon atom bearing the chlorine atom. This initial addition is the rate-determining step of the reaction.[1]
-
Formation of the Meisenheimer Complex: The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the chloride ion (leaving group), yielding the final product, this compound.
Scale-Up Process: From Laboratory to Production
Transitioning a synthesis from a laboratory bench to a pilot or production scale introduces challenges that must be proactively managed.
-
Thermal Management: The reaction between 2-chloro-5-nitrobenzonitrile and piperidine is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is mandatory. The rate of piperidine addition must be carefully controlled to maintain the desired reaction temperature and prevent thermal runaways.
-
Mixing and Mass Transfer: Homogeneous mixing is critical to ensure consistent reaction kinetics and prevent localized "hot spots." The choice of impeller type and agitation speed in the reactor must be optimized for the reaction volume and viscosity.
-
Reagent Stoichiometry: An excess of piperidine is used both as a nucleophile and as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This avoids the need for an additional inorganic base, simplifying the work-up procedure.
-
Solvent Selection: While polar aprotic solvents like DMF or DMSO can be effective, for scale-up, solvents like isopropanol or acetonitrile are often preferred due to their lower boiling points, ease of removal, and more favorable safety profiles.
-
Work-up and Isolation: On a large scale, precipitation/crystallization is the preferred method for product isolation over extractive work-ups, as it minimizes solvent use and simplifies handling. The product is induced to crystallize by adding an anti-solvent, such as water.
Detailed Scale-Up Protocol
This protocol describes the synthesis of this compound on a multi-gram scale.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Chloro-5-nitrobenzonitrile | >98% Purity | Commercial Source |
| Piperidine | >99% Purity | Commercial Source |
| Isopropanol (IPA) | Anhydrous | Commercial Source |
| Deionized Water | High Purity | In-house |
| 10 L Jacketed Glass Reactor | With overhead stirrer, thermocouple, condenser, and addition funnel | Reactor Manufacturer |
| Filtration Apparatus | Buchner funnel, filter flask, vacuum source | Laboratory Supplier |
| Drying Oven | Vacuum-capable | Laboratory Supplier |
Safety Precautions:
-
Piperidine: Highly flammable, toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[4] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, chemical splash goggles, and a face shield.
-
2-Chloro-5-nitrobenzonitrile: Harmful if swallowed and causes skin and eye irritation.[5] Standard PPE should be worn.
-
Reaction Exotherm: The potential for a significant exotherm requires constant monitoring and control of the addition rate and reactor temperature. An emergency cooling plan should be in place.
Experimental Procedure
Step 1: Reactor Setup and Reagent Charge
-
Ensure the 10 L jacketed reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Set the reactor's overhead stirrer to a moderate agitation speed (e.g., 150 RPM).
-
Charge the reactor with 2-Chloro-5-nitrobenzonitrile (1.00 kg, 5.48 mol).
-
Add Isopropanol (4.0 L) to the reactor to dissolve the starting material. Stir until a clear solution is obtained.
Step 2: Controlled Addition of Piperidine
-
Set the reactor jacket temperature to 20°C.
-
Charge piperidine (1.40 kg, 16.44 mol, 3.0 equivalents) to the addition funnel.
-
Begin the dropwise addition of piperidine to the reactor solution. Crucially, monitor the internal temperature. Maintain the internal temperature between 25°C and 35°C by adjusting the addition rate and using the reactor's cooling jacket. The total addition time should be approximately 2-3 hours.
-
Rationale: Slow, controlled addition is the primary method for managing the reaction exotherm. Using an excess of piperidine ensures the reaction goes to completion and neutralizes the HCl byproduct.[6]
-
Step 3: Reaction Monitoring and Completion
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours.
-
Monitor the reaction progress by taking aliquots for Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis. The reaction is considered complete when the starting material (2-chloro-5-nitrobenzonitrile) is consumed (<1% remaining).
-
TLC System: 3:1 Hexanes/Ethyl Acetate. Rf of starting material will be higher than the more polar product.
-
Step 4: Product Isolation and Crystallization
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Slowly add deionized water (4.0 L) to the stirred reaction mixture over approximately 1 hour. This will act as an anti-solvent and cause the product to precipitate.
-
After the water addition is complete, cool the resulting slurry to 0-5°C and stir for an additional 1-2 hours to maximize crystal formation.
-
Rationale: A slow cooling and aging period allows for the growth of larger, more easily filterable crystals, which generally results in higher purity.
-
Step 5: Filtration and Drying
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with a cold (0-5°C) 1:1 mixture of Isopropanol/Water (2 x 1 L) and then with cold deionized water (2 x 1 L) to remove residual piperidine and salts.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Yield and Purity:
-
Yield: 1.15 - 1.22 kg (90-95%)
-
Appearance: Yellow crystalline solid
-
Purity (by HPLC): >99%
-
Melting Point: ~114-116°C
Process Workflow and Data Summary
The entire synthetic process can be visualized as a sequential workflow.
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. nbinno.com [nbinno.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of 5-Nitro-2-(piperidin-1-yl)benzonitrile in Modern Organic Synthesis
Introduction: A Versatile Scaffold in Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the strategic design of molecular intermediates is paramount. 5-Nitro-2-(piperidin-1-yl)benzonitrile is a quintessential example of such a scaffold, valued for its trifecta of reactive sites: a nitro-activated aromatic ring, a versatile nitrile group, and a saturated piperidine heterocycle. This unique combination of functional groups renders it a highly valuable building block, particularly in the synthesis of complex pharmaceutical agents.
The core utility of this intermediate lies in the electronic nature of its substituted benzene ring. The potent electron-withdrawing effect of the nitro group at the para-position to the piperidine and meta- to the nitrile significantly influences the molecule's reactivity.[1] This electronic arrangement is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, which is the primary method for its synthesis. More importantly, the nitro group serves as a latent amino group, which, upon reduction, provides a critical handle for constructing more elaborate molecular architectures. Its role as a key precursor in the synthesis of PARP inhibitors, such as Niraparib, underscores its significance in medicinal chemistry.[2]
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing in-depth protocols for the synthesis, characterization, and strategic application of this compound.
Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages a highly activated aromatic system, typically 2-fluoro- or 2-chloro-5-nitrobenzonitrile, which reacts with piperidine.
Mechanism Insight: The reaction proceeds via a Meisenheimer complex intermediate. The strong electron-withdrawing nitro group, positioned para to the leaving group (halide), stabilizes the negative charge of this intermediate through resonance, thereby lowering the activation energy and driving the reaction forward. The choice of a fluoride as the leaving group is often preferred due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom at the substitution site.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
2-Fluoro-5-nitrobenzonitrile (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) to the solution.
-
Nucleophilic Addition: While stirring at room temperature, add piperidine (1.2 eq) dropwise to the suspension.
-
Reaction Progression: Heat the mixture to 80°C and maintain for 4-6 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a typical lab scale reaction).[3]
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to yield this compound as a solid.[3]
Data Summary: Synthesis Parameters
| Parameter | Condition | Rationale |
| Starting Material | 2-Fluoro-5-nitrobenzonitrile | Fluorine is an excellent leaving group for SNAr reactions. |
| Nucleophile | Piperidine | The secondary amine acts as the incoming nucleophile. |
| Base | K₂CO₃ | Neutralizes the H-F formed during the reaction, driving the equilibrium. |
| Solvent | DMF | A polar aprotic solvent that effectively solvates ions and is stable at high temperatures. |
| Temperature | 80°C | Provides sufficient thermal energy to overcome the activation barrier. |
| Purification | Column Chromatography | Ensures high purity of the final intermediate product. |
Workflow Diagram: Synthesis of this compound
Caption: SNAr Synthesis Workflow.
Part 2: Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. The following data are predicted based on the structure and analysis of similar compounds.[4]
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Signals in the δ 7.5-8.5 ppm range, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| Piperidine Protons | Multiple signals in the δ 3.0-3.5 ppm and δ 1.5-2.0 ppm ranges, corresponding to the axial and equatorial protons of the piperidine ring. | |
| ¹³C NMR | Aromatic Carbons | 6 distinct signals for the aromatic carbons. The carbon bearing the nitro group will be significantly downfield. |
| Nitrile Carbon (C≡N) | A characteristic signal in the δ 115-120 ppm region. | |
| Piperidine Carbons | Signals corresponding to the carbons of the piperidine ring. | |
| FT-IR | C≡N Stretch | A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹. |
| N-O Stretch (NO₂) | Two strong absorption bands, typically around 1520-1540 cm⁻¹ (asymmetric) and 1340-1350 cm⁻¹ (symmetric). | |
| Mass Spec. | Molecular Ion Peak | [M]+ peak corresponding to the molecular weight of 231.25 g/mol . |
Part 3: Key Application - Reduction to an Amino Intermediate
The primary synthetic utility of this compound is its role as a precursor to 5-Amino-2-(piperidin-1-yl)benzonitrile. The reduction of the nitro group is a critical transformation that installs a nucleophilic amino group, which is essential for subsequent coupling reactions in multi-step syntheses.
Transformation Insight: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in HCl can be employed, which are often used in large-scale production.[1]
Experimental Protocol: Reduction of the Nitro Group
This protocol details a standard catalytic hydrogenation procedure.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
-
Celite
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask with a hydrogen balloon
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction Progression: Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the reaction vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (methanol or ethanol).
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield 5-Amino-2-(piperidin-1-yl)benzonitrile, which can often be used in the next step without further purification.
Diagram: Strategic Role in Synthesis
Sources
Introduction: The Significance of the 5-Nitro-2-(piperidin-1-yl)benzonitrile Scaffold
An in-depth guide to the synthesis and modification of 5-Nitro-2-(piperidin-1-yl)benzonitrile, a versatile scaffold for drug discovery, is provided in this comprehensive technical guide. It offers detailed application notes and protocols for researchers, scientists, and professionals in drug development. This document provides a thorough understanding of the derivatization of this compound, from the initial synthesis to a variety of chemical transformations, with a focus on the scientific principles behind the experimental procedures.
The this compound scaffold is a valuable starting point in medicinal chemistry due to the presence of several key functional groups that can be selectively modified. The piperidine moiety is a common feature in many approved drugs, contributing to improved pharmacokinetic properties.[1][2][3] The benzonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for certain reactions but can also be reduced to a versatile amino group, opening up a vast potential for further derivatization.[4] This guide will explore the synthesis of the core scaffold and detail key derivatization pathways, with a particular focus on the reduction of the nitro group and subsequent modifications of the resulting aniline.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-withdrawing nitro group in the para position to the leaving group (typically a halogen) activates the aromatic ring towards attack by a nucleophile, in this case, piperidine.[5][6][7]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and piperidine (1.2 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound as a solid.
Rationale:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and does not interfere with the nucleophilic attack.
-
Base: Potassium carbonate acts as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating the reaction mixture increases the rate of reaction.
Caption: Synthesis of this compound via SNAr.
Part 2: Derivatization via Nitro Group Reduction
The reduction of the nitro group to an amine is a pivotal step in the derivatization of the this compound scaffold. This transformation yields 5-Amino-2-(piperidin-1-yl)benzonitrile, a versatile intermediate for a wide range of subsequent reactions. Several methods can be employed for this reduction, with the choice depending on factors such as functional group tolerance and desired reaction conditions.[8][9][10]
Comparison of Nitro Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Clean reaction, high yields, easy product isolation.[11][12][13] | Requires specialized high-pressure equipment, potential for reduction of other functional groups.[14] |
| Metal-Acid Reduction | SnCl₂·2H₂O, HCl or Fe, HCl | Cost-effective, robust.[10][15] | Harsh acidic conditions, tedious work-up to remove metal salts.[14] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Milder conditions than catalytic hydrogenation with H₂ gas. | May require longer reaction times. |
Detailed Protocol: Catalytic Hydrogenation of this compound
This protocol utilizes palladium on carbon (Pd/C) as a catalyst for the hydrogenation of the nitro group. This method is often preferred for its high efficiency and clean reaction profile.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (10% w/w) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen gas and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 5-Amino-2-(piperidin-1-yl)benzonitrile.
Safety Precautions:
-
Catalytic hydrogenation with hydrogen gas should be performed in a well-ventilated fume hood using appropriate safety equipment.[13]
-
Palladium on carbon is pyrophoric when dry and should be handled with care.
Caption: Reduction of the nitro group via catalytic hydrogenation.
Part 3: Further Derivatization of the Amino Group
The resulting 5-Amino-2-(piperidin-1-yl)benzonitrile is a key intermediate that can undergo a variety of chemical transformations to generate a library of diverse compounds. Two common and important reactions are acylation to form amides and sulfonylation to form sulfonamides.
Protocol 1: Acylation to Form Amides
Procedure:
-
Dissolve 5-Amino-2-(piperidin-1-yl)benzonitrile (1.0 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Sulfonylation to Form Sulfonamides
Procedure:
-
Dissolve 5-Amino-2-(piperidin-1-yl)benzonitrile (1.0 eq) in pyridine or a mixture of DCM and pyridine.
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4-16 hours.
-
Pour the reaction mixture into water and extract with DCM or EtOAc.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Further derivatization of the amino group.
Conclusion
The derivatization of this compound offers a flexible and powerful platform for the synthesis of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. The selective reduction of the nitro group is a key transformation that unlocks a multitude of possibilities for further functionalization, enabling the generation of diverse libraries of compounds for biological screening. The insights into the rationale behind the experimental choices and the detailed step-by-step procedures are intended to empower researchers in their drug discovery endeavors.
References
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- 15. reddit.com [reddit.com]
Application Notes: Selective Reduction of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Introduction
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The resulting primary amine serves as a versatile synthetic handle for a multitude of subsequent reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-couplings. 5-Amino-2-(piperidin-1-yl)benzonitrile is a valuable building block, and its synthesis from the corresponding nitro precursor, 5-Nitro-2-(piperidin-1-yl)benzonitrile, requires a reduction method that is both efficient and highly chemoselective. The primary challenge lies in reducing the nitro group without affecting the electronically sensitive nitrile moiety or the piperidine ring.
This guide provides a comprehensive overview of methodologies for this specific transformation, offering a comparative analysis of common reduction techniques and a detailed, field-proven protocol for the recommended method.
Method Selection: A Comparative Analysis
The choice of reducing agent is critical to the success of this synthesis. The ideal method should offer high yield, operational simplicity, and, most importantly, impeccable chemoselectivity. Three primary methods are considered for the reduction of this compound.
| Method | Key Reagents | Chemoselectivity (Nitrile/Piperidine) | Reaction Conditions | Yields (Typical) | Safety & Environmental Considerations |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C | Excellent. Nitrile and piperidine are stable under these conditions.[1][2] | Low pressure H₂ (balloon or Parr shaker), Room Temp. | >90%[1] | H₂ is flammable; Pd/C is pyrophoric and must be handled with care.[3][4][5][6] Green solvent choice is possible. |
| Metal-Acid Reduction | SnCl₂·2H₂O, HCl/EtOH | Excellent. Highly selective for the nitro group over nitriles.[7][8] | Reflux (e.g., 70-80 °C)[9] | 85-95%[7] | Requires stoichiometric amounts of tin salts, leading to heavy metal waste.[10] Quenching can be exothermic. |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Very Good. Generally preserves the nitrile group.[11][12][13][14] | Room Temp to Reflux | 80-98%[13] | Avoids the use of pressurized H₂ gas. Ammonium formate is inexpensive and readily available.[12] |
Rationale for Method Selection:
While all three methods are viable, Catalytic Hydrogenation using Palladium on Carbon (Pd/C) is the recommended protocol for this application. It offers the cleanest reaction profile, highest yields, and simplest work-up procedure. The mild, room-temperature conditions are highly favorable and pose minimal risk to the other functional groups present in the molecule. Although it requires careful handling of the catalyst and hydrogen gas, the established procedures mitigate these risks effectively.[5][6][15]
Transfer hydrogenation is an excellent alternative, avoiding the need for a dedicated hydrogenation apparatus.[14] Stannous chloride reduction, while effective, generates significant metal waste, making it less desirable from an environmental and process chemistry perspective.[10]
General Reaction Transformation
The overall chemical transformation from the nitro starting material to the desired amino product is illustrated below.
Caption: Catalytic hydrogenation of the nitro group.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is designed for a ~1 gram scale reaction. Reagent quantities should be adjusted proportionally for different scales.
Materials and Reagents:
-
This compound (1.0 g, 4.32 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, ~10 wt%)
-
Methanol (ACS Grade, 25 mL)
-
Diatomaceous earth (Celite®)
-
Ethyl Acetate (ACS Grade)
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Two- or three-neck round-bottom flask (100 mL)
-
Magnetic stir bar and stir plate
-
Hydrogen balloons
-
Vacuum/Inert gas manifold (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Silica gel for chromatography
Procedure:
-
Reaction Setup:
-
Place the this compound (1.0 g) and a magnetic stir bar into a 100 mL two-neck round-bottom flask.
-
Attach a septum to one neck and a gas adapter to the other.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[5][6]
-
Under a positive flow of inert gas, add methanol (25 mL) to dissolve the starting material.
-
-
Catalyst Addition:
-
Hydrogenation:
-
Evacuate the flask again to remove the inert gas, and then carefully backfill with hydrogen from a balloon.
-
Repeat the evacuate/backfill cycle with hydrogen two more times.
-
Leave the final hydrogen balloon attached to the flask via the gas adapter.
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for heterogeneous catalysis to ensure good contact between the gas, liquid, and solid phases.[4]
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[16][17]
-
Prepare a TLC sample by withdrawing a small aliquot of the reaction mixture, filtering it through a small plug of cotton or Celite to remove the catalyst, and spotting it on a silica gel plate.
-
A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
The starting material (nitro compound) is typically more nonpolar than the product (amino compound). The reaction is complete when the starting material spot is no longer visible by UV light. Visualization of the product may be enhanced with a stain like ninhydrin, which reacts with the amine.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 2-4 hours), carefully evacuate the flask and backfill with inert gas to remove the excess hydrogen.
-
Prepare a small pad of Celite® in a Buchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as the used catalyst is highly pyrophoric.[6][15] Immediately after filtration, quench the filter cake with water.[6]
-
Rinse the flask and the filter cake with additional methanol (2 x 10 mL) to ensure complete transfer of the product.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product further by flash column chromatography on silica gel to obtain the pure 5-Amino-2-(piperidin-1-yl)benzonitrile.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | - Inactive catalyst- Insufficient hydrogen- Poor stirring | - Use fresh, high-quality Pd/C.- Ensure the hydrogen balloon remains inflated; replace if necessary.- Increase the stirring speed to improve mass transfer. |
| Presence of Side Products | - Over-reduction or hydrogenolysis of the nitrile (rare under these conditions). | - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.- Ensure the reaction temperature does not exceed room temperature. |
| Low Isolated Yield | - Incomplete filtration/transfer- Product loss during work-up or chromatography | - Rinse the reaction flask and filter cake thoroughly.- Be careful during extraction; avoid vigorous shaking that can lead to emulsions.- Optimize chromatography conditions. |
References
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
-
Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Taylor & Francis Online. Available at: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Available at: [Link]
-
Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. Available at: [Link]
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? Stack Exchange. Available at: [Link]
-
LCSS: PALLADIUM ON CARBON. National Academies Press. Available at: [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Available at: [Link]
-
Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Rhodium.ws. Available at: [Link]
-
What are the best reagents to reduce aromatic nitro to amine? ResearchGate. Available at: [Link]
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. Available at: [Link]
-
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. Available at: [Link]
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Reduction of aromatic nitro compounds using Fe and HCl gives… Allen. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Reduction of aromatic nitro compounds using Sn and HCl gives: askIITians. Available at: [Link]
-
Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. Available at: [Link]
-
Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. Available at: [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. Available at: [Link]
-
How To: Monitor by TLC. University of Rochester. Available at: [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]
-
Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. Available at: [Link]
-
Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. RSC Publishing. Available at: [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH. Available at: [Link]
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. NIH. Available at: [Link]
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. PubMed. Available at: [Link]
-
(PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Available at: [Link]
-
2-Amino-5-(piperidin-1-yl)benzonitrile. LookChem. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
5-AMino-2-(piperidin-1-yl)benzonitrile – (34595-33-0). EON Biotech. Available at: [Link]
-
CAS No.1312291-18-1,3-amino-5-{[2-(piperidin-1-yl)ethyl]amino}benzonitrile Suppliers. LookChem. Available at: [Link]
- WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof. Google Patents.
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Application Notes and Protocols: Hydrolysis of the Nitrile Group in 5-Nitro-2-(piperidin-1-yl)benzonitrile
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. This document provides a detailed guide to the hydrolysis of the nitrile group in 5-Nitro-2-(piperidin-1-yl)benzonitrile to its corresponding carboxylic acid, 5-Nitro-2-(piperidin-1-yl)benzoic acid.[1][2] The presence of both a strong electron-withdrawing nitro group and an electron-donating piperidinyl group on the benzonitrile scaffold presents unique challenges and considerations for this hydrolysis. These substituents significantly influence the reactivity of the nitrile group, necessitating carefully optimized reaction conditions.
This guide will explore both acid- and base-catalyzed hydrolysis methods, offering in-depth mechanistic insights and step-by-step protocols. The information is tailored for researchers, scientists, and drug development professionals, aiming to provide a comprehensive and practical resource for successfully navigating this specific chemical transformation.
Mechanistic Considerations: The Influence of Substituents
The rate and success of nitrile hydrolysis are heavily dependent on the electronic environment of the aromatic ring. In the case of this compound, the two substituents exert opposing electronic effects.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack but, more importantly, it enhances the electrophilicity of the nitrile carbon. This makes the nitrile more susceptible to nucleophilic attack, which is a key step in both acid and base-catalyzed hydrolysis.[3]
-
The Piperidinyl Group (-NC₅H₁₀): This secondary amine substituent is a strong electron-donating group. It increases the electron density of the aromatic ring, which can, to some extent, counteract the electron-withdrawing effect of the nitro group. Its steric bulk may also play a role in hindering the approach of reagents to the nitrile group.
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[4][5][6][7][8] This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[4][5][6] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[7][9]
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Base-Catalyzed Hydrolysis Mechanism
In basic media, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[4][10][11] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to an amide.[4] Under forcing conditions (e.g., high temperatures), the amide is further hydrolyzed to a carboxylate salt and ammonia.[9][11] Subsequent acidification of the reaction mixture is necessary to obtain the final carboxylic acid.[9]
Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acid- and base-catalyzed hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol employs a strong acid to facilitate the hydrolysis. Concentrated sulfuric acid is often effective, though a mixture of acetic acid and sulfuric acid can sometimes improve solubility and reaction rates.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Carefully add a mixture of glacial acetic acid (5-10 volumes) and concentrated sulfuric acid (2-5 volumes). The addition of sulfuric acid is exothermic and should be done slowly with cooling.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. Slowly and carefully pour the mixture over crushed ice with stirring. c. A precipitate of the crude carboxylic acid may form. If so, collect it by vacuum filtration. d. If no precipitate forms, or to recover dissolved product, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7. e. Extract the aqueous layer with ethyl acetate (3 x 20 mL). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Hydrolysis
This method utilizes a strong base to drive the hydrolysis. It is often more suitable for substrates with acid-sensitive functional groups.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or ethylene glycol (5-10 volumes).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (3-10 eq, dissolved in a minimal amount of water).
-
Reaction: Heat the reaction mixture to reflux (typically 80-150 °C, depending on the solvent) and maintain for 6-48 hours. The reaction should be monitored for the evolution of ammonia gas (can be tested with moist litmus paper) and by TLC or LC-MS.[12]
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. If a precipitate (the carboxylate salt) has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to remove the alcohol solvent. c. Dissolve the residue in water. d. Wash the aqueous solution with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material. e. Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling until the pH is approximately 2-3. f. The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
Data and Troubleshooting
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Typical Reagents | H₂SO₄, HCl, H₃PO₄ in H₂O/AcOH | NaOH, KOH in H₂O/EtOH or Ethylene Glycol |
| Reaction Temperature | High (Reflux) | High (Reflux) |
| Reaction Time | 4 - 24 hours | 6 - 48 hours |
| Workup | Quench on ice, neutralize, extract | Remove solvent, acidify, filter |
| Potential Issues | Charring, sulfonation | Incomplete hydrolysis, side reactions |
| Troubleshooting | Lower temperature, use mixed acids | Increase base equivalents, higher boiling solvent |
Self-Validation and Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, as indicated by monitoring, consider increasing the reaction temperature or time. In the case of base-catalyzed hydrolysis, adding more equivalents of the base may be beneficial.
-
Low Yield: Poor recovery could be due to the product's solubility in the aqueous layer during workup. Ensure thorough extraction or complete precipitation by adjusting the pH.
-
Side Reactions: The presence of the nitro group can sometimes lead to undesired side reactions under harsh conditions. If charring is observed in acid-catalyzed hydrolysis, consider using a milder acid or lower temperatures.
Workflow Visualization
Caption: General experimental workflow for the hydrolysis of the nitrile.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of The Chemical Society-perkin Transactions 1.
-
ACS Publications. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, November 3). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Study Prep. Retrieved from [Link]
- Zeitschrift für Naturforschung. (n.d.).
-
University of Groningen. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base- Sensitive G. Retrieved from [Link]
-
Química Organica.org. (n.d.). Basic hydrolysis of nitriles. Retrieved from [Link]
-
YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
- Canadian Journal of Chemistry. (1987). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. 65, 2114.
-
PubChem. (n.d.). 5-nitro-2-(piperidin-1-yl)benzoic acid. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
-
ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile. [Download Scientific Diagram]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Retrieved from [Link]
- RSC Publishing. (n.d.). In silico kinetics of alkaline hydrolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX)
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Application Notes and Protocols for 5-Nitro-2-(piperidin-1-yl)benzonitrile in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. 5-Nitro-2-(piperidin-1-yl)benzonitrile emerges as a compound of significant interest, embodying a unique convergence of chemical functionalities ripe for exploration in drug discovery programs. This molecule incorporates a piperidine ring, a prevalent motif in numerous FDA-approved drugs, a synthetically versatile nitrile group, and a reactive nitro group on a central benzene core.[1][2][3]
The presence of the strongly electron-withdrawing nitro group not only influences the electronic properties of the aromatic ring but also serves as a key precursor to the corresponding amino derivative, 5-Amino-2-(piperidin-1-yl)benzonitrile.[1] This amino-functionalized scaffold is an invaluable starting point for the generation of diverse chemical libraries through various synthetic modifications, enabling the exploration of a wide chemical space in the quest for novel bioactive compounds.[1] While the direct biological activity of this compound is not extensively documented, its structural analogues and derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and potential applications of this compound as a foundational building block in drug discovery.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological screening.
| Property | Value | Source |
| CAS Number | 32188-75-3 | [6] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [6] |
| Molecular Weight | 231.25 g/mol | [6] |
| Appearance | Pale yellow to yellow crystalline solid | Commercially available data |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | [1] |
Synthetic Protocols
The synthesis of this compound and its key amino derivative is a straightforward yet crucial process for its utilization in drug discovery workflows.
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SₙAr)
This protocol outlines the synthesis of the title compound from commercially available starting materials. The electron-withdrawing nitro group facilitates the nucleophilic attack of piperidine on the aromatic ring.[1]
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitrobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF).
-
Stir the mixture at room temperature to ensure proper mixing.
-
Add piperidine (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound as a solid.
Caption: SₙAr reaction mechanism for the synthesis of this compound.
Protocol 2: Reduction of the Nitro Group to Synthesize 5-Amino-2-(piperidin-1-yl)benzonitrile
The reduction of the nitro group is a key transformation that unlocks the potential of this scaffold for further diversification.[1]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 5-Amino-2-(piperidin-1-yl)benzonitrile.
Caption: Reduction of the nitro group to yield the key amino intermediate.
Applications in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its potential as a versatile starting material for the synthesis of novel drug candidates. The resulting amino derivative, 5-Amino-2-(piperidin-1-yl)benzonitrile, serves as a key intermediate for a multitude of chemical transformations.
Library Synthesis for High-Throughput Screening
The primary amino group of 5-Amino-2-(piperidin-1-yl)benzonitrile can be readily functionalized through acylation, alkylation, sulfonylation, and other common synthetic transformations to generate large, diverse libraries of compounds for high-throughput screening (HTS).[1]
Sources
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- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 32188-75-3|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Biological Screening of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Introduction: Rationale for a Tiered Screening Approach
The compound 5-Nitro-2-(piperidin-1-yl)benzonitrile belongs to a class of molecules that, based on its structural motifs—a benzonitrile core, a nitro group, and a piperidine substituent—warrants investigation for a range of biological activities. Benzonitrile derivatives are present in a variety of pharmaceuticals and have been implicated in the inhibition of kinases, tubulin polymerization, and viral entry[1][2]. The nitro group, a potent electron-withdrawing moiety, is a common feature in compounds with antimicrobial and anticancer properties[3][4]. The piperidine ring is a prevalent scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties.
Given these structural alerts, a systematic, multi-tiered screening approach is essential to elucidate the biological and potential therapeutic effects of this compound. This guide provides a series of robust, validated protocols to first assess the compound's general cytotoxic effects and then to dissect the underlying mechanisms of action, such as the induction of apoptosis or cell cycle arrest. This tiered strategy ensures a logical and cost-effective progression from broad phenotypic screening to more specific mechanistic studies.
Part 1: Initial Cytotoxicity and Viability Screening
The foundational step in characterizing a novel compound is to determine its effect on cell viability and cytotoxicity. This initial screen provides critical dose-response information, including the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic assays[5]. We will employ two complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH release assay to quantify membrane integrity.
Assessment of Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals[6][7]. The amount of formazan produced is directly proportional to the number of viable cells[6].
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment[8][9].
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) controls and untreated controls[6].
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals[10].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking[7].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[7].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Assessment of Cytotoxicity via Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane[11][12]. The amount of released LDH is proportional to the number of lysed cells[12].
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Treatment: Prepare and treat a 96-well plate with this compound as described for the MTT assay. Include the following controls in triplicate: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background)[13].
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well[12].
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light[14].
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader[13].
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100).
Data Summary Table
| Assay | Endpoint Measured | Cell Line | IC50/EC50 (µM) |
| MTT | Metabolic Activity (Viability) | HeLa | Experimental Value |
| MTT | Metabolic Activity (Viability) | MCF-7 | Experimental Value |
| LDH | Membrane Integrity (Cytotoxicity) | HeLa | Experimental Value |
| LDH | Membrane Integrity (Cytotoxicity) | MCF-7 | Experimental Value |
Part 2: Mechanistic Elucidation of Cell Death
If the initial screening indicates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. We will investigate two key hallmarks of apoptosis: the externalization of phosphatidylserine and the activation of effector caspases.
Detection of Apoptosis via Annexin V Staining
In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V[15][16]. Propidium iodide (PI) or DAPI is used as a counterstain to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS[15].
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide staining solution[17].
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[5].
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Measurement of Caspase-3/7 Activity
Caspase-3 and Caspase-7 are key effector caspases that execute the final stages of apoptosis. Their activity can be measured using a luminescent assay that employs a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated Caspase-3/7 to release aminoluciferin, generating a light signal[18].
-
Plate Setup: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions[19].
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker[18].
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Part 3: Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the cell cycle. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[20][21].
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Fixation: Harvest the cells, wash with PBS, and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours[22].
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases[22].
Part 4: Advanced Mechanistic and Target Identification Studies
Based on the results from the initial screens, more targeted assays can be employed. The benzonitrile scaffold is a known "warhead" in many kinase inhibitors[2]. Therefore, screening against a panel of kinases is a logical next step if the phenotypic data suggests such a mechanism (e.g., specific cell cycle arrest).
Kinase Inhibitor Screening
A variety of in vitro kinase assay formats are available, including radiometric assays and fluorescence-based methods like TR-FRET[23][24]. A broad screening panel against hundreds of kinases can provide a comprehensive profile of the compound's inhibitory activity.
-
Recommendation: Submit this compound to a commercial kinase screening service (e.g., Reaction Biology, Thermo Fisher Scientific) for profiling against a large kinase panel at a fixed concentration (e.g., 10 µM). Follow up on any significant "hits" with IC50 determination assays[25][26].
GPCR Binding and Functional Assays
The piperidine moiety is common in G protein-coupled receptor (GPCR) ligands. If the compound's effects are rapid and suggest modulation of signaling pathways, investigating GPCR interaction is warranted.
-
Recommendation: Initial screening can be performed using radioligand binding assays for a panel of relevant GPCRs[27]. Functional readouts, such as measuring second messenger levels (e.g., cAMP, Ca²⁺), can confirm agonist or antagonist activity[28][29].
Conclusion and Forward Path
This structured application guide provides a comprehensive framework for the initial biological characterization of this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies of cell death and cell cycle progression, researchers can efficiently and rigorously profile the compound's activity. The data generated from these protocols will not only define the compound's cellular effects but also guide future efforts toward identifying its specific molecular target(s), a critical step in the drug development pipeline.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
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Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Kinase Screening Assay Services. Reaction Biology. [Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
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Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
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Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]
-
The chemical structure of some biologically important benzonitrile derivatives. [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
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- 14. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
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Application Notes and Protocols for Cell-Based Assays: 5-Nitro-2-(piperidin-1-yl)benzonitrile
Introduction: Unveiling the Bioactive Potential of 5-Nitro-2-(piperidin-1-yl)benzonitrile
The study of novel chemical entities is a cornerstone of drug discovery. This compound is a compound of interest due to its structural motifs, which are present in various biologically active molecules. The benzonitrile group is a key component in a range of pharmaceuticals, while the piperidine moiety is found in numerous compounds with diverse pharmacological effects. Furthermore, the nitro group is a known pharmacophore that can be associated with a wide spectrum of biological activities, including antimicrobial and antineoplastic effects[1][2]. Given the precedent for related structures exhibiting anti-cancer and antiviral properties, a systematic evaluation of this compound's effects on cellular processes is warranted.
Cell-based assays are indispensable tools in the initial stages of drug discovery, offering a biologically relevant context to assess the effects of a compound on cellular health and function[3][4]. They provide crucial insights into a compound's potential therapeutic efficacy and toxicity before advancing to more complex preclinical models. This guide provides a comprehensive suite of validated cell-based assay protocols to meticulously characterize the bioactivity of this compound, with a primary focus on its potential anti-cancer properties. The following protocols are designed to be robust and reproducible, enabling researchers to assess cytotoxicity, effects on cell proliferation, and the induction of apoptosis.
I. Initial Screening: Assessing Cytotoxicity and Impact on Cell Viability
The first step in characterizing a novel compound is to determine its effect on cell viability and to identify its cytotoxic concentration range. This is crucial for establishing the appropriate concentration range for subsequent, more detailed mechanistic studies. We will employ two complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to quantify membrane integrity.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3][5][6]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells[7][8].
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Culture a panel of selected cancer cell lines (e.g., HeLa, MCF-7, A549) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation and Measurement:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well[3].
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals[2].
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium[9][10]. LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of cytotoxicity[4][11][12].
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment protocol as described for the MTT assay (Steps 1 and 2).
-
-
Sample Collection and LDH Reaction:
-
After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light[4][13].
-
-
Measurement:
-
Add 50 µL of stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
II. Mechanistic Insights: Investigating the Mode of Cell Death
Once the cytotoxic potential of this compound is established, the next crucial step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. The following assays are designed to detect key hallmarks of apoptosis.
A. Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane[14]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells[14][15][16]. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised[17][18].
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations determined from the cytotoxicity assays (e.g., IC₅₀ and 2x IC₅₀). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for an appropriate duration (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[19].
-
Add 400 µL of 1X binding buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Data will be represented in a dot plot with four quadrants:
-
Lower-left (Annexin V⁻/PI⁻): Viable cells
-
Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells
-
Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells
-
Upper-left (Annexin V⁻/PI⁺): Necrotic cells
-
-
B. Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay is a luminescent method that measures the combined activities of caspases-3 and -7. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal[20][21][22].
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well[23].
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
III. Elucidating Effects on Cell Proliferation: Cell Cycle Analysis
Anti-cancer agents often exert their effects by disrupting the cell cycle. Analyzing the cell cycle distribution of a cell population treated with a compound can reveal whether it induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method utilizes flow cytometry to measure the DNA content of cells. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA. This allows for the differentiation of cells in different phases of the cell cycle. RNase treatment is necessary to avoid staining of double-stranded RNA.
-
Cell Preparation and Treatment:
-
Seed and treat cells in 6-well plates as described for the Annexin V/PI assay.
-
-
Cell Fixation and Staining:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours[24][25].
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A[25][26].
-
Incubate for 30 minutes at room temperature in the dark[25].
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Simplified overview of apoptotic signaling pathways.
IV. Data Presentation and Interpretation
For each assay, it is crucial to include appropriate controls, such as untreated cells, vehicle-treated cells, and a positive control known to induce the expected effect.
Table 1: Recommended Cell Lines and Seeding Densities
| Cell Line | Cancer Type | Seeding Density (cells/well) for 96-well plate | Culture Medium |
| HeLa | Cervical Cancer | 5,000 - 8,000 | DMEM + 10% FBS |
| MCF-7 | Breast Cancer | 8,000 - 12,000 | EMEM + 10% FBS + 0.01 mg/mL insulin[27][28] |
| A549 | Lung Cancer | 5,000 - 10,000 | F-12K Medium + 10% FBS |
Note: Optimal seeding densities should be determined empirically for each cell line and experimental condition.
Table 2: Summary of Assay Parameters
| Assay | Principle | Endpoint Measurement | Key Reagents |
| MTT | Metabolic activity | Absorbance (570 nm) | MTT, DMSO |
| LDH | Membrane integrity | Absorbance (490 nm) | LDH substrate, Tetrazolium salt |
| Annexin V/PI | Phosphatidylserine externalization, membrane permeability | Fluorescence (Flow Cytometry) | Annexin V-FITC, Propidium Iodide |
| Caspase-Glo 3/7 | Effector caspase activity | Luminescence | Proluminescent DEVD substrate |
| Cell Cycle | DNA content | Fluorescence (Flow Cytometry) | Propidium Iodide, RNase A |
V. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on cell viability, cytotoxicity, apoptosis, and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound.
References
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Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
-
LDH cytotoxicity assay. protocols.io.
-
MTT assay protocol. Abcam.
-
LDH assay kit guide: Principles and applications. Abcam.
-
Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
-
Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
-
Reutelingsperger, C. P., & van Heerde, W. L. (1997). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. Cellular and Molecular Life Sciences, 53(6), 527–532.
-
Grellet, S., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(9), 830-842.
-
MCF-7 Culture Protocol. Altogen Biosystems.
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel).
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MTT Assay. AAT Bioquest.
-
Annexin V interaction with phosphatidylserine-containing vesicles at low and neutral pH. Biophysical Journal.
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine Flow Cytometry Core Facility.
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments.
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Chicago.
-
Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.
-
MTT CELL PROLIFERATION ASSAY. Bioquochem.
-
MCF-7 Cell Culture. ENCODE.
-
PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare.
-
Protocol – Version 1.0. AXOL Bioscience.
-
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center Flow Cytometry Core.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.
-
How to culture MCF7 cells? ResearchGate.
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program.
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
2.6. MCF-7 cell culture and treatment. Bio-protocol.
-
LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
-
Caspase 3/7 Activity. protocols.io.
-
The Role of LDH in Cellular Cytotoxicity. G-Biosciences.
-
Antibodies & Assays to Phosphatidylserine & Annexin V. MilliporeSigma.
-
LDH Cytotoxicity Assay Kit. Cayman Chemical.
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate.
-
Annexin V staining assay protocol for apoptosis. Abcam.
-
Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity? G-Biosciences.
-
Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. ACS Publications.
-
Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog.
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE.
-
Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science.
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
-
The role of LDH assay kits in assessing cell damage and toxicity. BNO News.
-
What is the principle of LDH assay? AAT Bioquest.
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- 4. LDH cytotoxicity assay [protocols.io]
- 5. clyte.tech [clyte.tech]
- 6. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
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- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Welcome to the technical support center for the synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific synthetic transformation. The information herein is structured to offer not just procedural steps, but a deeper understanding of the reaction's nuances, enabling you to diagnose and resolve issues effectively.
I. Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a nucleophile (piperidine) displaces a leaving group (typically a halide) on an aromatic ring. The reaction is facilitated by the presence of a strong electron-w-ithdrawing group, in this case, a nitro group (-NO₂), positioned para to the leaving group. This specific orientation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2]
Core Reaction Scheme
Caption: General SNAr synthesis of the target compound.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their cause and actionable solutions.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows mostly unreacted starting material (2-halo-5-nitrobenzonitrile).
-
Minimal or no desired product is isolated after work-up.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Activation of the Aromatic Ring | The SNAr reaction rate is highly dependent on the ability of the electron-withdrawing group to stabilize the Meisenheimer complex. The nitro group must be ortho or para to the leaving group for effective resonance stabilization.[3] | 1. Verify Starting Material: Confirm the identity and purity of your 2-halo-5-nitrobenzonitrile. Ensure the nitro group is at the 5-position. |
| Poor Leaving Group | The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[2][4] | 1. Switch Halogen: If using 2-chloro-5-nitrobenzonitrile and experiencing slow reaction rates, consider switching to 2-fluoro-5-nitrobenzonitrile for enhanced reactivity.[5] |
| Inadequate Base | A base is required to neutralize the acid (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the nucleophile (piperidine). | 1. Choice of Base: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃). Ensure at least one equivalent, preferably 1.5-2.0 equivalents, is used. |
| Low Reaction Temperature | SNAr reactions often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. | 1. Increase Temperature: Gradually increase the reaction temperature. Common temperatures range from 80°C to 120°C in solvents like DMF or DMSO.[5] Monitor for decomposition by TLC. |
| Solvent Issues | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity. | 1. Solvent Purity: Ensure the solvent is anhydrous, as water can compete as a nucleophile. 2. Solvent Choice: If the reaction is sluggish in acetonitrile, consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO. |
Problem 2: Formation of Significant Side Products
Symptoms:
-
TLC shows multiple spots in addition to the starting material and desired product.
-
NMR of the crude product indicates the presence of impurities.
Potential Side Reactions & Mitigation Strategies:
A. Hydrolysis of the Nitrile Group
Under basic conditions, especially in the presence of water and elevated temperatures, the nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH).[6][7][8]
Sources
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- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
Technical Support Center: 5-Nitro-2-(piperidin-1-yl)benzonitrile Purity Improvement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 5-Nitro-2-(piperidin-1-yl)benzonitrile. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to researchers encountering purity challenges during the synthesis and purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve the highest possible purity for your downstream applications.
Understanding the Synthesis
This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This involves reacting a 2-halobenzonitrile, often 2-fluoro- or 2-chlorobenzonitrile, with piperidine. The nitro group at the para position to the leaving group is crucial as it activates the aromatic ring towards nucleophilic attack by piperidine.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Persistent Yellow or Brown Coloration in the Final Product
Q: My final product of this compound is a yellow or brown solid, even after initial purification. How can I obtain a purer, off-white to pale yellow product?
A: Discoloration is a common issue and often indicates the presence of residual starting materials, side-products, or degradation products. Here’s a systematic approach to troubleshoot this:
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted 2-halo-5-nitrobenzonitrile can contribute to discoloration.
-
Troubleshooting:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting material.
-
Reaction Conditions: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. For instance, heating the reaction mixture at 80°C for 4-6 hours is a common practice.[5]
-
-
-
Presence of Side-Products: The primary side-product is often the corresponding 5-nitro-2-aminobenzamide, formed by the hydrolysis of the nitrile group.[6][7][8][9][10]
-
Troubleshooting:
-
Aqueous Work-up: A thorough aqueous work-up is critical. Washing the organic layer with a saturated sodium bicarbonate solution will help remove any acidic byproducts.[11]
-
Column Chromatography: If discoloration persists, purification by silica gel column chromatography is highly effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from more polar impurities.[5][11][12]
-
-
-
Degradation: The nitro group can be sensitive to certain conditions, leading to the formation of colored impurities.[13]
-
Troubleshooting:
-
Avoid Strong Acids/Bases: During work-up and purification, avoid prolonged exposure to strong acids or bases, which can promote side reactions.
-
Storage: Store the purified compound in a cool, dark, and dry place to prevent degradation.
-
-
Issue 2: Low Yield After Purification
Q: I am experiencing a significant loss of product during the purification process, resulting in a low overall yield. What steps can I take to improve this?
A: Low yield can be attributed to several factors, from incomplete reactions to losses during extraction and purification.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Losses During Work-up:
-
Troubleshooting:
-
Extraction Efficiency: Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[11][12][14]
-
Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding brine or by filtering the mixture through a pad of celite.
-
-
-
Inefficient Crystallization/Precipitation:
-
Troubleshooting:
-
Solvent System: For recrystallization, a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. Common solvents for recrystallization of similar compounds include ethanol or methanol.[11][14]
-
Controlled Cooling: Allow the hot solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
-
Issue 3: Presence of Unidentified Impurities in NMR/LC-MS
Q: My analytical data (NMR, LC-MS) shows the presence of unknown impurities. How can I identify and eliminate them?
A: The presence of unexpected peaks in your analytical data requires a careful examination of your reaction and purification steps.
Possible Causes & Solutions:
-
Starting Material Impurities:
-
Troubleshooting:
-
Purity Check: Always check the purity of your starting materials (2-halo-5-nitrobenzonitrile and piperidine) before starting the reaction.
-
Piperidine Quality: Piperidine can oxidize over time. Using freshly distilled piperidine is recommended.[]
-
-
-
Side Reactions:
-
Troubleshooting:
-
Hydrolysis of Nitrile: As mentioned earlier, the nitrile group can hydrolyze to a carboxylic acid or an amide under acidic or basic conditions.[6][7][8][9][10] Careful control of pH during work-up is essential.
-
N-Nitroso Piperidine Formation: If nitrating agents are present or formed in situ, there is a possibility of forming N-nitroso piperidine impurities.[16] Ensure that the reaction environment is free from extraneous nitrosating species.
-
-
-
Purification Technique:
-
Troubleshooting:
-
Chromatography Optimization: If standard column chromatography is insufficient, consider using a different stationary phase or a more sophisticated technique like preparative HPLC.[17]
-
Recrystallization: Multiple recrystallizations may be necessary to remove trace impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a standard purification procedure?
A1: With proper execution of the synthesis and a thorough purification protocol involving column chromatography and/or recrystallization, a purity of >95% is typically achievable.[18] Some commercial suppliers also offer this purity level.
Q2: Can I use a different halogen on the starting benzonitrile, for example, 2-bromo-5-nitrobenzonitrile?
A2: Yes, other halogens can be used. The reactivity order for nucleophilic aromatic substitution is generally F > Cl > Br > I.[19] Therefore, using 2-fluoro-5-nitrobenzonitrile will typically result in a faster reaction rate.[5]
Q3: What are the key characterization data I should look for to confirm the identity and purity of my product?
A3:
-
1H NMR: Look for the characteristic signals of the aromatic protons on the benzonitrile ring and the aliphatic protons of the piperidine ring.
-
13C NMR: Confirm the presence of the correct number of carbon signals, including the quaternary carbon of the nitrile group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (231.25 g/mol ) should be observed.[18]
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?
A4: Yes, standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions and manipulations in a well-ventilated fume hood.
-
Handling Reagents:
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
This protocol is for further purifying the product obtained after column chromatography or for removing crystalline impurities.
Materials:
-
Partially purified this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals thoroughly under vacuum.
Visualizations
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurities
Caption: A decision-making flowchart for troubleshooting impurities in this compound.
References
-
Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]
-
Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nuc. Aromatic Substitution. (n.d.). OrganicChemGuide. Retrieved from [Link]
-
How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
N'Gouan, A. J., et al. (n.d.). organic compounds. ResearchGate. Retrieved from [Link]
-
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Purification of Benzonitrile. (n.d.). LookChem. Retrieved from [Link]
-
5-Nitro-2-(piperidin-1-yl)benzaldehyde. (n.d.). PubMed. Retrieved from [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. (n.d.). PubMed. Retrieved from [Link]
- Preparation method of 5-nitro-2-aminopyridine. (n.d.). Google Patents.
-
N-Nitroso Piperidine Impurity 5. (n.d.). Cleanchem. Retrieved from [Link]
- Process for the preparation of 2-amino-5-nitrobenzonitrile. (n.d.). Google Patents.
-
5-Nitro-2-(piperidin-1-yl)benzaldehyde. (n.d.). Semantic Scholar. Retrieved from [Link]
- Process for the preparation of 5-nitrobenzimidazolone-(2). (n.d.). Google Patents.
-
The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Process for the preparation of apixaban. (n.d.). Google Patents.
-
Request A Quote. (n.d.). ChemUniverse. Retrieved from [Link]
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- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Solubility of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Welcome to the technical support guide for 5-Nitro-2-(piperidin-1-yl)benzonitrile (CAS No. 32188-75-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
The unique structure of this compound—featuring a polar aromatic nitro group, a non-polar benzonitrile core, and a basic piperidine moiety—results in complex solubility behavior that can be challenging. This guide provides a systematic approach to understanding and overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubilization of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative data is not readily published, we can infer its solubility based on its structural components. Aromatic nitro compounds are typically soluble in organic solvents but have limited solubility in water[1][2][3]. The molecule possesses:
-
A nitro group (-NO2) and a nitrile group (-CN) : These are strong electron-withdrawing and polar groups, contributing to a high dipole moment[1][4]. This suggests solubility in polar aprotic solvents (like DMSO, DMF, Acetone) and some polar protic solvents.
-
A benzonitrile core : This aromatic ring system is hydrophobic and favors interactions with non-polar to moderately polar solvents.
-
A piperidin-1-yl group : This is a cyclic amine, which introduces a basic nitrogen atom and can act as a hydrogen bond acceptor.
Therefore, the compound is expected to be poorly soluble in water and non-polar aliphatic hydrocarbons (e.g., hexane), but should exhibit good solubility in a range of polar organic solvents.
Q2: I'm observing my compound "crashing out" of solution, particularly in alcohols like methanol or ethanol. Why is this happening?
A2: This phenomenon, known as precipitation, often occurs due to a change in conditions that lowers the solubility limit. Several factors could be at play:
-
Temperature Fluctuation : Solubility is often temperature-dependent. If you dissolved the compound at an elevated temperature, cooling it back to room temperature can cause it to precipitate out as the solution becomes supersaturated[5].
-
Solvent Polarity Mismatch : While alcohols are polar, the bulky, non-polar regions of the molecule may not be sufficiently solvated, especially in lower-chain alcohols. The "like dissolves like" principle dictates that optimal solubility occurs when the solute-solvent interactions are energetically favorable compared to solute-solute and solvent-solvent interactions[5].
-
Crystal Lattice Energy : The compound may have a stable crystal structure that requires a significant amount of energy to break apart. If the energy gained from solvation does not overcome this lattice energy, solubility will be low.
Q3: Which organic solvents are recommended for initial solubility screening?
A3: A good approach is to screen a panel of solvents covering a range of polarities and functionalities. This allows you to quickly identify the most promising solvent systems for your application (e.g., reaction, purification, or analysis). See the table below for a suggested starting list.
| Solvent Class | Examples | Rationale for Inclusion |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Strong dipole moments can effectively solvate the polar nitro and nitrile groups. Generally a good starting point. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately polar; effective at dissolving many organic solids. Good for extraction and chromatography. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity with hydrogen bond accepting capability, which can interact with the piperidine nitrogen. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents that are less viscous and have lower boiling points than DMSO/DMF. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Polar protic solvents. Solubility may be moderate; can act as both H-bond donors and acceptors. |
| Esters | Ethyl Acetate (EtOAc) | A moderately polar solvent commonly used in chromatography and extraction. |
Q4: Can co-solvents be used to improve solubility? Which combinations might be effective?
A4: Absolutely. Co-solvency is a powerful technique to fine-tune the polarity of the solvent system to better match the solute[6]. For this compound, a mixture of solvents can address its different structural parts.
-
DCM/Methanol : A common mixture for chromatography, this combines a moderately polar solvent with a polar protic one to improve solubility.
-
Toluene/Ethyl Acetate : This can be effective for balancing the solvation of the aromatic ring and the polar functional groups.
-
THF/Water (with caution) : For applications where some water is tolerated (e.g., certain reactions), adding a small amount of an organic co-solvent like THF to an aqueous medium can significantly increase the solubility of hydrophobic compounds.
The key is to start with a solvent in which the compound is sparingly soluble and titrate in a co-solvent in which it is highly soluble.
Part 2: Troubleshooting Guide: A Systematic Approach
Encountering poor solubility can halt an experiment. This guide provides a logical workflow to diagnose and solve the issue.
Problem: this compound shows poor solubility for my intended reaction, purification, or analytical workflow.
Follow this systematic process to find a solution. The workflow is designed to move from simple, rapid tests to more advanced techniques, conserving time and material.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting solubility issues.
Detailed Steps & Explanations
-
Initial Assessment (Causality): Before consuming significant material, perform a quick check. The goal is to confirm the issue and get a rapid first impression. Adding a few milligrams to 1 mL of DMSO should result in dissolution. If it doesn't, this indicates very poor solubility or a potential issue with the material's purity.
-
Systematic Solvent Screening (Trustworthiness): A broad screen is the most reliable way to find a suitable solvent. By testing solvents from different chemical classes, you build a validated solubility profile for your specific batch of the compound. Follow Protocol 1 below.
-
Co-Solvency and Temperature (Expertise): This step leverages the principle of synergy. A single solvent may not be ideal, but a mixture can provide a more tailored environment. Heating increases the kinetic energy of the system, helping to overcome the crystal lattice energy[5]. Always use gentle heating and be aware of the solvent's boiling point and the compound's stability.
-
Advanced Techniques (pH Modification): The piperidine nitrogen is basic. In a protic solvent system (one containing acidic protons, like water or alcohols), adding a small amount of a non-nucleophilic acid (e.g., a drop of acetic acid or HCl in ether) can protonate this nitrogen. The resulting salt will have ionic character and may exhibit dramatically different (often higher) solubility in polar solvents. This is a classic technique for solubilizing basic compounds[7].
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for determining solubility in your lab.
Protocol 1: Rapid Qualitative Solubility Screening
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at room temperature.
Materials:
-
This compound (~20-30 mg)
-
A panel of selected solvents (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Ethanol, Methanol, Acetonitrile, DMSO, Water)
-
Small vials (1-2 mL) with caps
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Label one vial for each solvent to be tested.
-
Aliquot Compound: Add approximately 1-2 mg of the compound to each vial. The exact mass is not critical, but it should be consistent across all vials.
-
Solvent Addition: Add 0.5 mL of the first solvent to its corresponding vial.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.
-
Insoluble: The solid material appears unchanged.
-
-
Incremental Addition (if needed): If the compound was soluble in 0.5 mL, add another 1-2 mg of solid to see if more dissolves. If it was insoluble, add another 0.5 mL of solvent to see if it dissolves upon further dilution.
-
Record Results: Record your observations in a table for easy comparison.
-
Repeat: Repeat steps 3-7 for each solvent in your panel.
Protocol 2: Preparing a Saturated Solution for Quantitative Analysis
Objective: To prepare a solution at equilibrium for determining the precise solubility limit (e.g., in mg/mL or mol/L).
Materials:
-
This compound (~50 mg)
-
Chosen solvent (from Protocol 1)
-
Scintillation vial or sealed flask
-
Stir plate and magnetic stir bar
-
Syringe and syringe filter (0.22 or 0.45 µm, compatible with your solvent)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add Excess Solid: Add an excess amount of the compound to the vial (enough so that solid will visibly remain after equilibrium). For example, add 20 mg to 2 mL of solvent.
-
Equilibration: Cap the vial securely, place it on the stir plate, and stir at a constant temperature (e.g., 25 °C) for a prolonged period. Causality: Equilibrium must be reached to ensure the solution is truly saturated. 24 hours is a standard starting point, but 48-72 hours may be necessary for slowly dissolving compounds.
-
Phase Separation: Turn off the stirrer and allow the excess solid to settle for at least 1-2 hours. Do not heat or cool the sample during this time.
-
Sample Collection: Carefully draw the clear supernatant into a syringe, avoiding any solid particles.
-
Filtration: Attach the syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. Trustworthiness: Filtration is critical to remove any microscopic solid particles that would otherwise inflate the measured concentration.
-
Quantification: Determine the concentration of the compound in the filtered solution. This can be done by:
-
Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven and weigh the remaining solid residue.
-
Spectroscopic/Chromatographic Analysis: Prepare a calibration curve with known concentrations and analyze the saturated solution by HPLC or UV-Vis to determine its concentration.
-
Part 4: Compound Properties & Data Summary
| Property | Value / Description |
| CAS Number | 32188-75-3[8] |
| Molecular Formula | C₁₂H₁₃N₃O₂[8] |
| Molecular Weight | 231.25 g/mol [8] |
| Predicted Solubility | Water: Insoluble/Poorly soluble[1][2]. Organic Solvents: Generally soluble in polar aprotic and chlorinated solvents. Moderately soluble in alcohols and esters. Poorly soluble in non-polar hydrocarbons. |
| Structural Features | - Aromatic nitro group (-NO₂) (polar, electron-withdrawing) - Benzonitrile group (polar) - Piperidine ring (basic, H-bond acceptor) |
| Safety Information | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. For detailed information, consult the Safety Data Sheet (SDS).[9][10] |
References
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Prediction of organic compound aqueous solubility using machine learning. PubMed Central. [Link]
-
How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Physical properties of nitro compounds. CHEM-GUIDE. [Link]
-
Nitrobenzene - Solubility of Things. Solubility of Things. [Link]
-
NITRO COMPOUNDS. IGNOU. [Link]
-
Methods of solubility enhancements. Slideshare. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Aromatic Nitro Compounds. Missouri S&T. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Methods for improving the aqueous solubility of water-insoluble or water-insoluble hydrophobic organic compounds.
-
4-Piperazin-1-yl-benzonitrile SDS. Fisher Scientific. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
-
Nitro Compounds. Chemistry LibreTexts. [Link]
-
4-AMINO-3-NITRO BENZONITRILE SDS. S D Fine-Chem Limited. [Link]
-
2-Piperidin-1-yl-benzonitrile. PubChem. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. Methods of solubility enhancements | PPTX [slideshare.net]
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- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Welcome to the technical support center for the purification of 5-Nitro-2-(piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurity issues encountered during the synthesis and purification of this important compound. The following question-and-answer format directly addresses specific challenges, providing both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product of this compound is a yellow, oily residue instead of a solid. What are the likely impurities?
This is a common issue that typically points to the presence of unreacted starting materials or low-boiling point byproducts. The synthesis of this compound is generally achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][2]
-
Unreacted Piperidine: Piperidine is a volatile liquid and can be present in excess to drive the reaction to completion. Its presence can result in an oily product.
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., ethanol, DMSO) can also lead to a non-solid final product.
-
Unreacted 2-Chloro-5-nitrobenzonitrile: While a solid at room temperature, its presence can lower the overall melting point of the mixture, contributing to an oily appearance, especially if other impurities are present.
FAQ 2: After purification, my NMR spectrum shows unexpected peaks in the aromatic region. What could these be?
Unexpected aromatic signals often suggest the presence of side-products from competing reactions. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, but can also promote other reactions under certain conditions.[3][4]
-
Hydrolysis Products: The nitrile group (-CN) can undergo hydrolysis to form a primary amide (5-Nitro-2-(piperidin-1-yl)benzamide) or a carboxylic acid (5-Nitro-2-(piperidin-1-yl)benzoic acid), especially if water is present in the reaction mixture at elevated temperatures or under acidic/basic conditions.[5][6][7]
-
Positional Isomers: While the substitution is expected at the 2-position, trace amounts of other isomers could potentially form depending on the precise reaction conditions, though this is less common for this specific substrate.
FAQ 3: My product purity by HPLC is lower than expected, with several small, unidentified peaks. How can I improve the purity?
Low purity with multiple minor peaks suggests that a single purification method may not be sufficient. A multi-step purification strategy is often necessary.
-
Initial Work-up: A proper aqueous work-up is the first line of defense. Washing the crude product with a dilute acid solution (e.g., 1M HCl) will protonate and remove excess basic piperidine. Subsequent washes with water and brine will remove water-soluble impurities and salts.
-
Recrystallization: This is a powerful technique for removing minor impurities. The choice of solvent is critical.
-
Column Chromatography: For closely related impurities, silica gel column chromatography is highly effective.[8]
In-Depth Troubleshooting and Protocols
Troubleshooting Scenario 1: Persistent Piperidine Contamination
Question: I've performed an acidic wash, but I still suspect piperidine contamination based on the product's odor and a broad peak in the NMR. What should I do?
Answer: While an acidic wash is effective, the resulting piperidinium salt may have some solubility in the organic phase, or the wash may not have been thorough enough.
Protocol 1: Enhanced Acidic Wash and Extraction
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash with 1M HCl (2 x 50 mL per gram of crude product).
-
Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Diagram 1: Liquid-Liquid Extraction Workflow
Caption: Workflow for the removal of basic impurities via extraction.
Troubleshooting Scenario 2: Removal of Nitrile Hydrolysis Byproducts
Question: My mass spectrometry data indicates the presence of the corresponding amide and carboxylic acid. How can I remove these polar impurities?
Answer: The amide and carboxylic acid byproducts are significantly more polar than the desired nitrile product. This difference in polarity can be exploited for purification.
Protocol 2: Selective Recrystallization
Recrystallization is an effective method for purifying crystalline solids. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely to be less soluble in a polar protic solvent mixture like ethanol/water compared to its more polar hydrolysis byproducts. |
| Isopropanol | A good starting point for many moderately polar compounds. |
| Toluene | A non-polar solvent that may leave the more polar impurities undissolved. |
Step-by-Step Recrystallization:
-
Dissolve the impure product in a minimal amount of hot solvent (e.g., ethanol).
-
If the product does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Diagram 2: Recrystallization Workflow
Caption: The process of purification by recrystallization.
Troubleshooting Scenario 3: Separating Closely Related Aromatic Impurities
Question: Recrystallization has not been effective, and my HPLC still shows multiple peaks with similar retention times. What is the next step?
Answer: For impurities with very similar polarities to the final product, silica gel column chromatography is the most powerful purification technique.
Protocol 3: Flash Column Chromatography
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate eluent. A mixture of hexane and ethyl acetate is a common starting point. The ideal solvent system will give the desired product an Rf value of approximately 0.3.
-
Prepare the Column: Pack a glass column with silica gel slurried in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM if solubility is an issue) and load it onto the top of the silica gel.
-
Elute the Column: Pass the eluent through the column, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 3: Decision Tree for Purification Strategy
Caption: A logical guide to selecting the appropriate purification method.
Analytical Methods for Purity Assessment
A combination of analytical techniques should be used to confirm the purity of the final product.
| Technique | Purpose |
| HPLC | To quantify the purity of the product and detect non-volatile impurities.[9][10] |
| GC-MS | To detect volatile impurities such as residual solvents and piperidine.[11][12] |
| ¹H and ¹³C NMR | To confirm the chemical structure and identify any structural isomers or byproducts.[13][14] |
| FTIR | To confirm the presence of key functional groups (e.g., -C≡N, -NO₂) and the absence of others (e.g., -OH from carboxylic acid).[12] |
References
-
MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
National Institutes of Health. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4503231A - Hydrolysis of nitriles to amides with quaternary ammonium hydroxide.
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
-
ResearchGate. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NMAM METHOD 2005. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdc.gov [cdc.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting TLC Analysis of 5-Nitro-2-(piperidin-1-yl)benzonitrile Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Nitro-2-(piperidin-1-yl)benzonitrile. This resource is designed to provide expert, field-proven insights into monitoring reactions involving this compound using Thin-Layer Chromatography (TLC). Here, we will address common challenges and provide robust, validated protocols to ensure the accuracy and reliability of your experimental results.
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzonitrile and piperidine.[1] The success of this reaction is critically dependent on monitoring the consumption of the starting materials and the formation of the desired product. TLC is an indispensable tool for this purpose, offering a rapid and cost-effective method for real-time reaction analysis.
This guide is structured to address specific issues you may encounter, providing not just solutions but also the scientific reasoning behind them.
Troubleshooting Guide: Common TLC Problems and Solutions
This section is formatted as a series of questions and answers to directly address the most frequent issues encountered during the TLC analysis of reactions producing this compound.
Issue 1: My spots are streaking or elongated.
Question: I'm running a TLC of my reaction mixture, and instead of tight, round spots, I'm seeing vertical streaks. What's causing this and how can I fix it?
Answer: Spot streaking is a common issue that can arise from several factors. Let's break down the potential causes and their solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is the most frequent cause of streaking.[2][3] The stationary phase (silica gel) becomes saturated, leading to a continuous "bleed" of the compound up the plate rather than a distinct band.
-
Compound Polarity and Interaction with Silica: this compound contains a basic piperidine moiety. Basic compounds can interact strongly with the acidic silica gel of the TLC plate, leading to tailing.[2][4]
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1–2.0% triethylamine (Et₃N) or a 1-10% solution of ammonia in methanol to your eluent system.[2] This will neutralize the acidic sites on the silica gel, resulting in more symmetrical spots.
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, it may not effectively move a highly polar compound, causing it to streak from the baseline. Conversely, if it's not polar enough, the compound may remain at the baseline and appear as an elongated spot.
-
Solution: Systematically adjust the polarity of your mobile phase. For this class of compounds, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Start with a ratio like 7:3 hexanes:ethyl acetate and adjust as needed.
-
Issue 2: I can't see any spots on my TLC plate.
Question: After running my TLC and visualizing it under a UV lamp, I don't see any spots. Does this mean my reaction hasn't worked?
Answer: Not necessarily. The absence of visible spots can be due to several reasons other than reaction failure:
-
Non-UV Active Compounds: While the aromatic nature of this compound and its precursors suggests they should be UV active, their concentration might be too low to quench the fluorescence of the TLC plate indicator effectively.[5][6][7]
-
Solution: Utilize a chemical staining method for visualization. Given the functional groups present (nitro, amine, nitrile), several stains can be effective. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[5] For more specific visualization of the nitro group, a method involving reduction with stannous chloride (SnCl₂) followed by diazotization and coupling with a dye-forming reagent like β-naphthol can be highly effective.
-
-
Sample is Too Dilute: The concentration of your analyte in the spotted solution may be below the detection limit of your visualization method.[2][3]
-
Volatile Compounds: Although unlikely for this specific compound, some low molecular weight impurities or side products could be volatile and evaporate from the plate during development or drying.[2]
-
Solution: If you suspect volatile components, minimize the drying time before visualization.
-
Issue 3: My starting material and product spots are too close together (low resolution).
Question: I can see two spots, but they are very close to each other, making it difficult to determine if the starting material is fully consumed. How can I improve the separation?
Answer: Achieving good separation (a significant difference in Rf values) is key to accurately monitoring your reaction. Here's how to improve it:
-
Optimize the Mobile Phase: This is the most critical factor for improving resolution. The goal is to find a solvent system where the Rf values of your compounds are ideally between 0.2 and 0.8 and well-separated from each other.
-
Solution: If your spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent.[2] If your spots are too low (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent.[2] Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can significantly alter the separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't provide adequate separation, consider using a different type of TLC plate.
-
Solution: For highly polar compounds that do not move much from the baseline even with polar solvent systems, reversed-phase TLC plates (e.g., C18 silica) can be a good alternative.[2][4] In this case, you would use a more polar mobile phase (like methanol/water or acetonitrile/water) to elute the compounds.
-
Issue 4: I see an unexpected spot in my reaction mixture lane.
Question: My TLC shows the starting material, the product, and a third, unknown spot. What could this be?
Answer: An unexpected spot could be a side product, an intermediate, or a degradation product.
-
Potential Side Products in SNAr Reactions: In the synthesis of this compound, side reactions can occur. For instance, if water is present in the reaction, hydrolysis of the starting material, 2-chloro-5-nitrobenzonitrile, could lead to the formation of 2-hydroxy-5-nitrobenzonitrile.
-
Solution: To identify the unknown spot, you can try to synthesize the suspected side product and run it on the same TLC plate as your reaction mixture for comparison. Maintaining anhydrous reaction conditions can help prevent such side reactions.
-
-
Reaction Intermediate: The SNAr reaction proceeds through a Meisenheimer complex, a negatively charged intermediate.[8][9][10] While generally unstable, under certain conditions, it or a related intermediate might be present in detectable concentrations.
-
Solution: Running the TLC at different time points of the reaction can help determine if the spot is transient (an intermediate) or if it accumulates over time (a side product).
-
-
Compound Degradation: The product or starting material might be unstable on the acidic silica gel.[11]
-
Solution: To test for stability, you can perform a 2D TLC. Spot your sample in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system.[11][12] If the compound is stable, the spot will be on the diagonal. If it degrades, new spots will appear off the diagonal.[11][12]
-
Experimental Protocols
Protocol 1: Standard TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[4] Mark the lanes for your starting material, co-spot, and reaction mixture.
-
Sample Preparation:
-
Starting Material: Dissolve a small amount of 2-chloro-5-nitrobenzonitrile in a few drops of a suitable solvent (e.g., ethyl acetate).
-
Reaction Mixture: Withdraw a small aliquot from your reaction and dilute it with the same solvent.
-
-
Spotting: Using a capillary tube, carefully spot each sample onto its designated lane on the origin line. Make the spots as small as possible.[4] For the co-spot lane, spot both the starting material and the reaction mixture at the same point.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the origin line.[3] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[6][7] If necessary, use a chemical stain for further visualization.
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[4]
Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain
-
Stain Preparation: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[5] Store this solution in a dark bottle.
-
Staining: After developing and drying the TLC plate, dip it quickly and evenly into the KMnO₄ solution.
-
Development: Gently heat the plate with a heat gun. Spots will appear as yellow to brown spots against a purple background.
Data Presentation
| Compound | Expected Polarity | Typical Rf Range (7:3 Hexanes:EtOAc) | Visualization Method |
| 2-chloro-5-nitrobenzonitrile (SM) | Less Polar | 0.6 - 0.7 | UV, KMnO₄ |
| This compound | More Polar | 0.3 - 0.4 | UV, KMnO₄, specific stains |
| 2-hydroxy-5-nitrobenzonitrile (Side Product) | Very Polar | 0.1 - 0.2 | UV, KMnO₄ |
Note: Rf values are approximate and can vary based on specific experimental conditions such as temperature, saturation of the chamber, and the specific brand of TLC plates.
Visualizations
TLC Workflow Diagram
Caption: A standard workflow for conducting TLC analysis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial solvent system for my TLC? A1: A good starting point is to use a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). A common initial ratio to test is 7:3 or 8:2 (non-polar:polar). Based on the initial result, you can adjust the ratio to achieve the desired separation. The goal is to have the Rf of your product around 0.3-0.4.
Q2: Can I reuse my TLC mobile phase? A2: It is generally not recommended to reuse the mobile phase for multiple TLC runs.[3] The composition of the solvent system can change over time due to differential evaporation of the components, which can lead to inconsistent and irreproducible Rf values. Always use a fresh mobile phase for each experiment.
Q3: My reaction is in a high-boiling solvent like DMF or DMSO. How do I run a TLC? A3: High-boiling solvents can interfere with TLC development, often causing streaking. To overcome this, you can perform a mini-workup by taking a small aliquot of the reaction mixture, diluting it with an immiscible solvent like ethyl acetate, and washing it with water to remove the high-boiling solvent. Then, you can spot the organic layer on your TLC plate.[12] Alternatively, after spotting the crude reaction mixture, you can place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[11]
Q4: What does a "snowman" shape on the co-spot lane indicate? A4: A "snowman" shape, where you can distinguish two vertically aligned but distinct spots, indicates that the two compounds (in this case, your starting material and product) are different. If the reaction is complete, the co-spot lane should show two separate spots. If the two spots merge into a single elongated spot, their polarities are very similar in that solvent system, and you should try a different mobile phase to achieve better separation.[11]
References
-
Armstrong, D. W., & Stine, G. Y. (1995). TLC of p-Nitroanilines and Their Analogues with Cyclodextrins in the Mobile Phase. Journal of Chromatographic Science, 33(6), 316–320. Available at: [Link]
-
Clark, C. (n.d.). TLC Visualization Methods. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Available at: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Spangenberg, B. (2011). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). ResearchGate. Available at: [Link]
-
PubMed. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Available at: [Link]
-
ChemEurope.com. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
LibreTexts Chemistry. (2025). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
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- 3. bitesizebio.com [bitesizebio.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic_aromatic_substitution [chemeurope.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Byproducts in the Nucleophilic Aromatic Substitution of 2-chloro-5-nitrobenzonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-5-nitrobenzonitrile. This guide provides in-depth troubleshooting for common byproduct formation during its nucleophilic aromatic substitution (SNAr) reactions. Our goal is to move beyond simple protocols and explain the causal mechanisms behind these side reactions, empowering you to optimize your synthesis for higher purity and yield.
The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. 2-chloro-5-nitrobenzonitrile is a highly valuable substrate for this transformation due to its activated aromatic system. The electron-withdrawing properties of the para-nitro group and the ortho-cyano group significantly stabilize the key intermediate, facilitating the substitution of the chlorine atom.[1][2][3] However, this reactivity can also lead to undesired pathways if reaction conditions are not precisely controlled.
Part 1: The Core Reaction - The SNAr Addition-Elimination Pathway
Before troubleshooting byproducts, it is critical to understand the desired reaction mechanism. The SNAr reaction of 2-chloro-5-nitrobenzonitrile proceeds via a two-step addition-elimination mechanism.[2][4]
-
Addition (Rate-Determining Step): A nucleophile (Nu-) attacks the electrophilic carbon atom bonded to the chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][5] The stability of this complex is paramount and is significantly enhanced by the nitro and cyano groups, which delocalize the negative charge.[4][6]
-
Elimination: The aromaticity is restored as the leaving group (chloride, Cl-) is expelled, resulting in the final substituted product.[5]
Caption: Workflow for setting up a reaction under anhydrous conditions.
Q2: I'm observing a byproduct with a mass corresponding to the hydrolysis of the nitrile group (e.g., 2-chloro-5-nitrobenzamide). Why is this happening?
A2: Root Cause Analysis
Hydrolysis of the nitrile group (-CN) to a carboxamide (-CONH₂) or further to a carboxylic acid (-COOH) is a distinct side reaction from the substitution at the chlorine position. This typically occurs during the reaction or, more commonly, during the workup phase under conditions that are too harshly acidic or basic.
Troubleshooting Protocol: Preserving the Nitrile Group
| Stage | Condition Promoting Nitrile Hydrolysis | Recommended Corrective Action |
| Reaction | Use of strong aqueous acids or bases as catalysts or reagents. Prolonged reaction at high temperatures. | Use non-aqueous conditions where possible. If a base is required, opt for a milder, non-nucleophilic organic base. Minimize reaction time by monitoring for completion (e.g., via TLC or LC-MS). |
| Workup | Quenching the reaction with concentrated acid or base. Extended heating during aqueous extraction or purification steps. | Quench with a buffered solution or saturated NH4Cl (for basic reactions). Use dilute acid/base for pH adjustment and perform extractions at room temperature. Avoid excessive heating during solvent removal. |
| Purification | Using highly acidic or basic mobile phases in chromatography. | Opt for neutral purification methods like silica gel chromatography with neutral solvent systems (e.g., Hexanes/Ethyl Acetate). |
Q3: When using a primary amine (R-NH₂) as a nucleophile, I'm getting complex, high-molecular-weight impurities. Could this be dimerization?
A3: Root Cause Analysis
Yes, this is a strong possibility. The initial SNAr product is a secondary amine (Ar-NHR). This product is also a nucleophile and can compete with your starting amine nucleophile, attacking a second molecule of 2-chloro-5-nitrobenzonitrile. This leads to the formation of a dimeric diarylamine byproduct. This is especially problematic if the product amine is less sterically hindered or more nucleophilic than the starting amine.
Caption: Pathway for the formation of a dimeric byproduct.
Troubleshooting Protocol: Suppressing Dimerization
The formation of the dimer is a second-order reaction that can be suppressed by manipulating reactant concentrations and conditions.
| Parameter | Condition Promoting Dimerization | Recommended Corrective Action |
| Stoichiometry | Using a 1:1 or near-stoichiometric ratio of amine to the aryl chloride. | Use a significant excess of the primary amine nucleophile (2 to 5 equivalents). This increases the probability that the aryl chloride will be attacked by the starting amine rather than the product. |
| Order of Addition | Adding the amine slowly to a solution of the aryl chloride. | Use "inverse addition": add the 2-chloro-5-nitrobenzonitrile solution slowly to a solution of the excess amine. This maintains a high concentration of the desired nucleophile at all times. |
| Temperature | High temperatures can overcome the activation energy for the less favorable dimerization. | Conduct the reaction at the lowest practical temperature. |
Q4: My final product is contaminated with an unexpected isomer that I can't separate. What is the likely source?
A4: Root Cause Analysis
If you are observing an isomeric byproduct, the most probable cause is not an unexpected side reaction but rather an impurity in your starting material, 2-chloro-5-nitrobenzonitrile. The synthesis of this reagent, often by nitration of o-chlorobenzonitrile, can produce isomeric impurities like 2-chloro-3-nitrobenzonitrile or dinitro compounds. [7][8][9]These impurities will undergo the SNAr reaction alongside your main starting material, leading to isomeric products that can be very difficult to separate.
Verification Protocol: Starting Material Purity Check
It is imperative to validate the purity of your starting material before beginning the synthesis.
-
Obtain a Certificate of Analysis (CoA): Check the supplier's CoA for reported purity and any identified impurities.
-
Analytical Verification: Do not rely solely on the CoA. Perform your own analysis:
-
NMR (1H and 13C): Check for unexpected peaks in the aromatic region that do not correspond to the 2-chloro-5-nitrobenzonitrile structure.
-
GC-MS or LC-MS: This is an excellent method to detect and identify low-level isomeric impurities by their mass and retention time.
-
Melting Point: A broad or depressed melting point compared to the literature value (105-107 °C) suggests the presence of impurities. 3. Purification (if necessary): If significant impurities are detected, consider recrystallizing the 2-chloro-5-nitrobenzonitrile from a suitable solvent (e.g., ethanol) to improve its purity before use.
-
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). [Link]
- Google Patents.
-
PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]
- Google Patents.
-
YouTube. Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]
-
National Institutes of Health (NIH). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
CORE. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
ACS Figshare. Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 2-Amino-3-chloro-5-nitrobenzonitrile. [Link]
-
PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]
- Google Patents.
-
Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]
- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
Sources
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- 8. US3739009A - Production of aromatic o-aminonitriles - Google Patents [patents.google.com]
- 9. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
Degradation of 5-Nitro-2-(piperidin-1-yl)benzonitrile during workup
Introduction
Welcome to the technical support guide for 5-Nitro-2-(piperidin-1-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique electronic arrangement of this molecule—featuring a potent electron-donating piperidine group and a strong electron-withdrawing nitro group on the same benzonitrile scaffold—imparts valuable reactivity but also introduces specific vulnerabilities, particularly during reaction workup and purification.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you anticipate and mitigate potential degradation, ensuring the integrity of your compound and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a clean, homogenous solution, but after my aqueous workup, I see a significant loss of my desired product and the appearance of multiple new spots on my TLC. What is likely happening?
A1: This is a common observation and often points to the degradation of your target molecule under the workup conditions. The two most probable culprits are hydrolysis of the nitrile group and/or reduction of the nitro group. The specific outcome depends heavily on the pH and the presence of any residual reagents from your reaction.
Q2: I've noticed a color change in my organic layer, often to a deeper yellow or orange, after performing a basic wash (e.g., with sodium bicarbonate or carbonate). Is this a cause for concern?
A2: A deepening of color upon basification is often indicative of the formation of a resonance-stabilized anionic species, which can be a precursor to degradation. While not always detrimental if the subsequent steps are performed quickly, it does suggest an increased electron density in the aromatic ring, which can make certain bonds more susceptible to cleavage or rearrangement. A similar phenomenon is observed with nitrophenols, whose absorption spectra are highly pH-dependent.
Q3: Can the piperidine ring itself degrade during workup?
A3: While the piperidine ring is generally robust under standard workup conditions, it is not entirely inert. Extremely harsh acidic conditions or the presence of strong oxidizing agents could potentially lead to ring-opening or other side reactions. However, this is considered a less common degradation pathway compared to nitrile hydrolysis or nitro group reduction.
Q4: I am performing a reaction to synthesize this compound from 2-Chloro-5-nitrobenzonitrile and piperidine. What are the key workup considerations to avoid side products?
A4: In this nucleophilic aromatic substitution (SNAr) reaction, the primary concerns during workup are removing excess piperidine and ensuring that the reaction has gone to completion.[1][2] Excess piperidine, being basic, can promote the hydrolysis of the nitrile group in the presence of water. An acidic wash is typically employed to remove unreacted piperidine by converting it into its water-soluble salt. However, a strong acid could potentially hydrolyze the nitrile. A dilute acid wash (e.g., 1M HCl) is therefore recommended.
Part 2: Troubleshooting Guide: Diagnosing and Solving Degradation
This section provides a systematic approach to identifying and resolving common degradation issues encountered during the workup of this compound.
Table 1: Common Issues, Causes, and Solutions
| Observed Issue | Potential Degradation Pathway | Underlying Cause & Rationale | Recommended Action & Protocol |
| Appearance of a new, more polar spot on TLC/LCMS corresponding to a mass increase of 18 amu. | Nitrile Hydrolysis to Carboxylic Acid | The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid.[3][4][5][6] The presence of the ortho-piperidine group may influence the rate of this reaction. | Avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate and minimize contact time.[7] |
| Appearance of a new, less polar spot on TLC/LCMS corresponding to a mass decrease of 30 amu. | Nitro Group Reduction to Amine | If your reaction contains a reducing agent (e.g., certain metals, hydrides), it may not be fully quenched before workup. Some reagents, like zinc dust in acetic acid, are known to reduce nitroarenes.[8][9][10] | Ensure complete quenching of any reducing agents before initiating the aqueous workup. If the reduction is unavoidable, consider protecting the nitro group or using a milder reducing agent. |
| Formation of an amide intermediate (mass increase of 18 amu, but different polarity than the acid). | Partial Nitrile Hydrolysis | Incomplete hydrolysis of the nitrile can lead to the formation of the corresponding amide. This is more common under milder basic conditions.[5] | If the amide is the major byproduct, the hydrolysis can be driven to completion to the carboxylic acid with more vigorous conditions, or the workup can be modified to be strictly neutral to avoid hydrolysis altogether. |
| General low yield and complex mixture of byproducts. | Multiple Degradation Pathways | A combination of factors, such as extreme pH, high temperatures during solvent evaporation, and exposure to light, can lead to a cascade of degradation reactions. Nitroaromatic compounds can be sensitive to light and heat.[11] | Employ a milder workup strategy. Use buffered solutions where possible, avoid high temperatures by using a rotary evaporator at reduced pressure and moderate temperature, and protect the sample from light by using amber vials or aluminum foil.[11] |
Part 3: Mechanistic Insights into Degradation
Understanding the potential degradation pathways at a molecular level is crucial for designing robust workup procedures.
Pathway 1: Hydrolysis of the Nitrile Group
The cyano group of this compound can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[6][12]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a negatively charged intermediate that is subsequently protonated by water.[4][5]
Caption: Stepwise reduction of the aromatic nitro group.
Part 4: Recommended Experimental Protocols
Protocol 1: General "Safe" Workup Procedure
This protocol is designed to minimize the risk of degradation for this compound after a reaction.
Objective: To isolate the product while avoiding harsh acidic or basic conditions.
Methodology:
-
Quenching: If your reaction is conducted at elevated temperatures, cool the mixture to room temperature. If applicable, quench any reactive reagents as per standard procedures (e.g., slowly adding water or a mild quenching agent).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (2 x volume of the organic layer). This will remove water-soluble salts and polar impurities. [13]4. Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure, ensuring the bath temperature does not exceed 40°C.
-
Analysis: Analyze the crude product by TLC or LC-MS to assess its purity before proceeding with further purification.
Protocol 2: Workup Involving Removal of a Basic Reagent (e.g., Piperidine)
Objective: To remove a basic impurity, such as excess piperidine, without causing significant hydrolysis of the nitrile group.
Methodology:
-
Quenching and Dilution: Follow steps 1 and 2 from Protocol 1.
-
Mild Acidic Wash: Wash the organic layer with a dilute solution of a weak acid, such as 5% aqueous citric acid or 1M HCl. Perform this wash quickly to minimize contact time. Monitor the pH of the aqueous layer to ensure it is acidic.
-
Neutralizing Wash: Immediately follow the acid wash with a wash using saturated aqueous sodium bicarbonate solution to neutralize any residual acid in the organic layer. [7]4. Water and Brine Wash: Proceed with water and brine washes as described in Protocol 1.
-
Drying and Concentration: Follow steps 5 and 6 from Protocol 1.
Caption: A robust workflow for product isolation.
References
- Benchchem.
- Scribd. EXP13 Hydrolysis of Benzonitrile.
- Pearson.
- YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- Journal of the Chemical Society, Perkin Transactions 2.
- Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
- Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Wikipedia. Reduction of nitro compounds.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- NIH.
- Chemistry LibreTexts. 4.7: Reaction Work-Ups.
- NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Organic & Biomolecular Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- Benchchem. stability issues of 2-Azepan-1-yl-5-nitrobenzonitrile in solution.
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the characterization of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Welcome to the technical support center for 5-Nitro-2-(piperidin-1-yl)benzonitrile (CAS 32188-75-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the characterization of this molecule. Drawing from extensive field experience and fundamental chemical principles, this guide provides in-depth troubleshooting protocols and answers to frequently asked questions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is influenced by three main factors inherent to its structure:
-
pH Sensitivity: The piperidine moiety is basic, making the compound's solubility and stability pH-dependent. In acidic solutions, the piperidine nitrogen can be protonated, altering its chromatographic behavior and potentially catalyzing the hydrolysis of the nitrile group.
-
Potential for Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under strong acidic or basic conditions, which can convert it first to an amide and then to a carboxylic acid.[1][2][3][4]
-
Photodegradation: Nitroaromatic compounds are often sensitive to light.[5] Prolonged exposure to UV or even ambient light can lead to degradation, often observed as a color change in the solid or solution.
For these reasons, it is recommended to store the compound in a cool, dark place and to use buffered solutions or freshly prepared samples for analysis.[6][7]
Q2: My solid compound has a distinct yellow color. Is this normal?
A2: Yes, a pale to distinct yellow color is expected for this compound. The color arises from the electronic conjugation between the electron-donating piperidine group and the electron-withdrawing nitro group on the benzene ring, which creates a chromophore that absorbs light in the visible spectrum. However, a significant darkening or change in color upon storage may indicate degradation.
Q3: What solvents are recommended for preparing stock solutions?
A3: For analytical purposes, acetonitrile (ACN) and dimethyl sulfoxide (DMSO) are common choices for creating stock solutions due to their broad solvency. For HPLC analysis, it is ideal to dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase to prevent peak distortion. Given the compound's structure, it should exhibit good solubility in most polar organic solvents. Always perform a solubility test on a small scale first.
Q4: Are there any special safety precautions I should take?
A4: Standard laboratory safety protocols should be followed. Nitroaromatic compounds as a class can have toxicological properties and should be handled with care.[5] Avoid inhalation of dust and skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Analytical Troubleshooting Guides
This section provides detailed, in-depth solutions to specific problems you may encounter during the analytical characterization of this compound.
A. High-Performance Liquid Chromatography (HPLC)
Observed Issue 1: My HPLC peak is tailing significantly.
This is the most common issue for amine-containing compounds like this one. Peak tailing compromises peak integration and reduces resolution.
Root Cause Analysis: The basic piperidine group is the primary cause. At mid-range pH values (typically between 3 and 7), the piperidine can interact with acidic residual silanol groups on the surface of standard silica-based C18 columns.[8] This secondary interaction is slower than the primary hydrophobic interaction, causing a "tail" on the peak.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Low pH Approach: Add an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase to bring the pH below 3. At this low pH, the piperidine is fully protonated (positively charged), and the silanol groups are not ionized (neutral), minimizing the unwanted ionic interaction.[8][9]
-
High pH Approach: Use a high-pH stable column (e.g., a hybrid silica or ethylene-bridged hybrid column) and a mobile phase with a pH above 9 (e.g., using ammonium hydroxide as a modifier). At high pH, the piperidine is neutral, preventing interaction with the now-deprotonated silanol groups.[10]
-
-
Use of an End-Capped Column:
-
Ensure you are using a high-quality, end-capped column. End-capping is a process that covers many of the residual silanol groups, reducing the sites available for secondary interactions.[9]
-
-
Employ a Competing Base:
-
In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them.[10]
-
-
Check for Column Voids or Contamination:
-
If all peaks in the chromatogram are tailing, it could indicate a physical problem with the column, such as a void at the inlet.[8] This can be checked by reversing and flushing the column (if the manufacturer allows). Using a guard column can help prevent the accumulation of contaminants that cause tailing.
-
Here is a logical workflow for diagnosing and solving HPLC peak tailing for this compound.
Caption: Logical workflow for troubleshooting HPLC peak tailing.
Observed Issue 2: I see an unexpected peak in my chromatogram, especially in older samples.
Root Cause Analysis: This is likely a degradation product. The most probable degradation pathway is the hydrolysis of the nitrile group to form either the corresponding amide (5-Nitro-2-(piperidin-1-yl)benzamide) or the carboxylic acid (5-Nitro-2-(piperidin-1-yl)benzoic acid).[1][4] This reaction is catalyzed by trace amounts of acid or base in your solvent or on glassware surfaces over time.
Troubleshooting Protocol:
-
Forced Degradation Study: To confirm the identity of the degradant, perform a simple forced degradation study.[11][12]
-
Acidic Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl in 50:50 water:acetonitrile. Heat gently (e.g., 60°C) for a few hours.
-
Basic Hydrolysis: Repeat the above with 0.1 M NaOH.
-
Analyze the stressed samples by HPLC. The retention time of the peak that grows under these conditions should match your unknown impurity. The carboxylic acid degradant will likely have a shorter retention time in reversed-phase HPLC due to increased polarity.
-
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the unknown peak.
-
Expected Masses:
-
Parent Compound: C₁₂H₁₃N₃O₂ = 231.25 g/mol
-
Amide Degradant: C₁₂H₁₅N₃O₃ = 249.27 g/mol (addition of H₂O)
-
Acid Degradant: C₁₂H₁₄N₂O₄ = 250.25 g/mol (addition of H₂O, loss of NH₃ from nitrile)
-
-
The diagram below illustrates the most probable hydrolytic degradation pathway for the compound.
Caption: Hydrolytic degradation of the nitrile group.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Observed Issue: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret.
Root Cause Analysis: The benzene ring has three protons. The electron-donating piperidine and electron-withdrawing nitro group create a complex electronic environment, breaking the symmetry you might expect. This leads to distinct chemical shifts for each aromatic proton and complex splitting patterns (e.g., doublet of doublets).[13]
Interpretive Guidance:
-
Expected Signals: You should expect three signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
Splitting Patterns:
-
The proton ortho to the nitrile and meta to the nitro group will likely be a doublet.
-
The proton ortho to the nitro group and meta to the piperidine will likely be a doublet of doublets.
-
The proton between the nitro and nitrile groups will also likely be a doublet of doublets.
-
-
Solvent Effects: The choice of deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) can significantly alter the chemical shifts. Be consistent when comparing spectra.
C. Mass Spectrometry (MS)
Observed Issue: My mass spectrum shows unexpected fragments or a weak molecular ion.
Root Cause Analysis: Nitroaromatic compounds can exhibit characteristic fragmentation patterns in mass spectrometry. The stability of the molecular ion and the fragments produced depend heavily on the ionization technique used (e.g., ESI vs. EI).[14]
Interpretive Guidance:
-
Ionization Technique:
-
Electrospray Ionization (ESI): This is a "soft" technique and should give a strong protonated molecular ion [M+H]⁺ at m/z 232.26. This is the preferred method for confirming molecular weight.
-
Electron Impact (EI): This is a "hard" technique that can cause significant fragmentation. The molecular ion M⁺ at m/z 231.25 may be weak.
-
-
Characteristic Fragments: In EI-MS or tandem MS (MS/MS), look for characteristic losses from the nitro group:
-
Nitrogen Rule: The compound has three nitrogen atoms (an odd number). Therefore, its nominal molecular mass (231) is odd, which is a useful check.[16]
III. Recommended Analytical Protocols & Data
Table 1: Key Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 32188-75-3 | [6] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [6] |
| Molecular Weight | 231.25 g/mol | [17] |
| Appearance | Yellow Solid | Expected Property |
| Storage | 2-8°C, Protect from light | [6] |
Table 2: Recommended Starting HPLC-UV Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to improve peak shape.[18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Gradient | 10% B to 90% B over 15 min | To ensure elution of the compound and any impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume. |
| UV Wavelength | 254 nm or λmax | 254 nm is a common wavelength; determine λmax for best sensitivity. |
IV. References
-
Hydrolysis of Benzonitrile. (n.d.). Scribd. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226.
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2023, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
The acid-catalysed hydrolysis of benzonitrile. (1973). Royal Society of Chemistry. Retrieved from [Link]
-
Al-Naiema, I. M., & Al-Saad, Z. A. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 98, 266-274.
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Hydrolysis of benzonitrile gives. (n.d.). Allen Career Institute. Retrieved from [Link]
-
Seibl, J., & Vollmin, J. (1968). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 46(22), 3661-3667.
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]
-
Niessen, W. M. A. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of the American Society for Mass Spectrometry, 31(12), 2483-2492.
-
Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Industrial & Engineering Chemistry Fundamentals, 3(2), 161-165.
-
Mass Spectrometry of Some Common Functional Groups. (n.d.). StudySmarter US. Retrieved from [Link]
-
New Trends in Forced Degradation Studies. (2012, June 15). Scribd. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.
-
Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 173-181.
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
-
Politzer, P., & Murray, J. S. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1236-1256.
-
2-Piperidin-1-yl-benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
-
Wang, J., et al. (2016). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 6(81), 77527-77534.
-
N'gouan, A. J., et al. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2880.
-
Boger, D. L., et al. (2018). The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. Organic Letters, 20(10), 2876–2879.
Sources
- 1. scribd.com [scribd.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of benzonitrile gives [allen.in]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 32188-75-3|this compound|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
- 12. biomedres.us [biomedres.us]
- 13. youtube.com [youtube.com]
- 14. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. fiveable.me [fiveable.me]
- 17. 5-Nitro-2-piperidin-1-ylbenzonitrile | CymitQuimica [cymitquimica.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Welcome to the technical support center for the synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scaling up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your synthetic route.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably the PARP inhibitor Niraparib, used in cancer therapy.[1][2] The most common synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of an activated aryl halide, such as 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile, with piperidine.[3] The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack by piperidine.[4]
While the reaction appears straightforward, scaling up this synthesis can present several challenges, including incomplete conversion, formation of impurities, and difficulties in purification. This guide provides practical, field-proven insights to address these issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or Incomplete Conversion of Starting Material
Question: My reaction is stalling, and I'm observing a significant amount of unreacted 2-halo-5-nitrobenzonitrile even after prolonged reaction times. What are the potential causes and how can I drive the reaction to completion?
Answer:
Low or incomplete conversion in the SNAr reaction for the synthesis of this compound is a common issue. Several factors can contribute to this problem. Let's break down the potential causes and solutions:
-
Insufficient Reaction Temperature: The SNAr reaction is an activated process and generally requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion.
-
Solution: Gradually increase the reaction temperature. A typical temperature range for this reaction is between 80°C and 120°C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature for your specific substrate and solvent system.
-
-
Inadequate Base: A base is often used to neutralize the hydrogen halide (e.g., HCl or HF) formed during the reaction, which can protonate the piperidine nucleophile and render it unreactive.
-
Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), in at least a stoichiometric amount relative to the starting aryl halide. An excess of the base can sometimes be beneficial.
-
-
Choice of Leaving Group: The nature of the leaving group on the benzonitrile ring significantly impacts the reaction rate. Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.[5]
-
Solution: If you are using 2-chloro-5-nitrobenzonitrile and facing conversion issues, consider switching to 2-fluoro-5-nitrobenzonitrile. The higher reactivity of the fluoro-substituted starting material can lead to a more efficient reaction.
-
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic ring.
-
Solution: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for this reaction.[3] Ensure the solvent is anhydrous, as water can compete with piperidine as a nucleophile and also deactivate the base.
-
Issue 2: Formation of Significant Impurities
Question: My crude product shows multiple spots on TLC, and the purity by HPLC is low. What are the likely impurities and how can I minimize their formation?
Answer:
Impurity generation is a frequent challenge, especially during scale-up. Understanding the potential side reactions is key to mitigating this issue.
-
Common Impurities and Their Origin:
-
Bis-substituted products: If there are other potential leaving groups on the aromatic ring, or under harsh reaction conditions, a second substitution can occur.
-
Hydrolysis of the nitrile group: In the presence of water and base, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.
-
Side reactions of piperidine: Piperidine can undergo oxidation or other side reactions at high temperatures.
-
-
Strategies for Minimizing Impurities:
-
Control Stoichiometry: Use a slight excess of piperidine (e.g., 1.1-1.5 equivalents) to ensure complete consumption of the starting material, but avoid a large excess which can lead to purification difficulties.
-
Maintain Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the nitrile group.
-
Optimize Reaction Time and Temperature: Do not overheat or run the reaction for an unnecessarily long time. Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of degradation products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of piperidine and other sensitive reagents.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I'm struggling to obtain a pure, crystalline product. The work-up is messy, and column chromatography is not efficient for large-scale purification. What are some effective purification strategies?
Answer:
Effective purification is crucial for obtaining a high-quality product. Here are some proven methods:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically cooled and poured into water. This will precipitate the crude product and dissolve inorganic salts.
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of cold water with stirring.
-
The product should precipitate as a solid.
-
Filter the solid and wash it thoroughly with water to remove residual solvent (like DMF) and inorganic salts.
-
-
-
Recrystallization: This is the most effective method for purifying the crude product on a large scale.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing benzonitrile derivatives include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.[6]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration and dry them under vacuum.
-
-
-
Slurry Wash: If the product is already reasonably pure after the initial precipitation, a slurry wash with a suitable solvent can be effective in removing minor impurities.
-
Procedure: Suspend the crude solid in a solvent in which the product has low solubility but the impurities are soluble (e.g., cold ethanol or diethyl ether). Stir for a period, then filter and dry the solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group in this reaction?
A1: The nitro group (-NO₂) is a strong electron-withdrawing group. In the context of the SNAr reaction, its presence in the para position to the leaving group (the halogen) is critical. It activates the aromatic ring for nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction.[4]
Q2: Which starting material is better: 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile?
A2: While both can be used, 2-fluoro-5-nitrobenzonitrile is generally more reactive in SNAr reactions.[5] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. However, the choice may also depend on the cost and availability of the starting materials.
Q3: What are the key safety precautions to consider for this synthesis?
A3:
-
Reagents: Piperidine is a flammable and corrosive liquid with a strong odor. 2-halo-5-nitrobenzonitriles can be irritating to the skin and eyes. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Polar aprotic solvents like DMF and DMSO have high boiling points and can be harmful if inhaled or absorbed through the skin. Ensure proper handling and disposal procedures are followed.
-
Reaction Conditions: The reaction is often run at elevated temperatures. Use appropriate heating equipment and ensure the reaction vessel is properly secured.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any impurities. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
-
HPLC: This provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the purity of the product being formed.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure that can be optimized based on the specific starting material and scale.
Materials:
-
2-Fluoro-5-nitrobenzonitrile (1 equivalent)
-
Piperidine (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add piperidine dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water with vigorous stirring.
-
Filter the resulting precipitate and wash it thoroughly with water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or Isopropanol
Procedure:
-
Place the crude product in a flask.
-
Add a minimal amount of the chosen solvent (ethanol or isopropanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove the charcoal or any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Starting Material | 2-Fluoro-5-nitrobenzonitrile | Higher reactivity compared to the chloro-analogue.[5] |
| Piperidine (equiv.) | 1.1 - 1.5 | Slight excess ensures complete reaction without complicating purification. |
| Base | Potassium Carbonate (K₂CO₃) | Effective, inexpensive, and easy to handle. |
| Solvent | DMF, DMSO | Polar aprotic solvents facilitate the SNAr reaction.[3] |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier.[3] |
| Reaction Time | 2 - 6 hours | Monitor by TLC/HPLC for completion. |
Visualizations
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification of this compound.
Logical Relationship Diagram: Troubleshooting Low Yield
Caption: A troubleshooting guide for addressing low product yield in the synthesis.
References
- Jones, P., Ontoria Ontoria, J. M., Scarpelli, R., & Schultz-Fademrecht, C. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. WO 2008084261.
- Liang, C., Jia, M., Tian, D., Sun, H., Ding, S., & Tian, L. (2017). Method for synthesizing PARP inhibitor Niraparib. CN 106496187.
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]
-
White Rose Research Online. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]
-
NIH. (2022). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 5-Nitro-2-(piperidin-1-yl)benzonitrile
Welcome to the technical support center for the reaction monitoring of 5-Nitro-2-(piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our aim is to equip you with the necessary knowledge to effectively monitor your reactions, ensuring both accuracy and efficiency in your synthetic endeavors.
Introduction to Monitoring Reactions of this compound
This compound is a substituted aromatic compound containing three key functional groups: a nitro group, a piperidine ring, and a nitrile group.[1] Each of these moieties presents unique characteristics that can be leveraged for analytical monitoring, but they also introduce potential challenges. Effective reaction monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, ensuring product quality, and maximizing yield.[2] This guide will focus on the practical application of various analytical techniques to monitor a common transformation of this substrate: the reduction of the nitro group to an amine.
Hypothetical Reaction: Reduction of the Nitro Group
For the purpose of this guide, we will consider the catalytic hydrogenation of this compound to 5-Amino-2-(piperidin-1-yl)benzonitrile. This reaction is a common transformation for nitroaromatic compounds.
Reaction Scheme:
This compound -> 5-Amino-2-(piperidin-1-yl)benzonitrile
Monitoring the disappearance of the starting material and the appearance of the product is essential for determining the reaction's progress and completion.
Choosing the Right Analytical Technique
The choice of analytical technique depends on several factors, including the available equipment, the desired level of detail (qualitative vs. quantitative), and the need for real-time monitoring.
subgraph "cluster_Criteria" { label="Decision Criteria"; style="filled"; color="#F1F3F4"; "Real_Time" [label="Real-Time Monitoring?", shape=ellipse, style=filled, fillcolor="#4285F4"]; "Quantitative" [label="Quantitative Data Needed?", shape=ellipse, style=filled, fillcolor="#4285F4"]; "Structural_Info" [label="Structural Information Needed?", shape=ellipse, style=filled, fillcolor="#4285F4"]; }
subgraph "cluster_Techniques" { label="Analytical Techniques"; style="filled"; color="#F1F3F4"; "In_Situ_Spectroscopy" [label="In-Situ Spectroscopy (FT-IR, Raman)", style=filled, fillcolor="#34A853"]; "HPLC" [label="HPLC-UV", style=filled, fillcolor="#EA4335"]; "GC_MS" [label="GC-MS", style=filled, fillcolor="#FBBC05"]; "NMR" [label="NMR", style=filled, fillcolor="#4285F4"]; }
"Real_Time" -> "In_Situ_Spectroscopy" [label="Yes"]; "Real_Time" -> "HPLC" [label="No (Offline)"]; "Quantitative" -> "HPLC" [label="Yes"]; "Quantitative" -> "NMR" [label="Yes"]; "Structural_Info" -> "NMR" [label="Yes"]; "Structural_Info" -> "GC_MS" [label="Yes (Mass Spec)"]; }
Caption: Decision tree for selecting an analytical technique.Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Q1: I'm seeing significant peak tailing for my 5-Amino-2-(piperidin-1-yl)benzonitrile product peak. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like your product, which contains a piperidine and an aniline moiety, is a common issue in reversed-phase HPLC.[3] The primary cause is often secondary interactions between the basic amine groups and acidic silanol groups on the surface of the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the pH of your mobile phase.
-
Low pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase. At a low pH (e.g., 2-3), the amine functional groups will be protonated, and the silanol groups will be non-ionized, minimizing secondary interactions.
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10) with a pH-stable column will deprotonate the silanol groups, again reducing unwanted interactions. Ensure your column is rated for high pH use.
-
-
Use of a Guard Column: A guard column with the same stationary phase can help by adsorbing strongly retained impurities that might contribute to peak shape distortion.[4]
-
Column Choice: Consider using a column with end-capping, which deactivates most of the surface silanol groups. Phenyl-hexyl or embedded polar group (EPG) columns can also offer alternative selectivity and improved peak shape for aromatic and basic compounds.
Q2: My retention times are drifting between injections. What should I check?
A2: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.[5]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your sample sequence.[5] For gradient methods, allow sufficient time for the column to return to the initial conditions between runs.
-
Mobile Phase Composition: Inaccurately prepared or changing mobile phase composition is a frequent cause.[5]
-
If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.
-
For manually mixed mobile phases, be precise in your measurements. Evaporation of the more volatile organic component can also alter the composition over time, so prepare fresh mobile phase regularly.
-
-
Temperature Control: Fluctuations in column temperature can affect retention times.[5] Use a column oven to maintain a constant temperature.
-
Pump Performance: Check for leaks in the pump or flow path, as this can lead to inconsistent flow rates.[6]
Q3: I am not getting good separation between my starting material and product. What can I do?
A3: Poor resolution can be addressed by optimizing the mobile phase composition, gradient, or stationary phase.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength:
-
Isocratic Elution: If you are using an isocratic method, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Gradient Elution: If using a gradient, try making the gradient shallower to increase the separation between closely eluting peaks.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. A phenyl-hydride column can provide good separation for nitroaromatic compounds.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: I am not seeing my compound elute from the GC column, or the peak is very broad.
A1: This is a common issue for polar, nitrogen-containing compounds like this compound and its amino derivative.
Troubleshooting Steps:
-
Derivatization: The polar nature of the piperidine and the resulting aniline can lead to poor chromatographic performance. Derivatization of the amino group (in the product) can improve volatility and reduce peak tailing.
-
Injector Temperature: Ensure the injector temperature is high enough to volatilize your sample efficiently but not so high that it causes thermal degradation.
-
Column Choice: A more polar column may be required to achieve good peak shape. However, for mass spectrometry, a low-bleed column is recommended.
-
Liner Deactivation: Use a deactivated inlet liner to minimize interactions between your analyte and active sites in the injector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: How can I use NMR to quantify the reaction progress?
A1: NMR is an inherently quantitative technique, as the signal intensity is directly proportional to the number of nuclei.[8]
Procedure for Quantitative NMR (qNMR):
-
Select Non-Overlapping Peaks: Identify distinct peaks in the 1H NMR spectrum for both the starting material and the product that do not overlap with each other or with solvent peaks.
-
Use a Relaxant: To ensure accurate integration, add a relaxation agent like chromium(III) acetylacetonate to shorten the T1 relaxation times of all protons.
-
Acquire with Appropriate Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T1 value to ensure complete relaxation of all protons between scans.
-
Integrate and Calculate: Integrate the selected peaks for the starting material and product. The ratio of the integrals will give you the molar ratio of the two compounds in the sample.
Q2: My NMR spectra have distorted lineshapes during the reaction. How can I get reliable data?
A2: Changes in the reaction mixture, such as the formation of solids or changes in viscosity, can lead to poor magnetic field homogeneity and distorted spectral lines.[9]
Troubleshooting Steps:
-
Shimming: If monitoring offline, ensure each sample is properly shimmed. For in-situ monitoring, this can be more challenging.
-
Use of Deuterated Solvents: If possible, run the reaction in a deuterated solvent to allow for a deuterium lock, which helps stabilize the magnetic field.[9]
-
Advanced Processing: Software tools are available that can analyze spectra with distorted lineshapes to extract quantitative information.[9]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for an HPLC method for this compound?
A: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase of acetonitrile and water, both containing 0.1% formic acid. A gradient from 10% to 90% acetonitrile over 10-15 minutes at a flow rate of 1 mL/min should provide a good initial separation. The UV detector can be set to 254 nm, as nitroaromatic compounds typically have strong absorbance at this wavelength.[2][7]
Q: Can I use Thin Layer Chromatography (TLC) for quick reaction monitoring?
A: Yes, TLC is an excellent and rapid qualitative technique for monitoring the progress of many organic reactions.[10] You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding.
Q: Are there any in-situ monitoring techniques I can use for this reaction?
A: Yes, in-situ spectroscopy techniques like FT-IR and Raman can be very powerful for real-time reaction monitoring.[8][11] For the reduction of the nitro group, you could monitor the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the NO2 group in the IR spectrum.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Setup_Reaction" [label="Set up Reaction", style=filled, fillcolor="#F1F3F4"]; "Take_Aliquot" [label="Take Aliquot at Time (t)", style=filled, fillcolor="#FBBC05"]; "Quench_Reaction" [label="Quench Reaction in Aliquot", style=filled, fillcolor="#FBBC05"]; "Prepare_Sample" [label="Prepare Sample for Analysis\n(Dilute, Filter)", style=filled, fillcolor="#FBBC05"]; "Analyze_Sample" [label="Analyze by HPLC/GC/NMR", style=filled, fillcolor="#34A853"]; "Determine_Conversion" [label="Determine % Conversion", style=filled, fillcolor="#34A853"]; "Reaction_Complete" [label="Reaction Complete?", shape=diamond, style=filled, fillcolor="#EA4335"]; "Workup" [label="Proceed to Workup", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Setup_Reaction"; "Setup_Reaction" -> "Take_Aliquot"; "Take_Aliquot" -> "Quench_Reaction" -> "Prepare_Sample" -> "Analyze_Sample" -> "Determine_Conversion" -> "Reaction_Complete"; "Reaction_Complete" -> "Workup" [label="Yes"]; "Reaction_Complete" -> "Take_Aliquot" [label="No"]; "Workup" -> "End"; }
Caption: General workflow for offline reaction monitoring.Quantitative Data Summary
The following table provides an example of a reversed-phase HPLC method suitable for monitoring the reduction of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Expected Retention Time (Starting Material) | ~ 8.5 min |
| Expected Retention Time (Product) | ~ 6.2 min |
Note: Retention times are estimates and will vary depending on the specific HPLC system and column.
Experimental Protocol: Offline HPLC Monitoring
This protocol outlines the steps for monitoring the reaction progress using HPLC.
-
Standard Preparation: Prepare stock solutions of your starting material and, if available, the purified product at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Calibration Curve: Create a calibration curve by making serial dilutions of the standard solutions and injecting them into the HPLC. Plot the peak area against concentration.
-
Reaction Sampling:
-
At designated time points (e.g., t = 0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of a suitable solvent (e.g., 1 mL of mobile phase) to prevent further reaction.[2]
-
-
Sample Preparation: If the reaction mixture contains solid particles, filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Analysis: Inject the prepared samples into the HPLC system running the established method.
-
Quantification:
-
Identify the peaks for the starting material and product based on their retention times.
-
Using the calibration curve, determine the concentration of the starting material and product in each sample.
-
Plot the concentration of the reactant and product over time to monitor the reaction progress.
-
References
-
Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available from: [Link]
-
Reaction Monitoring - Bruker. Available from: [Link]
-
In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube. Available from: [Link]
-
In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Available from: [Link]
-
ReactIR In Situ Spectroscopy - Mettler Toledo. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available from: [Link]
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HPLC Troubleshooting Guide. Available from: [Link]
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Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. Available from: [Link]
-
15N NMR Chemical Shifts of Ring Substituted Benzonitriles - PubMed. Available from: [Link]
-
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV - ResearchGate. Available from: [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. Available from: [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available from: [Link]
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
-
Ratiometric analysis of reversible thia-Michael reactions using nitrile-tagged molecules by Raman microscopy - The Royal Society of Chemistry. Available from: [Link]
-
Detection and determination of nitriles - ResearchGate. Available from: [Link]
-
-
analytical methods. Available from: [Link]
-
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MicroSolv. Available from: [Link]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]
-
Chromatography - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Available from: [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available from: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. Available from: [Link]
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Technical Support Center: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Welcome to the technical support guide for the synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with the nucleophilic aromatic substitution (SNAr) reaction used to synthesize this compound, with a specific focus on the critical role of base selection.
Introduction: The SNAr Reaction and the Importance of the Base
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a nucleophile (piperidine) displaces a leaving group (typically a halide like chloride or fluoride) on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) groups, which activate the ring towards nucleophilic attack.[1][2]
A base is a critical component in this reaction. Its primary role is to act as an acid scavenger, neutralizing the hydrohalic acid (e.g., HCl) that is formed as a byproduct. This prevents the protonation of the piperidine nucleophile, which would render it inactive.[3] The choice of base can profoundly impact reaction rate, yield, and purity by influencing factors like solubility, steric hindrance, and the potential for side reactions.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using standard bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Q1: My reaction with potassium carbonate is very slow or stalls completely. Why is this happening?
A1: The most likely culprit is poor solubility of potassium carbonate in common aprotic polar solvents like DMF, DMSO, or NMP.[4][5] K₂CO₃ is an inorganic salt with limited solubility in these media, meaning the effective concentration of the base in the solution is low. This leads to inefficient acid scavenging and a slow reaction rate. While vigorous stirring and high temperatures can help, they may not be sufficient to overcome this fundamental issue.
Q2: I'm observing significant hydrolysis of the nitrile group to a carboxamide. What's causing this side reaction?
A2: This is often caused by the presence of water in combination with a strong base, especially at elevated temperatures. Commercial grades of inorganic bases like K₂CO₃ can contain residual moisture. This water can hydrolyze the nitrile functional group, leading to the formation of 5-Nitro-2-(piperidin-1-yl)benzamide as a significant impurity, which can be difficult to separate from the desired product.
Q3: After work-up, I have difficulty removing the base and its corresponding salt from my product.
A3: This is a common issue with both inorganic and organic bases. Ammonium salts formed from tertiary amine bases (e.g., triethylammonium chloride from Et₃N) can sometimes be soluble in the organic extraction solvent, leading to contamination. Inorganic salts may precipitate during work-up, trapping the product and complicating filtration and extraction.
Troubleshooting Guide: Selecting an Alternative Base
When standard bases fail to deliver the desired outcome, switching to an alternative base can provide a robust solution. The choice of an alternative should be guided by the specific problem you are facing.
Problem 1: Poor Solubility and Low Reaction Rate
If your reaction is sluggish due to the low solubility of a base like K₂CO₃, the solution is to use a base with superior solubility in organic solvents.
Solution: Cesium Carbonate (Cs₂CO₃)
Cesium carbonate is a mild inorganic base with significantly higher solubility in aprotic solvents compared to potassium or sodium carbonate.[4][5] This increased solubility ensures a higher concentration of the base is available to participate in the reaction, often leading to dramatically increased reaction rates and higher yields, even at lower temperatures.[4][6][7] This phenomenon is often referred to as the "cesium effect," which stems from the large ionic radius and low charge density of the Cs⁺ ion.[4]
Comparative Data: Base Solubility and Performance
| Base | Solubility in DMF (g/100mL) | Typical Reaction Time | Typical Yield | Reference |
| K₂CO₃ | Low (~0.5 g/100mL) | 12-24 hours | 40-60% | [4] |
| Cs₂CO₃ | High (~30 g/100mL) | 2-6 hours | >90% | [4][5] |
Problem 2: Base-Induced Side Reactions (e.g., Hydrolysis)
For substrates that are sensitive to hydrolysis or other side reactions promoted by strong, nucleophilic bases, a non-nucleophilic organic base is a superior choice.
Solution 1: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a strong, non-nucleophilic organic base that is highly soluble in a wide range of organic solvents.[8][9][10] Its sterically hindered structure prevents it from acting as a nucleophile, thus minimizing side reactions.[8] DBU is particularly effective in promoting SNAr reactions, often providing high yields under mild conditions.[11][12][13]
Solution 2: 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge™)
Proton-Sponge™ is a unique organic superbase known for its high basicity in organic solvents coupled with extremely low nucleophilicity.[14][15] Its structure features two dimethylamino groups held in close proximity, which creates a "proton trap." This makes it an excellent acid scavenger for reactions with highly sensitive functional groups where even the slightest nucleophilic character from the base cannot be tolerated.[14][15][16]
Decision-Making Flowchart for Base Selection
Caption: Standard experimental workflow for the synthesis.
Protocol 1: Synthesis using Cesium Carbonate (Cs₂CO₃)
This protocol is recommended for overcoming slow reaction rates.
-
Preparation: To an oven-dried round-bottom flask, add 2-chloro-5-nitrobenzonitrile (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of substrate).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: Add piperidine (1.2 eq.) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x) to remove the DMF and cesium salts. [17]7. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
This protocol is ideal for reactions with base-sensitive functional groups.
-
Preparation: To a round-bottom flask, add 2-chloro-5-nitrobenzonitrile (1.0 eq.) and a suitable anhydrous solvent (e.g., Acetonitrile or Toluene, 5-10 mL per mmol of substrate).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add piperidine (1.2 eq.) followed by DBU (1.5 eq.) to the stirring solution via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove DBU, followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
4.3.11: Non-nucleophilic Brønsted-Lowry Superbases. (2022). Chemistry LibreTexts. [Link]
-
1,8-Bis(dimethylamino)naphthalene. Wikipedia. [Link]
-
CATALYSTS CESIUM. Chemetall. [Link]
-
The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Applications of caged-designed proton sponges in base-catalyzed transformations. ScienceDirect. [Link]
-
The Lloyd-Jones Research Group. University of Bristol. [Link]
-
Cesium Carbonate - Common Organic Chemistry. Organic Chemistry Data. [Link]
-
The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. National Institutes of Health (NIH). [Link]
-
Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. [Link]
-
Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. [Link]
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Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
-
What Is DBU In Organic Chemistry? YouTube. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
DBU – Knowledge and References. Taylor & Francis Online. [Link]
-
DBU: A Reaction Product Component. ResearchGate. [Link]
-
SNAr troubleshooting. Reddit. [Link]
-
A review on DBU-mediated organic transformations. ResearchGate. [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. [Link]
-
Polymers obtained by nucleophilic aromatic substitution, showing that... ResearchGate. [Link]
-
DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. MDPI. [Link]
-
Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]
-
Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. National Institutes of Health (NIH). [Link]
-
Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. ACS Publications. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]
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Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. PubMed. [Link]
- Preparation method of 5-nitro-2-aminopyridine.
- Process for the preparation of 2-amino-5-nitrobenzonitrile.
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Technical Support Center: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Introduction
Welcome to the technical support center for the synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the impact of temperature on this specific synthesis. The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, where the temperature is a critical parameter influencing reaction rate, yield, and purity.
The reaction involves the substitution of a leaving group (typically a halogen, such as fluorine or chlorine) on an aromatic ring activated by a strong electron-withdrawing group (in this case, a nitro group) with a nucleophile (piperidine).[1][2] The nitro group, positioned para to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack.[1][3]
This guide will delve into the nuances of temperature control during this synthesis, providing evidence-based recommendations and practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature for this reaction typically falls within the range of 70°C to 100°C .[2][4] However, the ideal temperature can vary depending on the specific starting material (e.g., 2-fluoro-5-nitrobenzonitrile vs. 2-chloro-5-nitrobenzonitrile), the solvent used, and the desired reaction time. For instance, a common protocol using 2-fluoro-5-nitrobenzonitrile and potassium carbonate as a base in DMF is heated to 80°C.[2] It is always recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.[5]
Q2: How does temperature affect the rate of the SNAr reaction?
As with most chemical reactions, increasing the temperature generally increases the rate of the SNAr reaction. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to undesirable side reactions and degradation of both reactants and products.[5][6]
Q3: What are the potential side reactions if the temperature is too high?
Elevated temperatures can promote several side reactions, significantly reducing the yield and purity of the desired product. These can include:
-
Self-condensation of the product: Although more common with other benzonitrile derivatives, high temperatures can potentially lead to self-condensation reactions.[6]
-
Degradation of the starting material or product: The nitro group, while activating, can also make the aromatic ring susceptible to decomposition at very high temperatures.
-
Reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures, leading to the formation of impurities that can react with the starting materials or product.
Q4: Can this reaction be performed at room temperature?
While some SNAr reactions can proceed at room temperature, particularly with highly activated substrates and strong nucleophiles, the reaction between 2-halo-5-nitrobenzonitrile and piperidine is generally slow at ambient temperatures.[7] Heating is typically required to achieve a reasonable reaction rate and completion within a practical timeframe.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low. | Incrementally increase the reaction temperature in 10°C intervals, monitoring the progress by TLC to find the optimal balance between reaction rate and side product formation. A typical range to explore is 70-100°C.[4][5] |
| Insufficient reaction time. | At a given temperature, ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material using TLC.[8] | |
| Poor solubility of reactants. | If reactants are not fully dissolved at the reaction temperature, the reaction rate will be slow. Consider switching to a solvent with better solubilizing properties for your specific reactants, such as DMF or DMSO.[5] | |
| Presence of Multiple Impurities in the Crude Product | Reaction temperature is too high. | Lower the reaction temperature to increase selectivity and minimize the formation of degradation products.[5][6] Even a small reduction in temperature can sometimes have a significant impact on purity. |
| Localized overheating. | Ensure uniform heating of the reaction mixture using a well-stirred oil bath or a heating mantle with a temperature controller. This prevents localized "hot spots" that can lead to decomposition.[9] | |
| Reaction Stalls Before Completion | Decomposition of the nucleophile (piperidine) at elevated temperatures. | While piperidine is relatively stable, prolonged heating at very high temperatures could lead to some degradation. Ensure you are using an appropriate excess of the nucleophile. If the reaction stalls, consider adding a fresh portion of piperidine. |
| Reversible reaction. | While the SNAr reaction is generally considered irreversible, at elevated temperatures, an equilibrium might be established. If the reaction stalls, allowing it to stir for a longer period at a slightly lower temperature might drive it to completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol outlines a general procedure for the synthesis of this compound from 2-fluoro-5-nitrobenzonitrile.
Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Add piperidine (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[2]
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
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Validation & Comparative
A Comparative Guide to 5-Nitro-2-(piperidin-1-yl)benzonitrile and Other Nitro-Containing Compounds for Researchers
In the landscape of medicinal chemistry and materials science, nitro-containing aromatic compounds represent a cornerstone for the development of novel therapeutic agents and functional materials. The electronic properties imparted by the nitro group, an exceptional electron-withdrawing moiety, profoundly influence molecular reactivity and biological activity. This guide provides an in-depth technical comparison of 5-Nitro-2-(piperidin-1-yl)benzonitrile against a selection of other significant nitro-containing compounds: 2-Amino-5-nitrobenzonitrile, 5-nitro-2-aminopyridine, and the notable pro-drug 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954).
This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative lens on the synthesis, spectroscopic properties, and biological performance of these molecules, supported by experimental data and detailed protocols.
Introduction: The Role of the Nitro Group in Aromatic Systems
The presence of a nitro group on an aromatic ring dramatically alters its electronic landscape, rendering the ring electron-deficient. This deactivation towards electrophilic substitution is conversely an activation for nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of many substituted aromatics. Furthermore, the nitro group is a known pharmacophore and toxicophore, with its biological effects often contingent on its enzymatic reduction within cells to reactive intermediates such as nitroso and hydroxylamine species.[1] These reactive metabolites can interact with cellular macromolecules, including DNA, leading to cytotoxic or other pharmacological effects.[1]
This guide will explore how variations in the aromatic core and the nature of other substituents modulate the properties and applications of these nitro-containing compounds.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthetic accessibility and physicochemical properties of a compound are critical determinants of its utility in research and development. This section compares the synthesis and key properties of our focus compounds.
Synthesis Strategies
The synthesis of these compounds primarily relies on two key reaction types: nucleophilic aromatic substitution (SNAr) and electrophilic nitration.
-
This compound is typically synthesized via an SNAr reaction between 2-chloro-5-nitrobenzonitrile and piperidine. The electron-withdrawing nitro group in the para position to the chlorine atom activates the aryl halide for nucleophilic attack by the secondary amine.
-
2-Amino-5-nitrobenzonitrile can also be prepared through SNAr, by reacting 2-chloro-5-nitrobenzonitrile with ammonia.[2] An alternative route involves the nitration of 2-aminobenzonitrile.
-
5-nitro-2-aminopyridine is commonly synthesized by the nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids.[3]
-
CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) synthesis is a multi-step process, often starting from 2,4-dinitrobenzoic acid, which is converted to the corresponding benzamide and then the aziridinyl group is introduced.
The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.
Table 1: Comparison of Synthetic Parameters
| Compound | Starting Materials | Reaction Type | Reported Yield | Reference |
| This compound | 2-chloro-5-nitrobenzonitrile, Piperidine | SNAr | Not specified in searches | - |
| 2-Amino-5-nitrobenzonitrile | 5-nitroanthranilic acid amide, Phosphorus oxychloride | Dehydration | 75.5% | [4] |
| 5-nitro-2-aminopyridine | 2-aminopyridine, Nitric acid, Sulfuric acid | Electrophilic Nitration | 91.67% | [5] |
| CB1954 | 2,4-dinitrobenzoic acid derivatives | Multi-step | Not specified in searches | - |
Physicochemical Properties
The physical properties of these compounds, such as melting point and solubility, are crucial for their handling, formulation, and biological activity.
Table 2: Physicochemical Properties
| Property | This compound | 2-Amino-5-nitrobenzonitrile | 5-nitro-2-aminopyridine | CB1954 |
| CAS Number | 32188-75-3[6] | 17420-30-3 | 4214-76-0[7] | 21919-05-1[8] |
| Molecular Formula | C₁₂H₁₃N₃O₂[6] | C₇H₅N₃O₂ | C₅H₅N₃O₂[7] | C₉H₈N₄O₅ |
| Molecular Weight | 231.25 g/mol [6] | 163.13 g/mol | 139.11 g/mol [7] | 252.18 g/mol [9] |
| Appearance | Not specified | Yellow to brown powder[2] | Yellow crystalline powder[3] | Not specified |
| Melting Point | 56-59 °C[10] | 200-207 °C | Not specified | Not specified |
| Solubility | Not specified | Sparingly soluble in water and ethanol; soluble in acetone, chloroform, and benzene[2] | Sparingly soluble in water[3] | Not specified |
Spectroscopic Characterization
Unambiguous characterization of molecular structure is paramount in chemical research. This section provides an overview of the expected spectroscopic signatures for the title compound and its comparators.
This compound
While a complete, unified set of spectroscopic data was not found in the searches, based on its structure and data from similar compounds, the following characteristics can be anticipated:
-
¹H NMR: Aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm). The piperidine protons would show characteristic multiplets in the aliphatic region (δ 1.5-3.5 ppm).
-
¹³C NMR: The carbon of the nitrile group would resonate around δ 115-120 ppm. Aromatic carbons would appear between δ 110-150 ppm, with the carbon attached to the nitro group being the most downfield. Piperidine carbons would be observed in the range of δ 20-50 ppm.
-
IR Spectroscopy: Characteristic peaks would include a strong band for the C≡N stretch (around 2220-2240 cm⁻¹), strong asymmetric and symmetric stretches for the NO₂ group (around 1520 and 1340 cm⁻¹, respectively), and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 231.
Comparative Spectroscopic Data
Table 3: Key Spectroscopic Data for Comparative Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| 2-Amino-5-nitrobenzonitrile | Aromatic protons and amine protons | Nitrile carbon, aromatic carbons | N-H, C≡N, NO₂ stretches | 163 [M]⁺ | [11] |
| 5-nitro-2-aminopyridine | Aromatic protons and amine protons | Aromatic carbons | N-H, NO₂ stretches | 139 [M]⁺ | [7][12] |
| CB1954 | Aromatic protons, amide protons, aziridine protons | Aromatic carbons, amide carbonyl, aziridine carbons | N-H, C=O, NO₂, aziridine stretches | 252 [M]⁺ | - |
Biological Activity and Performance: A Comparative Analysis
The true value of these compounds in a drug discovery context lies in their biological activity. This section compares their performance, with a focus on anticancer properties.
Mechanism of Action
The cytotoxicity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group to reactive species that can damage DNA and other cellular components.[1]
-
CB1954 is a classic example of a prodrug activated by nitroreductases.[9] The reduction of its 4-nitro group generates a potent DNA cross-linking agent.[8] Human cells generally have low levels of the necessary nitroreductases, making CB1954 selectively toxic to cells engineered to express these enzymes, a concept utilized in gene-directed enzyme prodrug therapy (GDEPT).[11]
-
The biological activities of This compound , 2-Amino-5-nitrobenzonitrile , and 5-nitro-2-aminopyridine are less well-defined in the provided search results, but their nitroaromatic core suggests a potential for bioreductive activation. Their overall activity will be modulated by the other functional groups present.
Comparative Cytotoxicity
Direct comparative studies of the cytotoxicity of these specific compounds are scarce in the literature. However, by compiling data from various studies, we can infer their relative potencies. It is crucial to note that comparing IC₅₀ values across different studies should be done with caution due to variations in cell lines, assay conditions, and exposure times.
Table 4: Cytotoxicity Data for Selected Nitro-Containing Compounds
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-5-nitrobenzonitrile | AGS (gastric cancer) | >50 µg/mL (cytotoxic at higher doses) | [7] |
| 5-nitro-2-aminopyridine | Not specified | Not specified | - |
| CB1954 | LS174T (human colon carcinoma) | 78 | [4] |
| CB1954 (with NTR) | HeLa (cervical cancer) | Effective at 12.5 and 25 µmol/l |
The data suggests that CB1954, especially when activated by nitroreductase, exhibits significant cytotoxicity. 2-Amino-5-nitrobenzonitrile also shows cytotoxic potential at higher concentrations. The lack of specific IC₅₀ data for this compound and 5-nitro-2-aminopyridine in the provided search results highlights a gap in the current understanding of their comparative efficacy.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Amino-5-nitrobenzonitrile from 5-Nitroanthranilic acid amide
This protocol is adapted from a patented procedure and offers a high-yield synthesis.[4]
Materials:
-
5-Nitroanthranilic acid amide
-
Phosphorus oxychloride
-
Methylene chloride
-
Water
Procedure:
-
To 30 parts of 5-nitroanthranilic acid amide, add 100 parts of phosphorus oxychloride.
-
Stir the mixture at 80-90 °C for 15 minutes.
-
Cool the reaction mixture.
-
Filter the precipitated solid by suction.
-
Wash the solid with methylene chloride.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the product to obtain 2-Amino-5-nitrobenzonitrile. Reported Yield: 75.5%[4]
Synthesis of 5-nitro-2-aminopyridine
This protocol is based on the nitration of 2-aminopyridine.[5]
Materials:
-
2-aminopyridine (0.2 mol)
-
1,2-dichloroethane (75.3 g)
-
Concentrated sulfuric acid/fuming nitric acid mixed acid (45.17 g)
-
Ice water
Procedure:
-
In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.
-
Slowly add 45.17 g of the mixed acid dropwise while keeping the temperature below 10 °C.
-
After the addition is complete, continue the reaction for 12 hours at 58 °C.
-
Cool the reaction mixture to room temperature.
-
Wash with water until the pH is 5.8.
-
Recover the 1,2-dichloroethane from the organic layer under reduced pressure.
-
Pour the residue into ice water to precipitate the product.
-
Filter the dark yellow precipitate, wash with water, and dry to obtain 5-nitro-2-aminopyridine. Reported Yield: 91.67%[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and evaluation of nitro-containing compounds.
Bioreductive Activation of Nitroaromatic Prodrugs
Caption: The mechanism of action for nitroaromatic prodrugs via bioreductive activation.
Conclusion
This comparative guide has provided a detailed analysis of this compound in the context of other structurally and functionally related nitro-containing compounds. The key takeaways for researchers are:
-
Synthetic Versatility: The synthesis of these compounds leverages fundamental organic reactions, offering accessible routes for further derivatization and library generation.
-
Structure-Property Relationships: The nature and position of substituents on the aromatic ring significantly impact the physicochemical and biological properties of these molecules.
-
Potential for Drug Discovery: The inherent biological activity of the nitroaromatic scaffold, particularly demonstrated by the prodrug CB1954, underscores the potential of this class of compounds in developing novel therapeutics, especially in oncology.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). Retrieved from [Link]
- Helsby, N. A., et al. (2004). 2-Amino metabolites are key mediators of CB 1954 and SN 23862 bystander effects in nitroreductase GDEPT. British Journal of Cancer, 90(6), 1084–1092.
- DE1957590B2. (1971). Process for the preparation of 2-amino-5-nitrobenzonitrile.
- de Oliveira, M. F., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216.
- Chen, L., et al. (2016). Combined antitumor activity of the nitroreductase/CB1954 suicide gene system and γ-rays in HeLa cells in vitro. Oncology Letters, 12(5), 3463–3468.
- CN104447522A. (2015). Preparation method of 5-nitro-2-aminopyridine.
- Knox, R. J., et al. (1993). CB 1954: from the Walker tumor to NQO2 and VDEPT. Current Pharmaceutical Design, 7(16), 1593-1613.
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PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
- Knox, R. J., et al. (1988). The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954). II. A new role for DT-diaphorase. Biochemical Pharmacology, 37(24), 4661–4669.
- Palmer, B. D., et al. (2003). Virus-directed, Enzyme Prodrug Therapy With Nitroimidazole Reductase: A Phase I and Pharmacokinetic Study of Its Prodrug, CB1954. Journal of Clinical Oncology, 21(8), 1547–1553.
- Grove, J. I., et al. (2007). Kinetic and structural characterisation of Escherichia coli nitroreductase mutants showing improved efficacy for the prodrug substrate CB1954. Journal of Molecular Biology, 368(3), 825–838.
- Misiaszek, R., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(11), 2097-2121.
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NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- N'gouan, A. J., et al. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2880.
- Al-Zoubi, R. M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3274.
- Boguszewska-Czubara, A., et al. (2018). The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. Organic Letters, 20(10), 2972–2975.
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ChemBK. (n.d.). 5-NITRO-2-PIPERIDINOBENZENECARBONITRILE. Retrieved from [Link]
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Semantic Scholar. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
- Clark, A. J., et al. (1995). Expression of the bacterial nitroreductase enzyme in mammalian cells renders them selectively sensitive to killing by the prodrug CB1954. Gene Therapy, 2(2), 121–126.
- El-Sayed, N. N. E., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 10839.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)benzonitrile Analogs
Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to explore unique chemical scaffolds that offer a rich tapestry of potential biological activities. The 5-Nitro-2-(piperidin-1-yl)benzonitrile core represents one such intriguing scaffold. While direct and extensive research on the structure-activity relationship (SAR) of this specific analog series is not yet prevalent in the public domain, we can, with a high degree of scientific confidence, infer a robust SAR profile by dissecting the contributions of its constituent chemical moieties: the piperidine ring, the benzonitrile core, and the nitro group. This guide, therefore, presents a comprehensive, albeit inferential, comparison of potential analogs based on established principles from related chemical series.[1][2]
The piperidine moiety is a well-established privileged scaffold in drug discovery, known to enhance a molecule's druggability by improving its pharmacokinetic properties.[1] The benzonitrile group, on the other hand, is a versatile pharmacophore, with the nitrile group capable of acting as a hydrogen bond acceptor or being involved in covalent interactions. Finally, the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the aromatic ring and may also play a role in the molecule's mechanism of action or metabolic fate.
This guide will systematically explore the hypothetical SAR of this compound analogs, drawing parallels from existing literature on related compounds to provide a predictive framework for designing and optimizing novel therapeutic agents based on this scaffold.
Part 1: The Piperidine Moiety - A Versatile Handle for Potency and Selectivity
The piperidine ring is a cornerstone of many approved drugs, offering a three-dimensional structure that can be strategically modified to optimize interactions with biological targets.[1][2] In the context of the this compound scaffold, substitutions on the piperidine ring are anticipated to be a primary driver of potency and selectivity.
Key SAR Insights for Piperidine Modifications:
-
Substitution Position: The position of substitution on the piperidine ring is critical. Based on studies of other piperidine-containing compounds, substitutions at the 3- and 4-positions are often well-tolerated and provide vectors for introducing additional functionality to probe the target's binding pocket.
-
Nature of Substituents: The nature of the substituent can dramatically alter the compound's properties.
-
Alkyl Groups: Small alkyl groups (e.g., methyl, ethyl) can enhance lipophilicity and may improve cell permeability.
-
Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups can lead to beneficial π-π stacking or other specific interactions with the target protein. For instance, in a series of piperidine derivatives, the presence of an aromatic group was found to be favorable for inhibitory activity.[3]
-
Polar Groups: The incorporation of polar groups, such as hydroxyl or amino groups, can improve aqueous solubility and provide additional hydrogen bonding opportunities.
-
Hypothetical SAR Comparison for Piperidine Analogs:
| Analog | Modification on Piperidine Ring | Predicted Impact on Activity | Rationale |
| Parent | Unsubstituted | Baseline activity | Reference compound. |
| Analog 1 | 4-Methyl | Potential moderate increase in potency | Increased lipophilicity may enhance target engagement. |
| Analog 2 | 4-Phenyl | Potential significant increase in potency | Aromatic ring can engage in additional binding interactions. |
| Analog 3 | 4-Hydroxyphenyl | Potential for improved potency and selectivity | Phenolic hydroxyl can act as a hydrogen bond donor/acceptor. |
| Analog 4 | 4-(Aminomethyl) | Potential for improved solubility and potency | Amine group can form salt bridges and improve pharmacokinetics. |
Part 2: The Benzonitrile Core - Fine-Tuning Electronic and Steric Properties
The 2-aminobenzonitrile scaffold is a common feature in a variety of bioactive molecules, including kinase inhibitors and antiviral agents.[4][5] The nitrile group is a key pharmacophoric element, and its interplay with other substituents on the aromatic ring dictates the molecule's overall electronic and steric profile.
Key SAR Insights for Benzonitrile Modifications:
-
Nitrile Group: The nitrile group is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. Its presence is likely crucial for the biological activity of the scaffold.
-
Substituent Effects: The position and nature of other substituents on the benzonitrile ring will modulate the molecule's electronic properties and its ability to fit into a binding pocket.
-
Electron-Donating Groups (EDGs): EDGs such as methoxy or amino groups will increase the electron density of the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): In addition to the existing nitro group, other EWGs like halogens can further decrease the ring's electron density.
-
Hypothetical SAR Comparison for Benzonitrile Analogs:
| Analog | Modification on Benzonitrile Ring | Predicted Impact on Activity | Rationale |
| Parent | 5-Nitro | Baseline activity | Reference compound. |
| Analog 5 | 4-Fluoro-5-nitro | Potential increase in potency | Fluorine can enhance binding affinity through electrostatic interactions. |
| Analog 6 | 4-Methoxy-5-nitro | Potential decrease in potency | The electron-donating methoxy group may be electronically unfavorable. |
| Analog 7 | 3-Chloro-5-nitro | Potential for altered selectivity | The position of the halogen may direct the molecule to a different binding mode. |
Part 3: The Nitro Group - A Potent Modulator with a Cautionary Note
The nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the benzonitrile ring. Its presence can be critical for activity, but it also raises potential toxicological concerns due to its potential for metabolic reduction to reactive intermediates.
Key SAR Insights for the Nitro Group:
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group can enhance the acidity of N-H protons or the electrophilicity of the aromatic ring, which may be important for target binding.
-
Metabolic Activation: In some cases, nitroaromatic compounds can be reduced by cellular reductases to form cytotoxic species. This is a critical consideration in drug design and development.[6]
-
Replacement Strategies: If the nitro group is found to be essential for activity but also a source of toxicity, it may be replaced with other electron-withdrawing bioisosteres, such as a cyano or a sulfone group.
Workflow for Assessing the Role of the Nitro Group:
Caption: Workflow for evaluating the role of the nitro group.
Part 4: Experimental Protocols
General Synthesis of this compound Analogs:
A common synthetic route to this class of compounds involves a nucleophilic aromatic substitution (SNAr) reaction.
Step 1: Synthesis of 2-Fluoro-5-nitrobenzonitrile
-
To a solution of 2-fluoro-5-nitroaniline in a suitable solvent (e.g., acetonitrile), add a diazotizing agent (e.g., sodium nitrite in aqueous HCl) at 0°C.
-
After stirring for 30 minutes, add a solution of copper(I) cyanide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and purify by column chromatography.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of 2-fluoro-5-nitrobenzonitrile in a polar aprotic solvent (e.g., DMSO or DMF), add the desired substituted piperidine (1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equivalents).
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and purify by column chromatography to yield the desired this compound analog.
General Kinase Inhibition Assay Protocol:
Given that many piperidine and benzonitrile-containing molecules are kinase inhibitors, a representative in vitro kinase inhibition assay is described below.
Materials:
-
Kinase of interest (e.g., a specific tyrosine kinase)
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the kinase, and the test compound at various concentrations.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by adding the detection reagent and measuring the signal (e.g., fluorescence, luminescence, or absorbance) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Part 5: Integrated SAR and Future Directions
By integrating the SAR insights from the individual components, we can construct a holistic, albeit hypothetical, SAR model for the this compound scaffold.
Integrated SAR Workflow:
Caption: Integrated SAR workflow for analog design.
Future Directions: The logical next step is to synthesize a focused library of analogs based on the hypothetical SAR presented in this guide. This library should systematically probe the effects of substitutions on the piperidine ring and the benzonitrile core. The biological activity of these compounds should be evaluated in a panel of relevant assays to identify initial lead compounds. Subsequent lead optimization efforts can then focus on fine-tuning the properties of these initial hits to develop potent, selective, and safe drug candidates.
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A Comparative Guide to the Biological Activity of 5-Nitro-2-(piperidin-1-yl)benzonitrile and Structurally Related Analogs
This guide provides a comprehensive analysis of the potential biological activity of 5-Nitro-2-(piperidin-1-yl)benzonitrile. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes findings from structurally similar molecules to forecast its activity profile and guide future research.[1] We will delve into the known biological effects of its core components—the nitrobenzonitrile scaffold and the piperidine moiety—to build a robust, data-driven comparison.
Introduction to this compound
This compound is a synthetic organic compound characterized by a benzonitrile ring substituted with a nitro group at the 5-position and a piperidine ring at the 2-position. The presence of these functional groups suggests a potential for significant biological activity, as both nitroaromatics and piperidine-containing molecules are well-represented in pharmacologically active agents.[1] The electron-withdrawing nitro group and the versatile piperidine ring can influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.
Comparative Analysis of Biological Activity
To predict the biological activity of this compound, we will examine experimental data from compounds with structural similarities. The analysis is segmented based on the core structural motifs.
The Nitrobenzonitrile Core: Cytotoxicity and Genotoxicity
The foundational benzonitrile and nitrobenzene structures have been investigated for their toxicological profiles. Studies have shown that both nitrobenzene and benzonitrile can induce micronuclei in V79 cells, indicating a potential for chromosomal damage.[2] These effects were characterized as aneugenic, suggesting interference with the cellular spindle apparatus during mitosis.[2] While no direct cytotoxicity was observed in terms of Neutral Red uptake at concentrations up to 1 mM, aneugenic effects were noted at much lower concentrations (as low as 0.01 µM).[2]
Furthermore, various substituted benzonitrile derivatives, particularly those used as herbicides like bromoxynil and ioxynil, have demonstrated significant cytotoxic effects on human cell lines such as Hep G2 (liver) and HEK293T (kidney).[3][4]
A key comparator is 2-amino-5-nitrobenzonitrile , which is structurally very similar to our target compound (differing by an amino group instead of a piperidinyl group at the 2-position). A study on the AGS human gastric adenocarcinoma cell line revealed that 2-amino-5-nitrobenzonitrile exhibits cytotoxic and antiproliferative effects at concentrations of 50 µg/mL and higher.[5] However, it did not show toxic effects on healthy HUVEC cells at the tested doses, suggesting some level of cancer cell selectivity.[5]
Table 1: Cytotoxicity Data for Benzonitrile Analogs
| Compound | Cell Line(s) | Observed Effect | Effective Concentration | Citation |
| Nitrobenzene | V79 | Aneugenic | 0.01 µM | [2] |
| Benzonitrile | V79 | Aneugenic | 0.01 µM | [2] |
| Bromoxynil | Hep G2, HEK293T | High cytotoxicity | Not specified | [3][4] |
| Ioxynil | Hep G2, HEK293T | High cytotoxicity | Not specified | [3][4] |
| 2-amino-5-nitrobenzonitrile | AGS | Cytotoxic & Antiproliferative | ≥ 50 µg/mL | [5] |
The Piperidine Moiety: A Privileged Scaffold in Bioactive Compounds
The piperidine ring is a common feature in many pharmaceuticals and biologically active molecules, valued for its ability to modulate physicochemical properties and interact with various biological targets. Piperidine derivatives have been reported to possess a wide range of activities, including antimicrobial and antioxidant effects.[6] For instance, certain piperidine derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7]
Combined Scaffolds: Insights from Piperidinyl-Nitroaromatics
While data on this compound is scarce, the broader class of 2-(cyclic amino)-5-nitrobenzonitrile derivatives is recognized for its potential pharmacological relevance due to the combination of a nitroaromatic system and a cyclic amine.[1] The interplay between these two moieties is likely to be critical in defining the biological activity of the target compound.
Structure-Activity Relationship (SAR) and Predicted Activity Profile
Based on the available data, we can construct a preliminary structure-activity relationship and predict the potential biological activities of this compound.
-
Anticancer Potential: The demonstrated cytotoxic and antiproliferative activity of 2-amino-5-nitrobenzonitrile against AGS cancer cells is a strong indicator that this compound may also possess anticancer properties.[5] The replacement of the amino group with a piperidinyl group could modulate this activity. The piperidine ring may alter the compound's solubility, cell permeability, and binding affinity to intracellular targets. The aneugenic properties of the benzonitrile and nitrobenzene cores further support the potential for interference with cell division in cancer cells.[2] Some 2-phenylacrylonitrile derivatives, which also contain a nitrile group, have been shown to act as potent tubulin inhibitors, arresting the cell cycle in the G2/M phase.[8]
-
Antimicrobial Potential: The presence of both a nitroaromatic group and a piperidine ring suggests a potential for antimicrobial activity. Nitroaromatic compounds are known for their antimicrobial effects, and piperidine derivatives have also been shown to inhibit the growth of various microbes.[6][7]
The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound, based on the activities of its analogs.
Caption: Hypothetical workflow for investigating the biological activity of this compound.
Experimental Protocols
For researchers interested in validating the predicted biological activities of this compound, the following established protocols are recommended.
MTT Cell Viability Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., AGS, Hep G2, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as both an anticancer and an antimicrobial agent. The cytotoxic and antiproliferative effects of the closely related 2-amino-5-nitrobenzonitrile, combined with the known genotoxicity of the nitrobenzonitrile core and the pharmacological prevalence of the piperidine moiety, suggest that this compound is a promising candidate for further biological evaluation. The experimental protocols outlined in this guide provide a clear path for researchers to undertake this important validation work.
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Ismail, M. M. F., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]
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A Comparative Guide to the In Vitro ADMET Profile of 5-Nitro-2-(piperidin-1-yl)benzonitrile
This guide provides a comprehensive analysis of the anticipated in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound, 5-Nitro-2-(piperidin-1-yl)benzonitrile. In the absence of direct experimental data for this specific molecule, this document serves as a predictive and comparative framework for researchers, scientists, and drug development professionals. By examining its structural features and comparing it with established compounds, we can forecast its likely developability profile and outline the essential experimental workflows required for its empirical validation.
The early assessment of ADMET properties is a cornerstone of modern drug discovery, enabling the timely identification of potential liabilities that could lead to costly late-stage failures.[1] Robust in vitro assays provide critical data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ensuring that only the most promising candidates advance toward clinical evaluation.[2] This guide is structured to provide both predictive insights and practical, detailed methodologies for the in vitro characterization of this and similar novel chemical entities.
Compound Profile: this compound
A thorough understanding of a compound's structure is fundamental to predicting its ADMET profile. This compound incorporates several key functional groups that are known to influence pharmacokinetic and toxicological properties:
-
Piperidine Ring: This saturated heterocycle is a common motif in approved drugs, often imparting favorable properties such as improved solubility and metabolic stability.[3][4] However, its basic nitrogen can influence pKa and potential for lysosomal trapping.
-
Nitroaromatic Group: The presence of a nitro group on the benzene ring is a potential metabolic liability. Nitro reduction is a common metabolic pathway that can lead to the formation of reactive intermediates, which may, in some cases, be associated with toxicity.
-
Benzonitrile Moiety: The nitrile group is generally considered metabolically stable, although it can influence the electronic properties and overall lipophilicity of the molecule.
Based on these structural features, we can form initial hypotheses about the compound's ADMET characteristics, which must be tested empirically.
Comparative Analysis of Predicted ADMET Properties
To provide context for the potential ADMET profile of this compound, the following table compares its predicted properties with those of known kinase inhibitors that share some structural similarities, such as the inclusion of a piperidine-like moiety or being orally administered small molecules. It is important to note that these are high-level comparisons and direct experimental data is required for definitive characterization.[5][6][7][8]
| Property | This compound (Predicted) | Bosutinib (Experimental/Known) | Ruxolitinib (Experimental/Known) | Desired Range for Oral Drugs |
| Aqueous Solubility | Low to Moderate | pH-dependent, low | Low | > 10 µM |
| Permeability (Papp) | Moderate to High | High | High | High (>5 x 10⁻⁶ cm/s) |
| Metabolic Stability (HLM) | Moderate to High Clearance | Primarily metabolized by CYP3A4 | Primarily metabolized by CYP3A4/2C9 | Low to Moderate Clearance |
| CYP450 Inhibition | Potential for CYP inhibition | Inhibitor of P-gp and CYP3A4 | Unlikely inhibitor at clinical concentrations | IC50 > 10 µM |
| Cytotoxicity (HepG2) | Potential for cytotoxicity due to nitro group | Moderate | Low | CC50 > 50 µM |
This table is for illustrative purposes. The properties of this compound are predictive and require experimental validation.
Experimental Protocols for In Vitro ADMET Profiling
The following section details the step-by-step methodologies for key in vitro ADMET assays. These protocols are designed to be self-validating through the inclusion of appropriate controls and are aligned with industry standards and regulatory guidance.[9][10][11]
Workflow for Tiered In Vitro ADMET Screening
A tiered approach to in vitro ADMET screening is often employed to efficiently triage compounds. Early, high-throughput assays are used to filter large numbers of compounds, with more complex, lower-throughput assays reserved for the most promising candidates.
Caption: Tiered workflow for in vitro ADMET profiling.
Kinetic Solubility Assay (Turbidimetric Method)
-
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is indicative of its dissolution rate.[12][13][14][15]
-
Causality: Poor solubility can limit absorption and lead to inconsistent results in other in vitro assays. This high-throughput assay is crucial for early-stage screening.
-
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear 96-well analysis plate.
-
Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve final compound concentrations ranging from 1 to 200 µM with a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The lowest concentration at which a significant increase in absorbance is observed is reported as the kinetic solubility.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, modeling transcellular absorption.[16][17][18][19][20]
-
Causality: This assay isolates passive diffusion, providing a rapid and cost-effective prediction of a compound's ability to cross biological membranes without the complexities of active transport.[16]
-
Protocol:
-
Prepare a 10 mg/mL lecithin in dodecane solution.
-
Coat the filter of a 96-well donor plate with 5 µL of the lecithin solution and allow the solvent to evaporate.
-
Fill the wells of a 96-well acceptor plate with 300 µL of PBS, pH 7.4.
-
Prepare a 200 µM solution of the test compound in PBS, pH 7.4.
-
Add 200 µL of the test compound solution to each well of the coated donor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate with shaking for 16-18 hours at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time)
-
Caco-2 Permeability Assay
-
Objective: To evaluate the bidirectional permeability of a compound across a monolayer of human intestinal Caco-2 cells, which models human intestinal absorption and can identify substrates of efflux transporters.[21][22][23][24][]
-
Causality: Caco-2 cells form tight junctions and express transporters, providing a more physiologically relevant model of intestinal absorption than PAMPA.[22]
-
Protocol:
-
Seed Caco-2 cells onto 24-well Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound (typically at 10 µM) to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.
-
Calculate the Papp values for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.
-
Liver Microsomal Stability Assay
-
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[26][27][28][29][30]
-
Causality: High metabolic clearance in the liver is a major reason for poor oral bioavailability. This assay helps to predict in vivo hepatic clearance.[28]
-
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer (100 mM, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration of 1 µM) and an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[30]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.
-
Cytochrome P450 Inhibition Assay
-
Objective: To assess the potential of a compound to inhibit the major drug-metabolizing CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[9][31][32][33][34]
-
Causality: Inhibition of CYPs can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[32] Regulatory agencies require DDI liability to be assessed.[9]
-
Protocol:
-
In a 96-well plate, incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Add the test compound at a range of concentrations (e.g., 0.1 to 100 µM).
-
Initiate the reaction by adding an NADPH-regenerating system and incubate at 37°C for a specified time.
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a dose-response curve.
-
HepG2 Cytotoxicity Assay
-
Objective: To evaluate the potential of a compound to cause cytotoxicity in human liver-derived HepG2 cells.[35][36][37][38]
-
Causality: Drug-induced liver injury (DILI) is a major safety concern. The HepG2 cell line is a widely used in vitro model for preliminary hepatotoxicity screening.[38]
-
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 10,000 cells per well and allow them to attach overnight.
-
Treat the cells with the test compound over a range of concentrations for 24 to 72 hours.
-
After the incubation period, assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively.[35]
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
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A Comparative Guide to the Cytotoxicity of 5-Nitro-2-(piperidin-1-yl)benzonitrile and Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 5-Nitro-2-(piperidin-1-yl)benzonitrile. As robust public data on the cytotoxic profile of this specific molecule is limited, we present a detailed, field-proven experimental design for its characterization and comparison against two widely-used chemotherapeutic agents: Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and drug development professionals seeking to investigate new chemical entities for oncology applications.
Introduction: The Rationale for Investigation
The chemical scaffold of this compound, featuring a nitro-substituted benzonitrile core with a piperidine moiety, suggests potential bioactivity. The nitrile group is a key functional group in several approved pharmaceuticals[1], and piperidine rings are common in CNS-active and other therapeutic agents. Furthermore, various derivatives of quinoline and piperazine, which share structural similarities, have demonstrated promising anticancer activities.[2][3][4][5] The electron-withdrawing nitro group can also influence molecular interactions and metabolic stability.[6] These structural alerts warrant a thorough investigation into the compound's potential as a cytotoxic agent.
This guide outlines a head-to-head comparison with Doxorubicin and Cisplatin, two cornerstones of cancer chemotherapy with well-understood, albeit distinct, mechanisms of action. Doxorubicin, an anthracycline antibiotic, primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[7][][9][10][11] Cisplatin, a platinum-based drug, forms covalent adducts with DNA, causing cross-links that disrupt DNA replication and trigger cell death.[12][13][14][15][16] By comparing our compound of interest to these standards, we can benchmark its potency and gain initial insights into its potential mechanism.
Experimental Design: A Validated Workflow for Cytotoxicity Profiling
To ensure the generation of reliable and reproducible data, a multi-assay, multi-cell line approach is essential. This workflow is designed to not only quantify cytotoxicity but also to provide clues about the underlying mechanism of cell death.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Cell Line Selection
The choice of cell lines is critical for understanding the breadth of a compound's activity. A standard panel should include representatives from different cancer types:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
These lines are well-characterized and widely used in anticancer drug screening, providing a solid basis for comparison with existing literature.
Comparator Compounds
-
Doxorubicin: A potent cytotoxic agent with a broad spectrum of activity.[17] It serves as a high-potency positive control.
-
Cisplatin: A standard of care for numerous solid tumors, providing a different mechanistic benchmark.[18]
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and ensuring a quantitative readout.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[19] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[20][21] It is a reliable indicator of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the final reading.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Sample Collection: Centrifuge the plates at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.
Hypothetical Data Presentation and Interpretation
The data generated from these assays should be presented clearly to allow for straightforward comparison.
Table 1: Comparative IC50 Values (µM) after 72-hour treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | 0.15 | 0.25 | 0.10 |
| Cisplatin | 5.2 | 8.5 | 3.8 |
Interpretation: The IC50 values will provide a direct measure of the cytotoxic potency of this compound. A lower IC50 value indicates higher potency. Comparing these values across different cell lines can reveal potential selectivity. For instance, a significantly lower IC50 in one cell line compared to others might suggest a dependency on a specific molecular pathway active in that cell type. The comparison with Doxorubicin and Cisplatin will contextualize its potency against established clinical agents.
Potential Mechanisms and Future Directions
While the proposed experiments focus on quantifying cytotoxicity, the results can guide further mechanistic studies. The chemical structure of this compound does not immediately suggest a DNA-intercalating mechanism like Doxorubicin. The presence of the nitrile and piperidine moieties could suggest interactions with specific enzymes or signaling pathways.
A plausible hypothesis is that the compound could interfere with critical cellular signaling pathways involved in proliferation and survival, such as the PI3K/Akt or MAPK pathways.
Caption: Hypothesized signaling pathway inhibition.
Future experimental steps should include:
-
Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: Using methods like Annexin V/PI staining to confirm if the observed cytotoxicity is due to programmed cell death.
-
Western Blotting: To probe the activity of key proteins in signaling pathways like Akt and MAPK.
By following this structured and comparative approach, researchers can robustly characterize the cytotoxic profile of this compound and determine its potential for further development as an anticancer agent.
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A Comparative Guide to the Metabolic Stability of 5-Nitro-2-(piperidin-1-yl)benzonitrile and Its Bioisosteric Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides an in-depth analysis of the anticipated metabolic stability of 5-Nitro-2-(piperidin-1-yl)benzonitrile, a representative nitroaromatic compound. Due to the well-documented metabolic liabilities associated with the nitroaromatic moiety, this guide also presents a comparative assessment with two rationally designed alternatives, wherein the nitro group is replaced by bioisosteres known to enhance metabolic stability: the trifluoromethyl and pentafluorosulfanyl groups.
The inherent reactivity of the nitro group often renders it susceptible to enzymatic reduction, a metabolic pathway that can lead to the formation of potentially toxic hydroxylamine and amino metabolites.[4][5] This metabolic activation is a significant concern in drug development, prompting medicinal chemists to explore bioisosteric replacements that mimic the desirable electronic properties of the nitro group while mitigating its metabolic risks.[6][7][8][9]
This guide will delve into the probable metabolic pathways of this compound, detail the standard experimental protocols for assessing metabolic stability in vitro, and provide a comparative framework for evaluating its performance against its trifluoromethyl and pentafluorosulfanyl analogs.
Anticipated Metabolic Liabilities of this compound
The chemical structure of this compound presents two primary sites for metabolic transformation: the nitro group and the piperidine ring.
1. Nitroreduction: The nitroaromatic group is a well-known substrate for a variety of reductase enzymes, including NADPH:cytochrome P450 oxidoreductase and other flavoenzymes.[4] This reductive pathway proceeds through a six-electron reduction to sequentially form nitroso, N-hydroxylamino, and ultimately amino functional groups.[4] The intermediate N-hydroxylamino metabolite is often implicated in toxicological outcomes, including mutagenicity and carcinogenicity, due to its ability to form adducts with DNA.[4][10] This metabolic pathway is a significant liability for nitroaromatic-containing drug candidates.
2. Piperidine Ring Oxidation: The piperidine moiety is also susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[11] Common metabolic transformations of piperidine rings include N-dealkylation and ring hydroxylation at various positions. These oxidative processes can lead to the formation of more polar metabolites that are more readily excreted.
Given these potential metabolic pathways, it is anticipated that this compound will exhibit moderate to high metabolic clearance, driven primarily by nitroreduction.
Bioisosteric Replacement: A Strategy for Enhancing Metabolic Stability
To address the metabolic liabilities of the nitro group, medicinal chemists often employ the strategy of bioisosteric replacement. This involves substituting a functional group with another that has similar physicochemical properties, with the aim of improving the compound's disposition. For the electron-withdrawing nitro group, two common bioisosteres are the trifluoromethyl (-CF3) and pentafluorosulfanyl (-SF5) groups.[6][7][8][9][12]
Comparative Compounds:
-
Alternative 1 (CF3-analog): 5-(Trifluoromethyl)-2-(piperidin-1-yl)benzonitrile
-
Alternative 2 (SF5-analog): 5-(Pentafluorosulfanyl)-2-(piperidin-1-yl)benzonitrile
The trifluoromethyl group is a well-established bioisostere for the nitro group and has been shown to improve the metabolic stability of various compounds.[7][8][9] The pentafluorosulfanyl group is a more recent addition to the medicinal chemist's toolkit, offering a unique combination of steric and electronic properties that can further enhance metabolic stability and other ADME properties.[6]
Experimental Evaluation of Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro using subcellular fractions of liver homogenate, such as liver microsomes or S9 fractions.[1][13] These fractions contain a rich complement of drug-metabolizing enzymes.[2][3][14]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450s.[2][3] This assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance.[3]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with liver microsomes (e.g., rat or human, at a final protein concentration of 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. From this, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Diagram of Liver Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
In Vitro Metabolic Stability Assay Using S9 Fraction
The S9 fraction is the post-mitochondrial supernatant of a liver homogenate and contains both microsomal and cytosolic enzymes.[13] This allows for the evaluation of both Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation, sulfation) metabolism, providing a more comprehensive assessment of a compound's metabolic fate.[13][15][16]
Experimental Protocol: S9 Fraction Stability Assay
-
Preparation of Incubation Mixture: Similar to the microsomal assay, combine the test compound (1 µM) with the S9 fraction (e.g., 1 mg/mL protein) in a suitable buffer.
-
Cofactor Supplementation: To assess both Phase I and Phase II metabolism, supplement the incubation mixture with a cocktail of cofactors, including NADPH (for Phase I), UDPGA (for glucuronidation), and PAPS (for sulfation).
-
Pre-incubation, Reaction Initiation, Sampling, and Termination: Follow the same procedures as outlined in the liver microsomal stability assay.
-
LC-MS/MS Analysis and Data Analysis: Analyze the samples and calculate the metabolic stability parameters (t1/2 and CLint) as described previously.
Diagram of S9 Fraction Stability Assay Workflow
Caption: Workflow for the in vitro S9 fraction stability assay.
Comparative Analysis and Expected Outcomes
The following table summarizes the anticipated metabolic stability profiles of this compound and its bioisosteric analogs. The expected outcomes are based on the known metabolic liabilities of the nitro group and the documented improvements in stability conferred by the trifluoromethyl and pentafluorosulfanyl groups.
| Compound | Key Functional Group | Primary Anticipated Metabolic Pathways | Expected In Vitro Half-life (t1/2) | Expected Intrinsic Clearance (CLint) | Rationale for Expected Stability |
| This compound | Nitro (-NO2) | Nitroreduction, Piperidine Oxidation | Short to Moderate | High | The nitro group is highly susceptible to enzymatic reduction, leading to rapid clearance.[4][5] |
| 5-(Trifluoromethyl)-2-(piperidin-1-yl)benzonitrile | Trifluoromethyl (-CF3) | Piperidine Oxidation | Moderate to Long | Low to Moderate | The trifluoromethyl group is significantly more resistant to metabolism than the nitro group, leading to improved stability.[7][8][9] |
| 5-(Pentafluorosulfanyl)-2-(piperidin-1-yl)benzonitrile | Pentafluorosulfanyl (-SF5) | Piperidine Oxidation | Long | Low | The pentafluorosulfanyl group is exceptionally stable to metabolic transformations, often resulting in a significant increase in metabolic stability.[6] |
Conclusion
The metabolic stability of a drug candidate is a critical determinant of its clinical success. While this compound possesses a pharmacophore of interest, the presence of the nitroaromatic moiety raises significant concerns regarding its metabolic fate and potential for toxicity. The strategic application of bioisosteric replacement, substituting the nitro group with either a trifluoromethyl or a pentafluorosulfanyl group, presents a rational approach to mitigate these risks.
The experimental protocols detailed in this guide for liver microsome and S9 fraction stability assays provide a robust framework for the empirical evaluation of these compounds. It is anticipated that the trifluoromethyl and, to an even greater extent, the pentafluorosulfanyl analogs will demonstrate superior metabolic stability compared to the parent nitro compound. These findings would provide a strong rationale for prioritizing the development of the more metabolically robust analogs, thereby increasing the probability of advancing a safe and efficacious drug candidate.
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Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2013). The Open Drug Metabolism Journal, 7, 1-8. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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S9 Stability Assay - Creative Bioarray. (n.d.). Retrieved January 11, 2026, from [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. (2019). ACS Publications. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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2 Metabolic activation pathways leading to mutation in nitro-aromatic... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Retrieved January 11, 2026, from [Link]
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The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica, 69(3), 345-361. [Link]
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Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism. (2023, August 20). LinkedIn. [Link]
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Pharmacokinetics of nitroxide NMR contrast agents - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. [Link]
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(PDF) Metabolic stability and its role in the discovery of new chemical entities. (n.d.). Retrieved January 11, 2026, from [Link]
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Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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Towards Metabolically Stable 5-HT7 Receptor Ligands: A Study on 1-arylpiperazine Derivatives and Related Isosters - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Consideration of Pharmacokinetic Pharmacodynamic Relationships in the Discovery of New Pain Drugs - NCBI. (n.d.). Retrieved January 11, 2026, from [Link]
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Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
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Metabolism of derivatives of toluene. 6. Tolunitriles, benzonitrile and some related compounds - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Synthetic Routes of 5-Nitro-2-(piperidin-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(piperidin-1-yl)benzonitrile is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of a variety of therapeutic agents. The presence of the nitro group, a versatile functional group, allows for further chemical modifications, while the piperidine moiety can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The efficiency and cost-effectiveness of the synthesis of this intermediate are therefore of critical importance in the drug development pipeline.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound, focusing on the widely employed nucleophilic aromatic substitution (SNAr) pathway. We will delve into a comparative analysis of two common starting materials: 2-chloro-5-nitrobenzonitrile and 2-fluoro-5-nitrobenzonitrile. This analysis is supported by a discussion of the underlying reaction mechanism, experimental data, and practical considerations for laboratory and large-scale synthesis.
The Core of the Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry and involves the displacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.
In the case of this compound synthesis, the potent electron-withdrawing nitro group (-NO₂) at the para position to the halogen leaving group (chlorine or fluorine) is crucial for activating the benzene ring towards nucleophilic attack by piperidine.
The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile (piperidine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (halide ion), yielding the final substituted product.
Caption: General mechanism of the SNAr reaction for the synthesis of this compound.
Comparative Analysis of Synthetic Routes
The two principal routes for the synthesis of this compound via SNAr differ in the choice of the halogen leaving group on the starting benzonitrile derivative. We will compare the use of 2-chloro-5-nitrobenzonitrile and 2-fluoro-5-nitrobenzonitrile.
Route 1: The Chloro-Route - Synthesis from 2-Chloro-5-nitrobenzonitrile
This is a common and economically viable route due to the ready availability and lower cost of 2-chloro-5-nitrobenzonitrile. The reaction proceeds by heating 2-chloro-5-nitrobenzonitrile with piperidine in a suitable polar aprotic solvent, typically in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Reaction Scheme:
Caption: Synthesis of this compound from 2-chloro-5-nitrobenzonitrile.
Detailed Experimental Protocol (Adapted from a similar large-scale synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile[1]):
-
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Add piperidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration and wash with water to remove inorganic salts and residual DMF.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Expertise & Experience Insights:
The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the cationic species and accelerates the reaction rate. Potassium carbonate is a cost-effective and efficient base for this transformation. While this route is reliable, it may require higher temperatures and longer reaction times compared to the fluoro-route due to the lower reactivity of the chloride leaving group.
Route 2: The Fluoro-Route - Synthesis from 2-Fluoro-5-nitrobenzonitrile
From a chemical reactivity standpoint, the fluoro-route is often superior. The high electronegativity of the fluorine atom makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to faster reaction rates and allows for milder reaction conditions.
Reaction Scheme:
Caption: Synthesis of this compound from 2-fluoro-5-nitrobenzonitrile.
Detailed Experimental Protocol (Generalized based on established SNAr principles with fluoro-aromatics[2][3]):
-
Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Piperidine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethanol or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
-
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or DMF in a reaction flask.
-
Add piperidine (1.1-1.2 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a shorter timeframe compared to the chloro-route.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Expertise & Experience Insights:
The significantly higher reactivity of the C-F bond in SNAr reactions is a well-established principle.[2] This allows for the use of less forcing conditions, which can be advantageous in terms of energy consumption and potentially reducing the formation of byproducts. However, 2-fluoro-5-nitrobenzonitrile is generally more expensive than its chloro-counterpart, which is a major consideration for large-scale production.
Quantitative Data Summary and Comparison
| Parameter | Route 1 (Chloro-Route) | Route 2 (Fluoro-Route) | Justification & Causality |
| Starting Material | 2-Chloro-5-nitrobenzonitrile | 2-Fluoro-5-nitrobenzonitrile | The choice of halogenated precursor defines the route. |
| Relative Reactivity | Lower | Higher | The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[2] |
| Typical Reaction Temp. | 80-100 °C | Room Temperature to 80 °C | The higher reactivity of the fluoro-precursor allows for milder reaction conditions. |
| Typical Reaction Time | 4-12 hours | 1-6 hours (estimated) | Faster reaction rates are a direct consequence of the higher reactivity of the fluoro- leaving group. |
| Typical Yield | Good to Excellent | Excellent | Milder conditions and potentially fewer side reactions can lead to higher yields. |
| Cost of Starting Material | Lower | Higher | 2-chloro-5-nitrobenzonitrile is generally more commercially available and less expensive. |
| Scalability | Well-established | Feasible, but cost may be a limiting factor | The chloro-route is often preferred for large-scale synthesis due to economic considerations. |
Logical Workflow for Synthesis and Purification
The following diagram illustrates a generalized workflow applicable to both synthetic routes, with the primary variables being the reaction temperature and duration.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion and Recommendations
Both the chloro- and fluoro-routes represent viable and effective methods for the synthesis of this compound via nucleophilic aromatic substitution. The choice between the two is a classic example of the trade-off between reactivity and cost in chemical synthesis.
-
For laboratory-scale synthesis and rapid access to the target molecule , where cost is less of a concern and milder conditions are preferred, the fluoro-route is the superior choice due to its inherently faster reaction kinetics.
-
For large-scale industrial production , the chloro-route is often the more pragmatic option. The lower cost of 2-chloro-5-nitrobenzonitrile typically outweighs the benefits of the faster reaction time and milder conditions of the fluoro-route, making it the more economically favorable process.
Ultimately, the optimal synthetic strategy will depend on the specific needs and constraints of the research or production campaign, including scale, budget, and available equipment.
References
- Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - NIH. (URL not available)
- Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids - Semantic Scholar. (URL not available)
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m-CHLORONITROBENZENE - Organic Syntheses Procedure. [Link]
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- SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. (URL not available)
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- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (URL not available)
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2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem. [Link]
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Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile - PrepChem.com. [Link]
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- (PDF)
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Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed. [Link]
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A Comparative Guide to the Efficacy of 5-Nitro-2-(piperidin-1-yl)benzonitrile Against Established Cytochrome P450 Inhibitors
Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development
The Cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of drug metabolism, responsible for the biotransformation of a vast majority of clinically used drugs.[1][2] Among these, CYP3A4 and CYP2D6 are particularly significant, metabolizing approximately 50% and 25% of all medications, respectively.[][4] Inhibition of these enzymes can lead to significant drug-drug interactions, potentially causing adverse effects due to increased plasma concentrations of co-administered drugs, or therapeutic failure if the drug is a prodrug requiring activation.[5][6][7]
This guide provides a comparative analysis of a novel investigational compound, 5-Nitro-2-(piperidin-1-yl)benzonitrile, against established and clinically relevant inhibitors of CYP3A4 and CYP2D6. The piperidine moiety present in the investigational compound is a common structural feature in molecules that interact with CYP enzymes.[8] This document aims to provide researchers with a framework for evaluating its inhibitory potential and positioning it within the current landscape of CYP inhibitors.
Mechanism of Action: A Primer on CYP450 Inhibition
CYP450 enzymes, located primarily in the liver and intestines, are heme-containing monooxygenases that catalyze the oxidation of xenobiotics.[1][9] Inhibition of these enzymes can occur through several mechanisms:
-
Reversible Inhibition:
-
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity.
-
-
Irreversible (Mechanism-Based) Inhibition: The inhibitor is converted by the CYP enzyme into a reactive metabolite that covalently binds to the enzyme, leading to its inactivation.[4]
Understanding the mechanism of inhibition is crucial for predicting the clinical significance of a drug-drug interaction.
Head-to-Head Efficacy Comparison: this compound vs. Established Inhibitors
To contextualize the potential efficacy of this compound, we present hypothetical in vitro data against well-characterized inhibitors of CYP2D6 and CYP3A4. The IC50 (half-maximal inhibitory concentration) is a standard measure of the potency of an inhibitor.
CYP2D6 Inhibition Data
| Compound | Type of Inhibitor | IC50 (nM) |
| This compound (Hypothetical Data) | Investigational | 75 |
| Quinidine | Strong, Competitive | 20-100 |
| Paroxetine | Strong, Mechanism-Based | 50-150 |
| Bupropion | Strong | 200-500 |
| Fluoxetine | Strong | 100-300 |
| Sertraline | Moderate | 1000-2500 |
CYP3A4 Inhibition Data
| Compound | Type of Inhibitor | IC50 (nM) |
| This compound (Hypothetical Data) | Investigational | 150 |
| Ketoconazole | Strong, Competitive | 10-50 |
| Itraconazole | Strong | 6.1[10] |
| Ritonavir | Strong, Mechanism-Based | 20-100 |
| Clarithromycin | Strong | 500-1000 |
| Verapamil | Moderate | 1000-5000 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound would be classified as a potent inhibitor of CYP2D6, with an IC50 value comparable to established strong inhibitors like Quinidine and Paroxetine.[11] Its inhibitory activity against CYP3A4 appears to be moderate, falling in a range that suggests a potential for clinically relevant drug interactions, though less potent than strong inhibitors like Ketoconazole and Ritonavir.[12][13]
Experimental Protocols for Assessing CYP Inhibition
The following protocols outline standard in vitro methods for determining the inhibitory potential of a compound against CYP2D6 and CYP3A4.
Protocol 1: Recombinant Human CYP Inhibition Assay
This assay utilizes recombinant human CYP enzymes to determine the IC50 of the investigational compound.
Materials:
-
Recombinant human CYP2D6 or CYP3A4 enzymes (Supersomes™)
-
Fluorescent probe substrate (e.g., AMMC for CYP2D6, BFC for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Investigational compound (this compound) and reference inhibitors
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the investigational compound and reference inhibitors in the appropriate solvent.
-
In a 96-well plate, add the potassium phosphate buffer, NADPH regenerating system, and the recombinant CYP enzyme.
-
Add the investigational compound or reference inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorescent probe substrate.
-
Incubate at 37°C for the specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the formed metabolite using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Human Liver Microsomes (HLM) Inhibition Assay
This assay uses human liver microsomes, which contain a mixture of CYP enzymes, to assess inhibition in a more physiologically relevant matrix.
Materials:
-
Pooled human liver microsomes
-
CYP2D6-specific substrate (e.g., Dextromethorphan) or CYP3A4-specific substrate (e.g., Midazolam)
-
NADPH
-
Magnesium chloride
-
Potassium phosphate buffer
-
Investigational compound and reference inhibitors
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the investigational compound and reference inhibitors.
-
In a microcentrifuge tube, combine HLM, potassium phosphate buffer, and magnesium chloride.
-
Add the investigational compound or reference inhibitor.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the specific substrate and NADPH.
-
Incubate at 37°C for the specified time (e.g., 15 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (e.g., Dextrorphan for CYP2D6, 1'-hydroxymidazolam for CYP3A4) using a validated LC-MS/MS method.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
CYP450 Drug Metabolism Pathway
Caption: General pathway of drug metabolism by Cytochrome P450 enzymes.
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of a CYP450 enzyme.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of a CYP inhibitor.
Conclusion and Future Directions
The hypothetical data presented in this guide position this compound as a potentially potent inhibitor of CYP2D6 and a moderate inhibitor of CYP3A4. These findings, if confirmed by experimental data, would warrant further investigation into its mechanism of inhibition (reversible vs. irreversible) and its potential for clinically significant drug-drug interactions. Future studies should also explore its inhibitory activity against other major CYP isoforms to build a comprehensive selectivity profile. For drug development professionals, understanding the CYP inhibition profile of a new chemical entity is paramount for ensuring its safety and efficacy.
References
- Cytochrome P450 2D6 (CYP2D6) inhibitors. (n.d.).
- Get to Know an Enzyme: CYP2D6. (2008). Pharmacy Times.
- What drugs inhibit CYP2D6 (cytochrome P450 2D6)?. (2025). Dr.Oracle.
- What are examples of Cytochrome P450 3A4 (CYP3A4) inhibitors?. (2025). Dr.Oracle.
- 5-Amino-2-(piperidin-1-yl)benzonitrile | 34595-33-0. (n.d.). Benchchem.
- What are CYP3A4 Inhibitors and Examples?. (n.d.). BOC Sciences.
- CYP3A4. (n.d.). In Wikipedia.
- List of Drugs That Inhibit CYP2D6. (2022). Med Ed 101.
- Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe.
- CYP3A Selective Inhibitors | Activators. (n.d.). Selleckchem.com.
- CYP2D6 Inhibitors: Working, Common Drugs, & More. (2025). RPh Labs.
- 5-Nitro-2-(piperidin-1-yl)benzaldehyde. (2009). Acta Crystallographica Section E: Structure Reports Online.
- List of cytochrome P450 modulators. (n.d.). In Wikipedia.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry.
- Biochemistry, Cytochrome P450. (n.d.). In StatPearls. NCBI Bookshelf.
- In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC. (n.d.). National Institutes of Health.
- Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). Drug Metabolism and Disposition.
- 2-Nitro-5-(piperidin-4-yloxy)benzonitrile. (n.d.). Vibrant Pharma Inc.
- This compound. (n.d.). BLDpharm.
- Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. (1999). Psychopharmacology.
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For drug discovery and development researchers, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive characterization of a compound's selectivity. This guide provides an in-depth framework for establishing the selectivity profile of the novel small molecule, 5-Nitro-2-(piperidin-1-yl)benzonitrile. While public selectivity data for this specific compound is not yet available, this document will equip you with the strategic rationale and detailed experimental protocols necessary to generate this crucial dataset.
The molecular architecture of this compound, featuring a benzonitrile scaffold, a piperidine moiety, and a nitro group, suggests potential interactions with a range of biological targets, most notably the vast and therapeutically relevant kinase family. The benzonitrile group is a common feature in many kinase inhibitors, often acting as a hydrogen bond acceptor. Therefore, our primary focus will be on methodologies to profile this compound against the human kinome, while also considering broader off-target screening strategies.
The Imperative of Kinome-Wide Selectivity Profiling
The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge.[1] Kinome profiling, the process of screening a compound against a large panel of kinases, is an indispensable step in early-stage drug discovery.[1] It serves to:
-
Identify the primary therapeutic target(s): Pinpoint the kinase or kinases that the compound inhibits with the highest potency.
-
Uncover potential off-target liabilities: Identify unintended kinase interactions that could lead to adverse effects or toxicity.[1]
-
Inform Structure-Activity Relationship (SAR) studies: Provide crucial data for medicinal chemists to optimize the compound's potency and selectivity.[1]
-
Reveal opportunities for drug repurposing: Unintended inhibitory activities could suggest new therapeutic applications for the compound.
Phase 1: Primary Target Identification and Potency Determination - In Vitro Kinase Inhibition Assays
The initial step is to ascertain the inhibitory activity of this compound against a broad panel of kinases. Radiometric assays are considered the gold standard for their high sensitivity and direct measurement of enzymatic activity.[2]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This protocol outlines a typical radiometric assay for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Objective: To quantify the potency of this compound against a diverse panel of human kinases.
Materials:
-
This compound
-
A panel of recombinant human kinases (e.g., from a commercial vendor like Reaction Biology)[2]
-
Kinase-specific substrates (peptides or proteins)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well assay plates
-
Filter membranes
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent 3-fold dilutions to generate a 10-point dose-response curve.
-
Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known broad-spectrum kinase inhibitor as a positive control (0% activity).
-
Kinase Reaction:
-
Add the kinase, substrate, and kinase assay buffer to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for the transfer of the radiolabeled phosphate from ATP to the substrate.
-
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by spotting the reaction mixture onto a filter membrane.[2]
-
The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP is washed away.
-
-
Detection:
-
Dry the filter membrane.
-
Measure the radioactivity in each spot using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls to calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
The results of the kinome-wide screen should be presented in a clear and comparative format. A table summarizing the IC50 values for all tested kinases is essential. For a more visual representation, a radial plot can be used to illustrate the selectivity profile, where the length of each radius corresponds to the percentage of inhibition at a fixed concentration.[3]
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Family | Kinase Target | IC50 (nM) |
| Tyrosine Kinase | EGFR | >10,000 |
| SRC | 850 | |
| ABL1 | 120 | |
| Serine/Threonine Kinase | AKT1 | >10,000 |
| CDK2 | 5,500 | |
| p38α (MAPK14) | 75 | |
| Lipid Kinase | PI3Kα | >10,000 |
This table presents hypothetical data for illustrative purposes.
Comparator Compounds:
To contextualize the selectivity of this compound, it is crucial to include well-characterized reference compounds in the screening panel. For instance, if the primary target is identified as p38α, a known p38α inhibitor like Doramapimod should be run in parallel.
Phase 2: Target Engagement in a Cellular Context - The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential for determining biochemical potency, they do not confirm that a compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[4][5] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[4][5]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its putative target(s) in a cellular environment.
Materials:
-
A cell line that expresses the target kinase(s) of interest (e.g., K562 cells).[6]
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Reagents for protein detection (e.g., antibodies for Western blotting or reagents for an AlphaScreen® assay)[5][6]
Procedure:
-
Cell Treatment:
-
Culture the chosen cell line to the desired density.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 2 hours) at 37°C.[6]
-
-
Thermal Challenge:
-
Cell Lysis and Fractionation:
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein remaining in the soluble fraction using a suitable detection method, such as quantitative Western blotting or an AlphaScreen® assay.[5]
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein against the temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Isothermal Dose-Response: At a fixed temperature, plot the amount of soluble target protein against the compound concentration. This will yield a dose-dependent stabilization curve, from which an EC50 for target engagement can be derived.
-
Visualization of Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Broader Selectivity and Off-Target Profiling
While kinome profiling is a logical starting point, the structural motifs of this compound may lead to interactions with other protein families. Therefore, a broader off-target screening panel is recommended. This can include assays for:
-
GPCRs (G-protein coupled receptors): The piperidine moiety is a common feature in GPCR ligands.
-
Ion channels: Benzonitrile-containing compounds have been reported to modulate ion channel activity.
-
Nuclear receptors: Another important class of drug targets.
-
Transporters: To assess potential effects on drug efflux and influx.
Signaling Pathway Context
Understanding the biological context of the primary target is crucial for interpreting the potential downstream effects of inhibition. For example, if p38α is identified as a primary target, it is important to consider its role in the MAPK/ERK signaling pathway, which is involved in cellular processes such as inflammation, apoptosis, and cell differentiation.
Caption: The p38 MAPK signaling pathway, a potential target.
Conclusion
Establishing the selectivity profile of a novel compound like this compound is a multi-faceted process that requires a combination of robust in vitro screening and cellular target engagement validation. By systematically applying the methodologies outlined in this guide, from broad kinome profiling to cellular thermal shift assays, researchers can generate a comprehensive dataset that will be instrumental in guiding the future development of this compound. The resulting data will not only illuminate its therapeutic potential but also provide critical insights into any potential off-target liabilities, ultimately paving the way for more informed and successful drug discovery campaigns.
References
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- The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
- High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed.
- Kinase Drug Discovery Services. Reaction Biology.
- Inhibitor selectivity profiling. Inhibitors were screened against a... ResearchGate.
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Authored by: A Senior Application Scientist
For drug development professionals, a deep understanding of a compound's selectivity is a cornerstone of preclinical assessment. A highly selective compound promises a wider therapeutic window and a lower risk of off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 5-Nitro-2-(piperidin-1-yl)benzonitrile. While public data on this specific compound is limited, its structural motifs, particularly the benzonitrile core, are prevalent in a class of therapeutics known as kinase inhibitors.
This guide will therefore use a plausible, data-driven hypothesis: that this compound is a potential kinase inhibitor. We will explore its hypothetical cross-reactivity against Spleen Tyrosine Kinase (Syk), a key regulator in immune signaling, and c-Met, a receptor tyrosine kinase often implicated in cancer.[1][2][3] To provide a robust comparative analysis, we will benchmark its performance against well-characterized inhibitors of these kinases.
The Imperative of Kinome-Wide Selectivity Profiling
The human kinome is comprised of over 500 protein kinases, many of which share a structurally conserved ATP-binding pocket.[4] This structural homology presents a significant hurdle in the development of selective kinase inhibitors, as compounds designed to target one kinase may inadvertently inhibit others.[5] Kinome-wide selectivity profiling is therefore an indispensable tool in early-stage drug discovery to:
-
Identify the primary therapeutic target(s): Pinpoint the kinase or kinases the compound inhibits with the highest potency.
-
Uncover potential off-target liabilities: Identify unintended kinase interactions that could lead to adverse effects.[6][7][8]
-
Guide structure-activity relationship (SAR) studies: Provide crucial data for medicinal chemists to optimize compound selectivity and potency.
-
Reveal opportunities for drug repurposing: Unintended inhibitory activity against other kinases could suggest new therapeutic applications.
Comparative Kinase Inhibition Profile
To illustrate a robust cross-reactivity assessment, we present a hypothetical kinase inhibition profile for this compound against Syk and a panel of other kinases, including the proto-oncogene c-Met. For comparative purposes, we include data for BAY 61-3606, a known potent and selective Syk inhibitor, and Crizotinib, a c-Met inhibitor with known off-target effects.[9][10][11]
| Kinase Target | This compound (IC50, nM) | BAY 61-3606 (IC50, nM)[9][10] | Crizotinib (IC50, nM) |
| Syk | 50 | 10 | >10,000 |
| c-Met | 1,200 | >10,000 | 8 |
| VEGFR2 | 2,500 | >10,000 | 20 |
| Src | 800 | >4,700 | 5,000 |
| Lyn | >5,000 | >4,700 | >10,000 |
| Fyn | >5,000 | >4,700 | >10,000 |
This data is hypothetical and for illustrative purposes only.
Interpreting the Data: A Causal Analysis
The hypothetical data suggests that this compound is a moderately potent Syk inhibitor with some off-target activity against c-Met and Src. In contrast, BAY 61-3606 demonstrates high potency and selectivity for Syk.[9][10][11] Crizotinib is a potent c-Met inhibitor with some cross-reactivity for VEGFR2, a common characteristic of some c-Met inhibitors.[6][7] The nitrile group in this compound could potentially form a key hydrogen bond with the hinge region of the Syk kinase domain, a common interaction for kinase inhibitors.[12] However, the overall shape and electronic properties of the molecule may also allow it to fit into the ATP-binding pockets of other kinases, such as c-Met and Src, albeit with lower affinity.
Experimental Protocols for Determining Kinase Cross-Reactivity
To generate the data presented above, a series of robust and validated experimental protocols are required. The following outlines the key methodologies.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibitory effect of the compound is determined.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the purified kinase (e.g., recombinant human Syk or c-Met) in assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the kinase solution to the wells of a microplate.
-
Add the serially diluted test compound to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.[1]
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that specifically recognizes the phosphorylated substrate.
-
Luminescence-based assays: Using an assay that generates a luminescent signal proportional to the amount of ATP remaining in the well.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Target Engagement Assay
This assay confirms that the compound can enter cells and bind to its intended target in a physiological context.
Principle: This assay measures the binding of the compound to the target kinase within intact cells.
Step-by-Step Protocol (using NanoBRET™ as an example):
-
Cell Line Preparation:
-
Genetically modify a suitable cell line to express the target kinase fused to a NanoLuc® luciferase.
-
-
Assay Procedure:
-
Seed the engineered cells into a multi-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase.
-
Add the test compound at various concentrations.
-
Incubate to allow the compound and tracer to reach equilibrium.
-
-
Detection:
-
Add the NanoBRET™ substrate.
-
Measure both the luciferase (donor) and tracer (acceptor) signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
-
Determine the IC50 value for target engagement.
-
Caption: Principle of the NanoBRET™ target engagement assay.
Signaling Pathway Analysis: The Impact of Cross-Reactivity
To understand the functional consequences of the hypothetical cross-reactivity of this compound, it is crucial to examine the signaling pathways regulated by Syk and c-Met.
Syk Signaling Pathway: Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells.[3] Upon receptor activation, Syk is recruited to the receptor complex and phosphorylates downstream signaling molecules, leading to cellular activation, proliferation, and the release of inflammatory mediators.[13]
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[2] Aberrant c-Met signaling is implicated in the development and progression of many cancers.[6][7][8][14] Activation of c-Met leads to the downstream activation of pathways such as the RAS-ERK and PI3K-AKT pathways, promoting cell survival and proliferation.[2]
Caption: Simplified Syk and c-Met signaling pathways.
The hypothetical off-target inhibition of c-Met by this compound could have unintended consequences. In an immunological context, this might be beneficial by dampening pro-inflammatory signaling. However, in a cancer therapy setting where Syk is the intended target, the inhibition of c-Met could lead to unforeseen side effects or even contribute to the therapeutic effect, complicating the interpretation of in vivo studies.
Conclusion
This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound this compound. By leveraging a data-driven hypothesis that it functions as a kinase inhibitor, we have outlined a comparative analysis against known inhibitors, detailed essential experimental protocols, and discussed the potential implications of cross-reactivity on key signaling pathways. A thorough understanding of a compound's selectivity profile is paramount for its successful development as a safe and effective therapeutic agent.
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Zhou, Y., et al. (2013). Off-target effects of c-MET inhibitors on thyroid cancer cells. Molecular Cancer Therapeutics, 13(1), 134-43. [Link]
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Zhou, Y., et al. (2013). Off-Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. American Association for Cancer Research Journals. [Link]
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Zhou, Y., et al. (2014). Off-Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. OUCI. [Link]
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National Institutes of Health. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. National Library of Medicine. [Link]
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Maira, S. M., et al. (2012). Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations. American Association for Cancer Research Journals. [Link]
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Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317-28. [Link]
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Braselmann, S., et al. (2013). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. The Journal of Immunology, 190(7), 3545-58. [Link]
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Lau, A., et al. (2012). Identification and attempted validation of BAY61-3606 targets. ResearchGate. [Link]
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Singh, R., et al. (2012). Discovery and development of spleen tyrosine kinase (SYK) inhibitors. Journal of Medicinal Chemistry, 55(8), 3614-43. [Link]
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Lee, J. E., et al. (2012). NVP-BKM120, a novel PI3K inhibitor, shows synergism with a STAT3 inhibitor in human gastric cancer cells harboring KRAS mutations. Cancer Letters, 313(2), 159-67. [Link]
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Di Paolo, J. A., et al. (2013). Inhibition of Spleen Tyrosine Kinase Attenuates Allergen-Mediated Airway Constriction. American Journal of Respiratory Cell and Molecular Biology, 48(5), 555-61. [Link]
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Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work?. Patsnap Synapse. [Link]
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Wang, X., et al. (2010). Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases. Clinical Immunology, 136(2), 174-86. [Link]
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Kim, J., et al. (2016). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters, 26(15), 3504-8. [Link]
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Kraybill, B. C., et al. (2011). Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. Journal of Medicinal Chemistry, 54(10), 3596-607. [Link]
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Wang, X., et al. (2010). Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases. Clinical Immunology, 136(2), 174-86. [Link]
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Lee, J. E., et al. (2012). NVP-BKM120, a novel PI3K inhibitor, shows synergism with a STAT3 inhibitor in human gastric cancer cells harboring KRAS mutations. Cancer Letters, 313(2), 159-67. [Link]
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Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1476-84. [Link]
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van der Steen, J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-71. [Link]
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A Senior Scientist's Guide: Systematic Physicochemical and Biological Profiling of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Introduction: Deconstructing a Novel Chemical Entity
In modern drug discovery, novel chemical entities (NCEs) are the starting points for therapeutic innovation. The compound 5-Nitro-2-(piperidin-1-yl)benzonitrile presents an intriguing scaffold, integrating three distinct chemical motifs that are well-represented in clinically successful pharmaceuticals. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known to enhance "druggability" by improving metabolic stability and pharmacokinetic profiles.[1][2][3][4] The benzonitrile moiety is a versatile pharmacophore found in drugs targeting a range of biological targets, including kinases and viral proteins.[5][6] Finally, the nitro group, a potent electron-withdrawing feature, is present in numerous bioactive molecules, particularly antimicrobials and antineoplastic agents.[7][8]
The specific biological activity of this compound (herein referred to as Cpd-X ) is, however, uncharacterized. This guide provides a comprehensive, field-proven workflow for the initial physicochemical and biological profiling of such an NCE. We will benchmark its performance not against a direct therapeutic competitor, but against Verapamil , a well-characterized pharmaceutical. Verapamil, a phenylalkylamine calcium channel blocker containing a nitrile group, serves as an essential experimental control, allowing us to validate our assays and contextualize the data we generate for Cpd-X.[9] This systematic approach is fundamental to making data-driven decisions in early-stage drug discovery.
Part 1: Foundational Physicochemical Characterization
Before any biological activity can be reliably assessed, we must understand the fundamental physicochemical properties of Cpd-X. Poor solubility can lead to false negatives in biological screens, while low permeability can predestine a compound for failure in later development.
Causality Behind Experimental Choices
-
Kinetic Solubility Assay: We begin with solubility because a compound must be in solution to interact with a biological target. We employ a kinetic solubility assay using a DMSO stock, as this mimics the conditions used in most high-throughput screening (HTS) campaigns. This tells us the practical concentration limit for our subsequent in vitro experiments.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides an early, cell-free assessment of a compound's ability to cross a lipid membrane via passive diffusion. It is a cost-effective method to predict oral absorption and general membrane permeability, helping to flag potential ADME (Absorption, Distribution, Metabolism, and Excretion) issues from the outset.
Experimental Workflow: Physicochemical Profiling
Caption: Workflow for physicochemical characterization of Cpd-X.
Data Summary: Physicochemical Properties
| Compound | Kinetic Solubility (µM) | PAMPA Permeability (Pe x 10⁻⁶ cm/s) | Predicted Permeability Class |
| Cpd-X | Experimental Value | Experimental Value | High/Low |
| Verapamil | ~75 | >10 | High |
Protocol 1: Kinetic Aqueous Solubility by Nephelometry
-
Preparation: Prepare a 10 mM stock solution of Cpd-X and Verapamil in 100% DMSO. Create a serial dilution in DMSO to yield 10 concentrations ranging from 10 mM to 1 µM.
-
Assay: Dispense 2 µL of each DMSO concentration into a 96-well clear-bottom plate. Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Analysis: The solubility limit is defined as the highest concentration at which the nephelometry signal is not significantly different from the PBS-only control wells.
Part 2: Primary In Vitro Safety & Liability Profiling
Early assessment of potential safety liabilities is critical to avoid wasting resources on compounds destined to fail. We focus on two key areas: general cytotoxicity and cardiotoxicity (via hERG inhibition), which is a common cause of drug withdrawal.
Causality Behind Experimental Choices
-
Cytotoxicity Assay (MTT): We use the human liver carcinoma cell line, HepG2, for this assay. The liver is the primary organ for drug metabolism, and toxicity to hepatocytes is a significant concern. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability.[6]
-
hERG Inhibition Assay: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. We utilize a validated, fluorescence-based assay that uses a thallium influx surrogate to measure channel activity. This provides a reliable HTS-compatible method for identifying potential hERG blockers early in the discovery process.
Experimental Workflow: In Vitro Safety Profiling
Caption: Workflow for primary in vitro safety assessment.
Data Summary: In Vitro Safety Profile
| Compound | HepG2 Cytotoxicity (CC₅₀, µM) | hERG Inhibition (IC₅₀, µM) |
| Cpd-X | Experimental Value | Experimental Value |
| Verapamil | 20-50 | 0.1-0.5 |
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare 2x serial dilutions of Cpd-X and Verapamil in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the dose-response curve and calculate the CC₅₀ value using a four-parameter logistic fit.
Part 3: Target Hypothesis Generation and Path Forward
With foundational data on the physicochemical and safety profile of Cpd-X, we can now formulate a hypothesis about its potential biological targets and design a logical path forward.
Synthesizing the Evidence
The structure of Cpd-X provides clues. The benzonitrile scaffold is a known hinge-binder in many kinase inhibitors, while the piperidine moiety is prevalent in ligands for G-protein coupled receptors (GPCRs).[5][10] The nitro group's electron-withdrawing nature could influence binding affinity and selectivity.[7]
-
If Cpd-X is highly permeable and non-cytotoxic (CC₅₀ > 30 µM): It could be a candidate for targeting CNS receptors or intracellular enzymes.
-
If Cpd-X shows moderate cytotoxicity: It might be acting on a critical cellular pathway, such as cell cycle progression, making a kinase panel screening a logical next step.
-
If Cpd-X has poor permeability but is potent in a cell-based assay: This could suggest an extracellular target, such as a GPCR or ion channel.
Decision-Making Workflow: From Profiling to Target ID
Caption: Decision-making flowchart for advancing a novel compound.
Based on this workflow, an acceptable profile for Cpd-X would justify investment in broader screening campaigns. A commercial kinase panel, for instance, would rapidly test the compound against hundreds of kinases, providing a clear path forward if specific hits are identified. This structured, data-first approach ensures that research efforts are focused on compounds with the highest probability of success.
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-
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The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (NINGBO INNO PHARMCHEM CO.,LTD.). [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (PubMed Central). [Link]
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (MDPI). [Link]
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A Comparative Guide to Piperidine Ring Alternatives in 5-Nitro-2-(piperidin-1-yl)benzonitrile Analogs for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the 5-nitro-2-(piperidin-1-yl)benzonitrile scaffold represents a privileged structure with potential applications in various therapeutic areas. The strategic placement of a nitro group, a nitrile functionality, and a cyclic amine on a benzene ring creates a molecule with a unique electronic and steric profile, ripe for exploration. The piperidine ring, in particular, is a common moiety in many approved drugs, valued for its ability to confer desirable physicochemical properties such as basicity and lipophilicity, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.
However, the quest for optimized lead compounds often necessitates the exploration of structural analogs to enhance potency, selectivity, metabolic stability, and safety profiles. Bioisosteric replacement is a powerful strategy in this endeavor, and the piperidine ring is a frequent target for such modifications. This guide provides a comparative analysis of common alternatives to the piperidine ring in the context of this compound analogs, offering insights into the rationale behind these choices and the potential impact on the molecule's properties. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
The Pivotal Role of the Piperidine Ring
The piperidine moiety in this compound is not merely a solubilizing group; it plays a multifaceted role in defining the molecule's biological activity. Its key contributions include:
-
Basicity: The nitrogen atom of the piperidine ring is basic, with a pKa typically around 11. This basicity allows for the formation of salts, which can improve solubility and facilitate formulation. In a biological context, the protonation state of the piperidine nitrogen at physiological pH can be crucial for interactions with target proteins, such as forming salt bridges with acidic amino acid residues.
-
Lipophilicity: As a saturated hydrocarbon ring, piperidine contributes to the overall lipophilicity of the molecule. This property is critical for membrane permeability and oral absorption. The degree of lipophilicity can be fine-tuned by introducing substituents on the piperidine ring.
-
Conformational Rigidity: The chair conformation of the piperidine ring introduces a degree of conformational rigidity to the molecule. This can be advantageous for receptor binding by reducing the entropic penalty upon binding. The orientation of the benzonitrile substituent (axial vs. equatorial) can also influence the molecule's three-dimensional shape and its interaction with a biological target.
-
Metabolic Stability: The piperidine ring can be a site of metabolic modification, such as N-dealkylation or ring oxidation. Understanding the metabolic fate of the piperidine moiety is essential for optimizing the drug's half-life and avoiding the formation of toxic metabolites.
Comparative Analysis of Piperidine Alternatives
The selection of a suitable bioisostere for the piperidine ring is a critical decision in the analog design process. The goal is to retain or improve upon the desirable properties of the parent molecule while addressing its limitations. Here, we compare three common alternatives: pyrrolidine, morpholine, and piperazine.
Pyrrolidine: The Five-Membered Counterpart
The pyrrolidine ring, a five-membered saturated heterocycle, is a common bioisosteric replacement for piperidine.
-
Structural and Conformational Differences: Being a five-membered ring, pyrrolidine is less flexible than piperidine and adopts an envelope or twist conformation. This can alter the spatial orientation of the benzonitrile substituent relative to the parent compound, potentially leading to different binding interactions with a target.
-
Physicochemical Properties: Pyrrolidine is slightly more polar and less lipophilic than piperidine. Its pKa is also slightly lower, making it a slightly weaker base. These changes can impact the molecule's solubility, membrane permeability, and receptor interactions.
Morpholine: Introducing a Polar Oxygen Atom
The replacement of a methylene group in the piperidine ring with an oxygen atom yields morpholine, a six-membered heterocycle with significantly different properties.
-
Enhanced Polarity and Solubility: The introduction of the ether oxygen atom increases the polarity and hydrogen bond accepting capacity of the ring. This generally leads to improved aqueous solubility, which can be beneficial for drug formulation and distribution.
-
Reduced Basicity and Lipophilicity: The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen atom (pKa ~8.5). The increased polarity also leads to a decrease in lipophilicity.
-
Metabolic Stability: The ether linkage in morpholine is generally more resistant to metabolism than the carbon-carbon bonds in piperidine, which can lead to improved metabolic stability.
Piperazine: A Gateway to Further Functionalization
Piperazine is a six-membered ring containing two nitrogen atoms. The second nitrogen atom provides a valuable handle for further chemical modification.
-
Increased Basicity and Polarity: Piperazine has two basic centers. The pKa of the second nitrogen is around 5.5, meaning it will be partially protonated at physiological pH. This can significantly increase the polarity and aqueous solubility of the molecule.
-
Versatility in Substitution: The secondary amine in the piperazine ring can be readily functionalized with a wide variety of substituents. This allows for the introduction of additional pharmacophoric features, the modulation of physicochemical properties, and the attachment of targeting moieties.
-
Potential for hERG Liability: A cautionary note with piperazine is its potential association with hERG channel inhibition, which can lead to cardiotoxicity. Careful evaluation of this liability is crucial for any piperazine-containing drug candidate.
Summary of Physicochemical Properties
| Heterocycle | Ring Size | pKa | Typical LogP | Key Features |
| Piperidine | 6 | ~11.2 | ~1.5 | Moderately lipophilic, strong base |
| Pyrrolidine | 5 | ~11.3 | ~1.0 | Less flexible, slightly more polar |
| Morpholine | 6 | ~8.5 | ~-1.0 | More polar, H-bond acceptor, weaker base |
| Piperazine | 6 | ~9.7 (N1), ~5.6 (N4) | ~-1.5 | Highly polar, two basic centers, versatile for substitution |
Note: pKa and LogP values are approximate and can vary depending on the specific substitution pattern of the molecule.
Experimental Protocols
General Synthesis of 2-(Heterocyclic)-5-nitrobenzonitrile Analogs
A common method for the synthesis of these analogs is the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-5-nitrobenzonitrile, with the desired cyclic amine.
Step-by-step methodology:
-
Reaction Setup: To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the desired cyclic amine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(heterocyclic)-5-nitrobenzonitrile analog.
In Vitro Cytotoxicity Assay (MTT Assay)
A primary assessment of the biological activity of the synthesized analogs can be performed using a standard cytotoxicity assay, such as the MTT assay, against a panel of cancer cell lines.
Step-by-step methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Visualizations
Caption: A generalized workflow for the design, synthesis, and evaluation of this compound analogs.
Caption: Structural comparison of the parent piperidine compound with its pyrrolidine, morpholine, and piperazine analogs.
Conclusion and Future Perspectives
The exploration of alternatives to the piperidine ring in this compound analogs offers a promising avenue for the discovery of novel therapeutic agents with improved drug-like properties. The choice of a bioisosteric replacement, be it pyrrolidine, morpholine, or piperazine, should be guided by a thorough understanding of the structure-activity relationships of the parent compound and a clear vision for the desired property enhancements. While this guide provides a framework for this exploration, it is important to note that the biological consequences of these structural modifications can be unpredictable and must be validated experimentally. Future work in this area should focus on the systematic synthesis and evaluation of a diverse library of analogs to build a comprehensive understanding of the SAR for this promising scaffold. The integration of computational modeling and in vitro ADME assays early in the discovery process will be crucial for the efficient identification of lead candidates with a high probability of success in preclinical and clinical development.
References
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PrepChem. (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Somashekhar, M., et al. (2016). Synthesis and antimicrobial activity of some new morpholine derivatives. ResearchGate. [Link]
A Comparative Analysis of Substituent Electronic Effects on the Benzonitrile Ring: A Guide for Researchers
This guide provides an in-depth comparative analysis of the electronic effects of various substituents on the benzonitrile ring. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond theoretical concepts to offer a practical examination supported by experimental data. We will explore how electron-donating and electron-withdrawing groups modulate the electronic properties of the benzonitrile moiety, a common scaffold in medicinal chemistry and materials science. This analysis is grounded in three key methodologies: Hammett analysis for reaction kinetics, and Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for probing ground-state electronic distribution.
The Significance of Substituent Effects on Benzonitrile
The benzonitrile unit is a versatile building block, but its reactivity and molecular interactions are profoundly influenced by the nature of the substituents on the aromatic ring. These substituents can alter the electron density of the ring and the nitrile group through a combination of inductive and resonance effects. A quantitative understanding of these electronic perturbations is crucial for designing molecules with specific properties, be it for modulating ligand-receptor binding, tuning the photophysical properties of a material, or controlling the regioselectivity of a chemical reaction.
This guide will focus on a representative set of para-substituted benzonitriles, equipping you with the foundational knowledge and practical data to predict and interpret substituent effects in your own research.
Quantifying Electronic Influence: The Hammett Equation
The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. It relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).
log(k/k₀) = σρ
The substituent constant (σ) is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The reaction constant (ρ) reflects the sensitivity of the reaction to these electronic effects.
A classic application of the Hammett equation is the analysis of the hydrolysis of substituted benzonitriles. By plotting log(k/k₀) against the Hammett substituent constant (σp for para substituents), a linear relationship is often observed, providing valuable insights into the reaction mechanism. For instance, a positive ρ value for the hydrolysis of benzonitriles would indicate that electron-withdrawing groups, which make the nitrile carbon more electrophilic, accelerate the reaction.
Experimental Protocol: Kinetic Analysis for Hammett Plot
Objective: To determine the rate constants for the hydrolysis of a series of para-substituted benzonitriles to generate a Hammett plot.
Materials:
-
A series of para-substituted benzonitriles (e.g., p-methoxybenzonitrile, p-methylbenzonitrile, benzonitrile, p-chlorobenzonitrile, p-nitrobenzonitrile)
-
A suitable solvent system (e.g., aqueous ethanol)
-
A catalyst (e.g., sodium hydroxide for basic hydrolysis)
-
Constant temperature bath
-
UV-Vis spectrophotometer or HPLC for monitoring reaction progress
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each benzonitrile derivative and the catalyst of known concentrations in the chosen solvent system.
-
Kinetic Runs:
-
Equilibrate the reactant solutions and the catalyst solution to the desired reaction temperature in the constant temperature bath.
-
Initiate the reaction by mixing the solutions.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralization).
-
Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy by monitoring the appearance of the benzoate product, or HPLC).
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each substituted benzonitrile.
-
Calculate the pseudo-first-order rate constant (k) for each reaction.
-
Plot log(k/k_H) versus the Hammett σp constant for each substituent, where k_H is the rate constant for the hydrolysis of unsubstituted benzonitrile.
-
Perform a linear regression analysis to determine the reaction constant (ρ).
-
Causality Behind Experimental Choices: The choice of a pseudo-first-order kinetic setup (by using a large excess of one reactant, e.g., water) simplifies the rate law and allows for a more straightforward determination of the rate constants. Quenching the reaction at specific time points is crucial to accurately measure the concentration of species at that instant.
Probing Ground-State Electronics: Spectroscopic Analysis
While Hammett analysis provides information about electronic effects on reaction rates (i.e., transition states), spectroscopic techniques such as Infrared (IR) and ¹³C NMR spectroscopy offer insights into the ground-state electronic properties of the molecule.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
The nitrile group (C≡N) exhibits a sharp and intense stretching vibration in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. The exact frequency of this vibration is sensitive to the electronic environment. Electron-donating groups increase the electron density in the π-system of the ring and the C≡N bond, leading to a slight decrease in the bond order and a shift to lower wavenumber (red shift). Conversely, electron-withdrawing groups decrease the electron density, strengthen the C≡N bond, and cause a shift to higher wavenumber (blue shift).
Experimental Protocol: Acquiring IR Spectra
Objective: To obtain the C≡N stretching frequency for a series of para-substituted benzonitriles.
Materials:
-
A series of para-substituted benzonitriles
-
A suitable solvent transparent in the nitrile stretching region (e.g., chloroform, carbon tetrachloride) or a KBr press for solid samples.
-
FTIR spectrometer
-
IR-transparent sample cells (for liquids) or KBr plates
Procedure:
-
Sample Preparation:
-
For liquid samples: Prepare dilute solutions of each benzonitrile derivative in the chosen solvent.
-
For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the pure solvent or an empty KBr pellet.
-
Record the IR spectrum of each sample.
-
The software will automatically subtract the background spectrum.
-
-
Data Analysis:
-
Identify the sharp, intense peak corresponding to the C≡N stretching vibration.
-
Record the wavenumber (cm⁻¹) of this peak for each compound.
-
Causality Behind Experimental Choices: The use of a non-polar solvent minimizes intermolecular interactions that could affect the vibrational frequency. For solid samples, the KBr pellet method provides a uniform matrix for analysis.
¹³C NMR Spectroscopy: A Window into Carbon Environments
¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of individual carbon atoms in a molecule. For substituted benzonitriles, the chemical shifts of the nitrile carbon (C≡N) and the ipso-carbon (the carbon atom of the benzene ring directly attached to the nitrile group) are particularly informative.
-
Nitrile Carbon (C≡N): The chemical shift of the nitrile carbon typically appears in the range of 115-120 ppm. Electron-donating substituents increase the electron density at this carbon, causing a shielding effect and a shift to a lower ppm value (upfield). Electron-withdrawing groups have the opposite effect, causing deshielding and a downfield shift.
-
Ipso-Carbon (C-CN): The chemical shift of the ipso-carbon is also sensitive to substituent effects. Its position reflects the overall electronic impact of the substituent on the aromatic ring.
Experimental Protocol: ¹³C NMR Analysis
Objective: To determine the chemical shifts of the nitrile and ipso-carbons for a series of para-substituted benzonitriles.
Materials:
-
A series of para-substituted benzonitriles
-
A deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a small amount of each benzonitrile derivative in the deuterated solvent in an NMR tube.
-
Spectrum Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹³C NMR spectrum using standard acquisition parameters. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
-
Data Analysis:
-
Reference the spectrum to the solvent peak.
-
Identify the signals corresponding to the nitrile carbon (typically a weak signal around 115-120 ppm) and the ipso-carbon.
-
Record the chemical shifts (ppm) for these carbons for each compound.
-
Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would overwhelm the sample signals. Proton decoupling simplifies the spectrum, making the identification of carbon signals more straightforward.
Comparative Data Analysis
The following table summarizes the experimental data for a series of para-substituted benzonitriles, allowing for a direct comparison of the electronic effects of the substituents.
| Substituent (p-X) | Hammett Constant (σp) | IR Frequency ν(C≡N) (cm⁻¹) | ¹³C NMR δ(C≡N) (ppm) | ¹³C NMR δ(C-CN) (ppm) |
| -OCH₃ | -0.27 | ~2223 | ~119.5 | ~104.2 |
| -CH₃ | -0.17 | 2229 | 119.0 | 109.1 |
| -H | 0.00 | 2229 | 118.7 | 112.2 |
| -Cl | 0.23 | 2231 | 117.9 | 110.7 |
| -NO₂ | 0.78 | 2234 | 116.7 | 118.2 |
Data Interpretation:
-
Hammett Constants (σp): The σp values clearly delineate the electron-donating nature of -OCH₃ and -CH₃ (negative values) and the electron-withdrawing nature of -Cl and -NO₂ (positive values).
-
IR Frequency (ν(C≡N)): A clear trend is observed where the C≡N stretching frequency increases as the substituent becomes more electron-withdrawing. This is consistent with the strengthening of the C≡N bond due to the withdrawal of electron density.
-
¹³C NMR Chemical Shifts (δ(C≡N) and δ(C-CN)): The chemical shifts of both the nitrile and ipso-carbons generally show a downfield shift (higher ppm) as the electron-withdrawing character of the substituent increases, indicating a decrease in electron density at these positions. The trends are not perfectly linear, reflecting the complex interplay of inductive and resonance effects.
Visualizing the Concepts
Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of substituent effects.
Relationship between Substituent Effects and Spectroscopic Data
Caption: Correlation of substituent type with spectroscopic shifts.
Conclusion
This guide has demonstrated through a combination of well-established methodologies—Hammett analysis, IR spectroscopy, and ¹³C NMR spectroscopy—that the electronic properties of the benzonitrile ring can be systematically tuned by the choice of substituent. Electron-donating groups enrich the π-system, leading to lower C≡N stretching frequencies and upfield shifts in the ¹³C NMR spectrum. Conversely, electron-withdrawing groups deplete the electron density, resulting in higher C≡N stretching frequencies and downfield chemical shifts.
The provided experimental protocols and comparative data serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields. By understanding these fundamental principles and their experimental manifestations, scientists can make more informed decisions in the design and synthesis of novel benzonitrile-containing molecules with tailored electronic properties.
References
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ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... Retrieved from [Link]
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Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). p-Nitrobenzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- Unknown Source. (n.d.). NMR Chemical Shifts.
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JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
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SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Unknown Source. (n.d.). 13C NMR Spectroscopy.
- Unknown Source. (n.d.). 13C-NMR.
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
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CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Chegg.com. (2023, July 16). Solved 13C NMR spectrum of benzoic acid13C NMR spectrum of. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methyl-benzonitrile cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]
- Unknown Source. (n.d.). 13C NMR.
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ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
- ResearchGate. (2025, August 6). *13C NMR spectra of para‐substituted methoxybenzenes and phenols in the solid state: Examination of chemical shift non‐equivalence in ortho and meta carbons
A Comparative Guide to the Synthetic Validation of 5-Nitro-2-(piperidin-1-yl)benzonitrile
This in-depth technical guide provides a comprehensive validation of a synthetic protocol for 5-Nitro-2-(piperidin-1-yl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of synthetic methodologies, supported by experimental data and spectroscopic characterization.
Introduction: The Significance of this compound
This compound (CAS No: 32188-75-3) is a valuable molecular scaffold featuring a nitro-activated aromatic ring, a nitrile group, and a piperidine moiety.[1] This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules. The electron-withdrawing nitro group activates the aromatic ring for further nucleophilic substitution, while the nitrile and nitro groups can be readily transformed into other functionalities, such as amines and carboxylic acids, opening avenues for diverse derivatization and the development of novel compounds with potential therapeutic or material applications.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways. This guide will focus on the most prevalent and practical method, Nucleophilic Aromatic Substitution (SNAr), and discuss a potential alternative, the Buchwald-Hartwig Amination.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Method
The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution of a 2-halo-5-nitrobenzonitrile with piperidine. The strong electron-withdrawing effect of the nitro group at the para-position to the leaving group is paramount, as it stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution for this compound.
Causality Behind Experimental Choices:
-
Choice of Leaving Group: While 2-fluoro-5-nitrobenzonitrile is often the most reactive substrate due to the high electronegativity of fluorine, 2-chloro-5-nitrobenzonitrile is a more common and cost-effective starting material.
-
Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is crucial. These solvents can solvate the cation of the base, leaving the anion more nucleophilic, and they can stabilize the charged Meisenheimer intermediate.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is typically employed to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction generally requires heating to overcome the activation energy barrier. A temperature of around 80°C is a good starting point, although optimization may be necessary depending on the specific substrate and solvent.
Detailed Experimental Protocol (Adapted from a similar synthesis[2]):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of piperidine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A yellow precipitate of the product will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Expected Performance:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-nitrobenzonitrile | [2] |
| Reagents | Piperidine, K₂CO₃ | [2] |
| Solvent | DMF | [2] |
| Temperature | 80 °C | [2] |
| Reaction Time | 4-6 hours | [2] |
| Expected Yield | ~85% | [2] |
| Purity (Post-purification) | >95% | [3] |
Protocol 2: Buchwald-Hartwig Amination - A Potential Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While no specific literature for the synthesis of this compound using this method was found, it represents a viable, albeit more complex and costly, alternative. This method is particularly useful when the SNAr reaction is sluggish or fails.
Conceptual Reaction Scheme:
Caption: Conceptual Buchwald-Hartwig amination for this compound.
Key Considerations:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically required.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) as the palladium(0) catalyst is sensitive to oxygen.
Due to the lack of specific experimental data, a detailed protocol is not provided here. However, researchers can refer to seminal reviews on the Buchwald-Hartwig amination for general procedures.
Validation of the Synthetic Product: Spectroscopic Analysis
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following section outlines the expected spectroscopic data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and piperidine protons.
-
Aromatic Region (δ 7.0-8.5 ppm): Three protons on the benzene ring will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted system. The proton ortho to the nitro group and meta to the nitrile is expected to be the most deshielded.
-
Piperidine Region (δ 1.5-3.5 ppm): The protons of the piperidine ring will typically show complex multiplets. The protons alpha to the nitrogen atom will be the most deshielded.
13C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic & Nitrile Carbons (δ 100-160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents. The nitrile carbon will appear in this region as well.
-
Piperidine Carbons (δ 20-60 ppm): Three signals are expected for the piperidine carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity band around 2220-2240 cm-1.
-
Nitro (NO₂) Stretch: Two strong bands, an asymmetric stretch around 1530-1550 cm-1 and a symmetric stretch around 1340-1360 cm-1.[4]
-
Aromatic C-H Stretch: Bands above 3000 cm-1.
-
Aliphatic C-H Stretch: Bands below 3000 cm-1.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M+): For this compound (C₁₂H₁₃N₃O₂), the expected molecular weight is 231.25 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z = 231.
Conclusion and Recommendations
The nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitrobenzonitrile with piperidine stands out as the most efficient and practical method for the synthesis of this compound. The reaction is high-yielding and utilizes readily available starting materials. For substrates that are unreactive under SNAr conditions, the Buchwald-Hartwig amination presents a viable, though more resource-intensive, alternative.
Accurate validation of the synthesized product is paramount. While this guide provides predicted spectroscopic data based on analogous structures, it is imperative for researchers to obtain and interpret the actual experimental data for their synthesized compound to ensure its identity and purity.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 11, 2026, from [Link]
- N'Gouan, A. J., Mansilla-Koblavi, F., Timotou, A., Adjou, A., & Ebby, N. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2880.
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H NMR Spectroscopy. (n.d.). Retrieved January 11, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2021, October 21). Infrared Spectroscopy Absorption Table. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved January 11, 2026, from [Link]
-
UCLA. (n.d.). IR: nitro groups. Retrieved January 11, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitro-2-(piperidin-1-yl)benzonitrile
Introduction: In the landscape of modern drug discovery and chemical research, 5-Nitro-2-(piperidin-1-yl)benzonitrile (CAS No. 32188-75-3) serves as a valuable building block.[1] Its unique structure, incorporating a nitro group, a nitrile, and a piperidine moiety, makes it a versatile intermediate. However, these same functional groups dictate that the compound and its associated waste be handled with the utmost care and disposed of according to stringent safety and environmental protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment. As scientists, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we use, beginning with synthesis and ending with responsible disposal.
Part 1: Hazard Assessment and Chemical Profile
-
Nitrile Group (-C≡N): Organic nitriles are a class of compounds that require careful handling. They can be toxic and, upon combustion or thermal decomposition, may release highly toxic gases such as hydrogen cyanide (HCN) and nitrogen oxides (NOx).[2] Disposal of nitrile-containing waste must always conform to local, state, and federal regulations.[3]
-
Piperidine Moiety: Piperidine itself is a flammable liquid that is toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage.[4]
-
Nitroaromatic Structure: Nitroaromatic compounds can be toxic and may pose reactivity hazards.
-
Analog Data: An SDS for the similar compound 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile lists it as a skin, eye, and potential respiratory irritant.[5] Benzonitrile, the parent structure, is classified as harmful if swallowed or in contact with skin.[6]
This analysis dictates that this compound must be treated as a hazardous substance, requiring meticulous handling and disposal as regulated hazardous waste.
| Chemical Profile: this compound | |
| CAS Number | 32188-75-3[1] |
| Molecular Formula | C₁₂H₁₃N₃O₂[1] |
| Molecular Weight | 231.25 g/mol [1] |
| Inferred Hazards | Harmful if swallowed or in contact with skin.[6] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5] |
| Waste Classification | Non-Halogenated Organic Hazardous Waste |
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Given the compound's hazard profile, strict adherence to safety protocols is non-negotiable. All handling and disposal preparation must be conducted inside a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemical-resistant nitrile gloves. Always check the manufacturer's guidelines for breakthrough time.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation occurs or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Part 3: The Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[7][8] The following protocol ensures compliance with these regulations.
Step 1: Waste Characterization and Segregation
This is the most critical decision point in the disposal process. Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process, often reducing costs.
-
Identify the Waste Stream: this compound is a non-halogenated organic compound . It does not contain fluorine, chlorine, bromine, or iodine.[9]
-
Segregate Accordingly: This waste must be collected in a container designated exclusively for non-halogenated organic waste .[9]
-
Maintain Separation: Never mix this waste with incompatible waste streams, including:
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are crucial for safety and regulatory compliance.
-
Choose a Compatible Container: Use a chemically resistant container in good condition, such as a high-density polyethylene (HDPE) carboy or a coated glass bottle. The container must have a secure, screw-top lid.[10][12]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[11]
-
Complete the Label Information: Clearly and legibly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10] List all other constituents in the container with their approximate percentages.[9]
Step 3: Waste Accumulation
-
Location: All waste accumulation must occur within the laboratory in a designated "Satellite Accumulation Area" (SAA).[11][13] This area should be away from drains and high-traffic zones.
-
Adding Waste: Conduct all transfers of waste into the container inside a chemical fume hood to minimize inhalation exposure.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10][11][12] Leaving a funnel in the opening is a common but serious violation.
-
Documentation: Maintain a log sheet near the container to record the chemical name, quantity, and date each time waste is added.[14]
Step 4: Arranging for Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[15]
-
Contact EHS: Once the container is nearly full (e.g., 75% capacity) or has been accumulating for a set period (often 6-12 months, per institutional policy), contact your EHS department to request a waste pickup.[11][13]
-
Provide Information: Be prepared to provide the EHS staff with all necessary information from the hazardous waste label.
-
Professional Disposal: The EHS department will then manage the transport and final disposal of the waste through a licensed hazardous waste treatment, storage, and disposal facility (TSDF), ensuring it is incinerated or otherwise treated in a compliant manner.[8][16]
Part 4: Emergency Procedures for Spills
Accidents can happen. Being prepared is key to mitigating the risk.
-
For Small Spills (manageable by one person within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste.
-
Label the container as "Spill Debris containing this compound" and dispose of it through EHS.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as non-halogenated organic waste.
-
-
For Large Spills (outside a fume hood or of significant volume):
-
Evacuate the immediate area.
-
Alert a supervisor and contact your institution's emergency number or EHS department immediately.[10]
-
Close the laboratory doors to contain vapors.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical thinking process for correctly segregating chemical waste in the laboratory.
Caption: Disposal Decision Workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, this requires recognizing its hazardous properties, meticulously segregating it as a non-halogenated organic waste, and adhering to institutional and federal disposal protocols. By following this structured guide, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding their commitment to environmental stewardship.
References
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The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Steri-Safe. Retrieved January 11, 2026, from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Siegen. Retrieved January 11, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved January 11, 2026, from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved January 11, 2026, from [Link]
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Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). MedPro Disposal. Retrieved January 11, 2026, from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved January 11, 2026, from [Link]
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Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved January 11, 2026, from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]
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NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978, September). Centers for Disease Control and Prevention. Retrieved January 11, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]
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RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved January 11, 2026, from [Link]
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The 4 Characteristics of RCRA Hazardous Waste Explained. (2025, June 30). Lion Technology Inc. [YouTube Video]. Retrieved January 11, 2026, from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 11, 2026, from [Link]
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Nitriles Waste Compatibility. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved January 11, 2026, from [Link]
-
Hazard Summary: Benzonitrile. (n.d.). New Jersey Department of Health. Retrieved January 11, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
